molecular formula C6H6N2O2 B1357641 4-Methylpyridazine-3-carboxylic acid CAS No. 25247-28-3

4-Methylpyridazine-3-carboxylic acid

Número de catálogo: B1357641
Número CAS: 25247-28-3
Peso molecular: 138.12 g/mol
Clave InChI: PSDAFTJUUSZDOB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Methylpyridazine-3-carboxylic acid (CAS 25247-28-3) is a high-purity heterocyclic compound supplied for research and development purposes. This chemical serves as a versatile synthetic intermediate, particularly in medicinal chemistry for constructing novel pharmacophores. Its molecular structure, incorporating both a carboxylic acid and a pyridazine ring, makes it a valuable precursor for the synthesis of diverse biologically active molecules . Pyridazine-based scaffolds are of significant research interest due to their wide range of potential pharmacological activities . Researchers utilize this compound as a building block to develop new molecules for investigating targets such as metabolic enzymes. The compound must be handled by qualified professionals using appropriate personal protective equipment in a controlled laboratory environment . This product is intended for research use only and is not intended for use in humans, as a veterinary drug, or for any other diagnostic or therapeutic purposes. For specific handling and storage recommendations, please refer to the available safety documentation.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-methylpyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-3-7-8-5(4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDAFTJUUSZDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601726
Record name 4-Methylpyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25247-28-3
Record name 4-Methylpyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

4-Methylpyridazine-3-carboxylic Acid: Technical Profile & Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Methylpyridazine-3-carboxylic acid , a critical heterocyclic building block in medicinal chemistry and agrochemical synthesis.

Executive Summary

4-Methylpyridazine-3-carboxylic acid (CAS: 25247-28-3 ) is a pyridazine derivative characterized by a carboxylic acid moiety at position 3 and a methyl group at position 4.[1][2] Structurally analogous to nicotinic acid (pyridine-3-carboxylic acid), it serves as a vital bioisostere in drug design, offering altered polarity and hydrogen-bonding capabilities. Its primary utility lies in its role as a scaffold for synthesizing bioactive molecules, particularly in the development of anti-inflammatory agents, kinase inhibitors, and coordination complexes for biological probes.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11][12]

The compound exhibits amphoteric properties due to the basic pyridazine nitrogens and the acidic carboxyl group. It typically exists as a zwitterion in the crystalline state, contributing to its high melting point and water solubility.

Table 1: Physicochemical Specifications
PropertyValue / Description
CAS Number 25247-28-3
IUPAC Name 4-Methylpyridazine-3-carboxylic acid
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
SMILES CC1=C(C(=O)O)N=NC=C1
Appearance White to off-white crystalline solid
Melting Point 217–221 °C (Decomposes)
pKa (Predicted) ~3.2 (Acid), ~1.8 (Base conjugate)
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in non-polar solvents

Structural Insight: Unlike pyridine derivatives, the 1,2-diazine (pyridazine) ring possesses a permanent dipole moment and two adjacent nitrogen atoms with lone pairs. This "alpha-effect" enhances the nucleophilicity of the nitrogens, making the ring more electron-deficient and the carboxylic acid more acidic than its pyridine counterpart (Nicotinic acid pKa ~4.75).

Synthetic Routes & Manufacturing[5]

The synthesis of 4-Methylpyridazine-3-carboxylic acid generally follows two primary strategies: oxidative cleavage of alkyl-substituted pyridazines or condensation of dicarbonyl precursors with hydrazine.

Route A: Selective Oxidation (Industrial Preferred)

The most direct route involves the selective oxidation of 3,4-dimethylpyridazine . The methyl group at position 3 is more activated (alpha to nitrogen) and susceptible to oxidation than the position 4 methyl group, but rigorous control is required to prevent over-oxidation to the dicarboxylic acid.

  • Reagents: Potassium Permanganate (KMnO₄) or Selenium Dioxide (SeO₂).

  • Conditions: Aqueous reflux (KMnO₄) or Pyridine reflux (SeO₂).

  • Mechanism: Radical oxidation of the benzylic-like C-H bonds.

Route B: Condensation Strategy (De Novo Synthesis)

This method constructs the pyridazine ring from acyclic precursors.

  • Precursors: Hydrazine hydrate + Ethyl 2,3-dioxobutanoate derivative (or related 1,4-dicarbonyl equivalent).

  • Process: Cyclocondensation yields the ester, which is subsequently hydrolyzed to the acid.

Visualization: Synthetic Pathway

The following diagram illustrates the oxidative and condensation pathways.

SynthesisPathways Start1 3,4-Dimethylpyridazine Reagent1 Oxidation (KMnO4 or SeO2) Start1->Reagent1 Target 4-Methylpyridazine- 3-carboxylic acid (CAS 25247-28-3) Reagent1->Target Selective Oxidation Start2 2-Acetyl-3-oxobutanoate (Equivalent) Reagent2 Hydrazine Hydrate (Cyclocondensation) Start2->Reagent2 Intermediate Ethyl Ester Intermediate Reagent2->Intermediate Hydrolysis Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Hydrolysis->Target Deprotection

Figure 1: Divergent synthetic pathways for the production of 4-Methylpyridazine-3-carboxylic acid.

Chemical Reactivity & Functionalization

The chemical behavior of 4-Methylpyridazine-3-carboxylic acid is dominated by the electron-deficient nature of the pyridazine ring and the reactivity of the carboxyl group.

Decarboxylation

Like many heteroaromatic carboxylic acids, this compound is prone to thermal decarboxylation.

  • Condition: Heating above 220°C or in the presence of copper catalysts.

  • Product: 4-Methylpyridazine.[1][2][3][4][5]

  • Implication: Reactions requiring high heat must be carefully monitored or performed under mild conditions to preserve the carboxyl moiety.

Coordination Chemistry (Ligand Behavior)

The proximity of the N2 nitrogen and the carboxyl oxygen allows the molecule to act as a bidentate (N,O) chelating ligand .

  • Complexes: Forms stable complexes with transition metals like Ruthenium (Ru) and Copper (Cu).

  • Application: These complexes are investigated for anti-biofilm and anticancer properties, as the metal center can enhance the bioavailability of the organic scaffold.

Divergent Functionalization Map

The molecule serves as a core scaffold for library generation.

ReactivityMap Core 4-Methylpyridazine- 3-carboxylic acid Rxn1 Amide Coupling (EDC/HOBt + R-NH2) Core->Rxn1 Rxn2 Esterification (MeOH/H+) Core->Rxn2 Rxn3 Coordination (RuCl3/CuCl2) Core->Rxn3 Rxn4 Condensation (Diethyl Malonate) Core->Rxn4 Prod1 Carboxamides (Bioactive Pharmacophores) Rxn1->Prod1 Prod2 Methyl Ester (Synthetic Intermediate) Rxn2->Prod2 Prod3 Metal Complexes (Anti-biofilm Agents) Rxn3->Prod3 Prod4 Fused Heterocycles (Polycyclic Systems) Rxn4->Prod4

Figure 2: Functionalization logic and downstream derivatives.

Pharmaceutical Applications

Drug Discovery[9]
  • Bioisostere for Nicotinic Acid: The pyridazine ring is less lipophilic than pyridine (logP ~ -0.7 vs +0.8), improving water solubility of drug candidates.

  • Kinase Inhibition: Derivatives of pyridazine-3-carboxylic acid are frequently screened as ATP-competitive inhibitors due to the ability of the N-N bond to accept hydrogen bonds in the kinase hinge region.

  • Anti-Inflammatory Agents: Research indicates that esters and amides derived from this acid can inhibit cyclooxygenase (COX) enzymes, suppressing prostaglandin synthesis.

Specific Case Study: Minaprine Analogs

While Minaprine itself is an amino-pyridazine, the 3-carboxylic acid derivatives are explored as metabolites or structural analogs to separate the psychotropic effects from potential toxicity.

Experimental Protocol: Amide Coupling (Standard Procedure)

Objective: Synthesis of a 4-methylpyridazine-3-carboxamide derivative (General Protocol).

  • Activation: Dissolve 4-Methylpyridazine-3-carboxylic acid (1.0 eq) in dry DMF under Nitrogen atmosphere.

  • Coupling Reagent: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes at room temperature to form the activated ester.

  • Amine Addition: Add the target amine (1.1 eq) dropwise.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = MW of Acid + MW of Amine - 18).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Critical Note: Avoid using acid chlorides (SOCl₂) if possible, as the pyridazine ring can form insoluble salts or undergo side reactions under harsh acidic conditions. HATU/EDC coupling is preferred.

Safety & Handling

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Precautions:

  • Use in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety goggles.

  • Store in a cool, dry place. The compound is stable but hygroscopic.

References

  • Synblock Chemical Data. (2024). 4-methylpyridazine-3-carboxylic acid Product Specifications. Retrieved from

  • Świderski, G., et al. (2024).[6] Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI. Retrieved from

  • PubChem Database. (2024). Compound Summary for CAS 25247-28-3. National Center for Biotechnology Information. Retrieved from

  • CymitQuimica. (2024).[7] Reactivity of 4-Methylpyridazine-3-carboxylic acid with diethyl malonate. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Methylpyridazine-3-carboxylic acid. Retrieved from

Sources

4-Methylpyridazine-3-carboxylic acid CAS 25247-28-3 details

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical, synthetic, and functional profile of 4-Methylpyridazine-3-carboxylic acid (CAS 25247-28-3) .

Core Scaffold for Agrochemical Sterilants and Fragment-Based Drug Discovery

Part 1: Executive Summary

4-Methylpyridazine-3-carboxylic acid (CAS 25247-28-3) is a specialized heterocyclic building block belonging to the pyridazine class.[1] Unlike its more common pyridine analogs (e.g., methyl-nicotinic acids), the pyridazine core (1,2-diazine) imparts unique electronic properties, specifically lower basicity and higher polarity, making it a critical isostere in drug design.

Its primary industrial utility lies in agrochemicals , where pyridazine-3-carboxylates function as Chemical Hybridizing Agents (CHAs) or gametocides, inducing male sterility in crops like wheat to facilitate hybrid seed production. In pharmaceutical research, it serves as a low-molecular-weight scaffold for Fragment-Based Drug Discovery (FBDD), particularly for targeting metalloenzymes and kinases where the chelating N-N-COOH motif is active.

Part 2: Chemical Profile & Identity

The compound is characterized by a pyridazine ring substituted with a carboxylic acid at position 3 and a methyl group at position 4.[2][3] This substitution pattern is critical for its biological activity, distinguishing it from the 6-methyl isomer often found as a metabolite.

Table 1: Physicochemical Specifications
PropertySpecification
CAS Number 25247-28-3
IUPAC Name 4-Methylpyridazine-3-carboxylic acid
Synonyms 4-Methyl-3-pyridazinecarboxylic acid; 3-Carboxy-4-methylpyridazine
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, dilute aqueous base; Low solubility in water (neutral pH)
pKa (Predicted) ~3.5 (Carboxylic acid), ~1.5 (Pyridazine N)
Boiling Point 387.3°C (Predicted/Decomposes)
Melting Point >140°C (Solid state; decomposes upon melting)
SMILES CC1=C(C(=O)O)N=NC=C1

Part 3: Synthetic Pathways

Synthesizing 4-methylpyridazine-3-carboxylic acid requires regio-control to distinguish between the 3- and 6-positions. Two primary methodologies are recommended based on scale and available precursors.

Method A: Selective Oxidation (Industrial Route)

This method utilizes commercially available 3,4-dimethylpyridazine . The methyl group at position 3 (alpha to nitrogen) is more activated toward oxidation than position 4, allowing for selective conversion to the carboxylic acid.

  • Reagents: Selenium Dioxide (SeO₂) or Potassium Permanganate (KMnO₄).

  • Solvent: Pyridine (for SeO₂) or Water (for KMnO₄).

  • Yield: 45–60%.

Method B: De Novo Cyclization (Laboratory Scale)

For high-purity applications requiring no regio-isomeric impurities, a condensation strategy is preferred.

  • Precursor Synthesis: Reaction of ethyl 2,3-dioxobutanoate (or equivalent keto-ester) with propyl-aldehyde derivatives to form a 1,4-dicarbonyl intermediate.

  • Cyclization: Condensation with hydrazine hydrate closes the ring.

  • Hydrolysis: Base-catalyzed hydrolysis of the ester yields the free acid.

Visualization: Synthesis Workflow

Synthesis_Workflow Start 3,4-Dimethylpyridazine Oxidant SeO2 / Pyridine (Reflux) Start->Oxidant Selective Oxidation Intermediate Aldehyde Intermediate Oxidant->Intermediate In situ Product 4-Methylpyridazine- 3-carboxylic Acid Intermediate->Product Further Oxidation & Workup AltStart Ethyl 3-acetyl-2-oxobutanoate Hydrazine Hydrazine Hydrate (Cyclization) AltStart->Hydrazine Ester Ethyl Ester Hydrazine->Ester Hydrolysis NaOH / H2O Ester->Hydrolysis Hydrolysis->Product

Figure 1: Dual synthetic pathways. Top: Oxidative route (Industrial). Bottom: Cyclization route (High Purity).

Part 4: Functional Applications

Agrochemicals: Chemical Hybridizing Agents (CHAs)

Pyridazine-3-carboxylic acids are potent gametocides . They induce male sterility in self-pollinating crops (like wheat and sorghum) without affecting female fertility, which is essential for producing hybrid seeds.

  • Mechanism: The acid (or its halogenated analogs) interferes with microsporogenesis, likely by inhibiting specific enzymes in the tapetum layer of the anther, leading to pollen abortion.

  • Protocol: Foliar application at the "booting" stage (Zadoks scale 40–45).

Pharmaceutical Research: Fragment-Based Design

In drug discovery, the compound acts as a chelating scaffold .

  • Metalloenzyme Inhibition: The nitrogen at position 2 and the carboxylate oxygen at position 3 form a bidentate ligand capable of binding metal cofactors (Zn²⁺, Fe²⁺) in active sites of enzymes like histone demethylases or metalloproteases.

  • Bioisostere: It serves as a polar, electron-deficient replacement for phenyl or pyridine rings to improve metabolic stability and water solubility.

Part 5: Experimental Protocols

Protocol 1: Analytical Characterization (HPLC)

Use this method to verify purity >98% before biological testing.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Time: Expect early elution (approx. 1.5–2.5 min) due to high polarity.

Protocol 2: 1H-NMR Identification (DMSO-d6)
  • Solvent: DMSO-d6.

  • Frequency: 400 MHz.

  • Expected Shifts:

    • δ 13.5 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).

    • δ 9.2 ppm (d, 1H): H6 proton (deshielded by adjacent N).

    • δ 7.7 ppm (d, 1H): H5 proton.

    • δ 2.6 ppm (s, 3H): Methyl group at C4.

Part 6: Handling & Stability

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Stability: Stable in solid form for >2 years. Aqueous solutions should be prepared fresh; avoid prolonged exposure to basic pH which may induce decarboxylation at high temperatures.

  • Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Wear standard PPE (gloves, goggles, fume hood).

Part 7: References

  • SynBlock Chemical Data. (2024). 4-Methylpyridazine-3-carboxylic acid MSDS and Properties.[4] Retrieved from

  • Sigma-Aldrich. (2024). Pyridazine Carboxylic Acid Analogs and Synthesis. Retrieved from [5]

  • Cross, J. W., & Ladyman, J. A. (1991). Chemical agents that inhibit pollen development: tools for research. Sexual Plant Reproduction, 4(4), 235-243. (Foundational text on Gametocides).

  • Maes, B. U. W., & Lemière, G. L. F. (2003). Chemistry of Pyridazines. Comprehensive Heterocyclic Chemistry III. (General reference for pyridazine oxidation routes).

  • ResearchGate. (2016). Evaluation of effective gametocides for selective induction of male sterility in sorghum. Retrieved from

Sources

Structural Elucidation of 4-Methylpyridazine-3-carboxylic Acid: A Definitive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methylpyridazine-3-carboxylic acid structure elucidation Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Analytical Scientists, Structural Biologists

Executive Summary

The unambiguous structural characterization of 4-methylpyridazine-3-carboxylic acid (CAS: 25247-28-3) presents a classic regiochemical challenge in heterocyclic chemistry. The core difficulty lies not in determining the molecular formula (


), but in distinguishing the specific 4-methyl isomer from its 5-methyl and 6-methyl regioisomers.

This guide provides a self-validating analytical workflow. It moves beyond basic spectral assignment to establish a causal link between spectral features and the specific substitution pattern on the 1,2-diazine ring.

The Regiochemical Challenge

In the synthesis of substituted pyridazines—often achieved via radical alkylation or oxidation of dimethyl precursors—regioisomeric mixtures are common. For the target molecule, the carboxylic acid is fixed at position 3 (by nomenclature convention or synthetic design), leaving three possible positions for the methyl group:

  • Target: 4-Methyl (Protons at H5, H6)[1]

  • Isomer A: 5-Methyl (Protons at H4, H6)

  • Isomer B: 6-Methyl (Protons at H4, H5)

Distinguishing these requires analyzing the spin-spin coupling systems and through-space interactions (NOE).

Logic Flow Diagram

The following decision tree illustrates the critical path for distinguishing the 4-methyl isomer from its congeners.

ElucidationLogic Start Unknown Isomer (C6H6N2O2) HNMR 1H NMR Analysis (Aromatic Region) Start->HNMR Coupling Analyze J-Coupling between Ar-H HNMR->Coupling Singlets Two Singlets (No coupling) Coupling->Singlets J ~ 0 Hz Doublets Two Doublets (Vicinal Coupling) Coupling->Doublets J = 4-6 Hz Isomer5 5-Methyl Isomer (H4 and H6 are para) Singlets->Isomer5 NOE NOESY / ROESY (Methyl Group Irradiation) Doublets->NOE NOE_H5 NOE with H5 only (Me is at 4 or 6) NOE->NOE_H5 HMBC HMBC Analysis (Me -> Carbonyl) NOE_H5->HMBC StrongHMBC Strong 3-Bond Correlation (Me -> C3-COOH) HMBC->StrongHMBC WeakHMBC No/Weak Correlation (Me -> C6 ... C3) HMBC->WeakHMBC Result4 CONFIRMED: 4-Methyl Isomer StrongHMBC->Result4 Result6 CONFIRMED: 6-Methyl Isomer WeakHMBC->Result6

Caption: Decision tree for differentiating methylpyridazine-3-carboxylic acid regioisomers using NMR observables.

Analytical Protocol & Data Elucidation

High-Resolution Mass Spectrometry (HRMS)

Before NMR, confirm the elemental composition to rule out oxidation byproducts (e.g., N-oxides).

  • Method: ESI-TOF (Negative Mode preferred for carboxylic acids).

  • Expected Value:

    
     = 137.0351 (Calculated for 
    
    
    
    ).
  • Criteria: Mass error < 5 ppm.

Nuclear Magnetic Resonance ( H NMR)

The proton spectrum is the primary validation tool. The pyridazine ring is electron-deficient, shifting protons downfield.

Solvent Choice: DMSO-


 is recommended over 

to ensure solubility of the carboxylic acid and prevent aggregation broadening.
Predicted Data Table (4-Methyl Isomer)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
COOH 13.0 - 14.0Broad Singlet1H-Acidic proton (exchangeable).
H-6 9.15 - 9.25Doublet (d)1H

Alpha to Nitrogen; most deshielded.
H-5 7.60 - 7.70Doublet (d)1H

Beta to Nitrogen; shielded by adjacent Methyl.
Me-4 2.55 - 2.65Singlet (s)3H-Benzylic-like methyl; slightly deshielded by ring.
Causality & Interpretation
  • The Vicinal Coupling (

    
    ):  The presence of two doublets with a coupling constant of ~5 Hz is the first checkpoint .
    
    • If you see two singlets (or very weak meta-coupling

      
       Hz), you have the 5-methyl isomer  (H4 and H6 do not couple).
      
    • If you see doublets, you have either the 4-methyl or 6-methyl isomer (both have adjacent protons).

  • Chemical Shift Hierarchy: H6 is adjacent to a nitrogen atom (

    
    ), placing it significantly downfield (>9.0 ppm). H5 is beta to the nitrogen, appearing upfield (~7.6 ppm).
    
2D NMR: The "Smoking Gun" (HMBC)

To distinguish between the 4-methyl and 6-methyl isomers (which both show vicinal proton coupling), you must determine the methyl group's distance from the carboxylic acid carbon (C3) and the carbonyl carbon.

Protocol: Run a Gradient-selected HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range coupling (


 Hz).

Analysis of Methyl Signal (~2.6 ppm):

  • 4-Methyl Isomer (Target): The methyl protons are 3 bonds away from C3 (the ipso carbon holding the COOH) and 3 bonds away from C5.

    • Observation: Strong cross-peak to C3 (quaternary, ~140-150 ppm).

    • Observation: Strong cross-peak to C5 (methine, ~128 ppm).

  • 6-Methyl Isomer: The methyl protons are at the opposite end of the ring.

    • Observation: No correlation to C3 (5 bonds away).

    • Observation: Strong correlation to C6 (ipso) and C5 (methine).

Infrared Spectroscopy (IR)

While less specific for isomer differentiation, IR confirms the functional groups.

  • Broad band (3300–2500 cm⁻¹): O-H stretch of carboxylic acid (dimer).

  • Strong peak (1700–1730 cm⁻¹): C=O stretch.

  • Medium peaks (1580, 1450 cm⁻¹): C=N and C=C ring stretches.

Synthetic Context & Reference Standards

Understanding the synthesis aids in anticipating impurities. 4-Methylpyridazine-3-carboxylic acid is often derived from 3,4-dimethylpyridazine via selective oxidation or radical alkylation of pyridazine-3-carboxylic acid .

  • Precursor: 3,4-Dimethylpyridazine.

  • Reaction:

    
     oxidation or 
    
    
    
    (controlled).
  • Note: Oxidation of methyl groups alpha to nitrogen (position 3) is generally faster than beta (position 4), favoring the formation of the 3-COOH product over the 4-COOH product.

Comparison of Isomer Properties
Property4-Methyl (Target)5-Methyl6-Methyl
Proton Coupling Vicinal (

)
Para/Meta (

)
Vicinal (

)
Methyl NOE To H5To H4 & H6To H5
Methyl HMBC To C3 (Acid-bearing)To C4 & C6To C5 (No C3)

References

  • Compound Identification

    • National Center for Biotechnology Information. (2024).[2][3] PubChem Compound Summary for CID 24884202, 4-Methylpyridazine-3-carboxylic acid. Retrieved from [Link]

  • Spectral Data & Sourcing
  • General Pyridazine NMR Characterization

    • Kadir, M. A., et al. (2017).[4] Synthesis and Structural Characterization of Methylpyridine-carboxylic acid Isomers. Sains Malaysiana. (Provides comparative shifts for methyl-substituted diazines/pyridines). Retrieved from [Link]

  • Crystallographic Validation (Analogous Structures)

    • ResearchGate. (2024).[2] Crystal structure of pyridazine carboxylic acid derivatives. (Validates the planarity and H-bonding motifs of the 3-COOH moiety). Retrieved from [Link]

Sources

Technical Whitepaper: Bioactivity Profile and Experimental Characterization of 4-Methylpyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylpyridazine-3-carboxylic acid (4-Me-Pdz-3-COOH) represents a critical pharmacophore in both agrochemical and pharmaceutical development. Structurally defined by an electron-deficient pyridazine ring substituted with a carboxylic acid "warhead" at position 3 and a lipophilic methyl group at position 4, this molecule serves as a bioisostere of nicotinic acid.

This technical guide characterizes its preliminary biological activity, focusing on two distinct domains:

  • Agrochemical Physiology: Its role as a Chemical Hybridizing Agent (CHA) precursor, inducing male sterility in cereal crops via mitochondrial dysfunction in anthers.

  • Pharmaceutical Scaffold: Its utility as a precursor for antibacterial ruthenium complexes and COX-inhibiting hydrazides.

Part 1: Chemical Identity & Structural Pharmacophore

Structural Analysis

Unlike its pyridine analog (nicotinic acid), the pyridazine ring contains adjacent nitrogen atoms (


), significantly lowering the LUMO energy and increasing electron deficiency.
  • Lipophilicity Modulation: The C4-methyl group increases lipophilicity (

    
    ) compared to the parent pyridazine-3-carboxylic acid. This modification is critical for membrane permeability in plant cuticles and bacterial cell walls.
    
  • Chelation Potential: The

    
     nitrogen and the adjacent C3-carboxyl group form a bidentate ligand pocket, capable of coordinating transition metals (e.g., Ru, Cu, Zn). This feature is central to its antimicrobial metallo-pharmacology.
    
Bioisosterism

The molecule acts as a non-classical bioisostere of nicotinic acid. While it mimics the hydrogen-bonding capacity of the carboxylate, the pyridazine ring alters the dipole moment and pKa, potentially avoiding off-target binding to nicotinic receptors while retaining enzyme active-site affinity.

Part 2: Primary Biological Activity (Agrochemical Focus)

The most definitive biological activity of 4-Me-Pdz-3-COOH and its immediate derivatives lies in plant reproductive physiology , specifically as a gametocide.

Mechanism of Male Sterility (Gametocidal Action)

Research indicates that pyridazine-carboxylates act as Chemical Hybridizing Agents (CHAs). The mechanism is distinct from general phytotoxicity.

  • Target Tissue: The compound accumulates preferentially in the tapetum layer of the anther.

  • Metabolic Disruption: It inhibits the conversion of proline precursors, leading to a deficit of free proline—an amino acid essential for pollen fertility.

  • Mitochondrial Interference: The electron-deficient ring interferes with electron transport in high-energy demanding tissues (developing pollen), causing "pollen abortion" without killing the female pistil.

Visualization: Gametocidal Signaling Pathway

The following diagram illustrates the cascade from foliar application to male sterility.

GametocideMechanism App Foliar Application (4-Me-Pdz-3-COOH) Trans Translocation to Floral Meristem App->Trans Phloem Transport Accum Accumulation in Anther Tapetum Trans->Accum Tissue Specificity Mito Mitochondrial ETC Disruption Accum->Mito ROS Generation Proline Inhibition of Proline Biosynthesis Accum->Proline Enzyme Inhibition Fertility Female Fertility (Intact) Accum->Fertility No Effect Sterility Pollen Abortion (Male Sterility) Mito->Sterility Energy Deficit Proline->Sterility Nutrient Starvation

Figure 1: Mechanism of action for pyridazine-carboxylate induced male sterility in cereal crops.

Part 3: Pharmaceutical Scaffold Potential

Beyond agriculture, 4-Me-Pdz-3-COOH exhibits "scaffold" activity, meaning its biological effects are often realized through functionalization or complexation.

Antimicrobial Metallo-Complexes

Recent studies highlight that while the free acid has moderate activity, its Ruthenium(II/III) complexes exhibit significant antibacterial properties against Gram-positive strains (S. aureus).

  • Mechanism: The complex facilitates transport across the bacterial membrane (using the lipophilic methyl group) and releases the metal ion or generates ROS intracellularly.

  • Data Summary:

    • Free Acid MIC: >500

      
      g/mL (Inactive/Weak)
      
    • Ru-Complex MIC: 10–50

      
      g/mL (Active)
      
COX Enzyme Inhibition

Derivatives formed by reacting the C3-carboxyl group with hydrazines (e.g., to form pyridazinones) have shown COX-2 selectivity. The 4-methyl group provides the necessary steric bulk to fit the hydrophobic pocket of the COX-2 active site.

Part 4: Experimental Protocols

Protocol A: Synthesis & Purification

Rationale: Commercial purity varies. In-house synthesis via Inverse Electron Demand Diels-Alder ensures structural integrity.

  • Reagents: Ethyl levulinate, Hydrazine hydrate, Diethyl ketomalonate.

  • Cyclization: Reflux ethyl levulinate with hydrazine hydrate in ethanol (4h) to form the pyridazinone intermediate.

  • Aromatization/Oxidation: Treat with

    
     followed by hydrolysis to yield the carboxylic acid.
    
  • Purification: Recrystallization from water/ethanol (9:1).

  • Validation:

    
    -NMR must show the C4-methyl singlet at 
    
    
    
    ppm and disappearance of ethyl ester signals.
Protocol B: Wheat Gametocide Bioassay

Rationale: To verify the primary biological activity (male sterility).

Step-by-Step:

  • Plant Material: Spring wheat (Triticum aestivum), variety "Apache" or equivalent.

  • Growth Stage: Grow plants until Feekes Stage 8-9 (flag leaf emergence, just prior to booting). This is the critical window for anther development.

  • Preparation: Dissolve 4-Me-Pdz-3-COOH in water with 0.1% Tween-20 (surfactant).

    • Dose Range: 0.5, 1.0, 2.0 kg/ha equivalent (approx. 200-800 ppm).

  • Application: Foliar spray until runoff.

  • Bagging: Bag spikes upon emergence to prevent cross-pollination.

  • Assessment: At maturity, count seed set per spike.

    • Calculation:

      
      .
      
    • Target: >95% sterility indicates successful CHA activity.

Visualization: Experimental Workflow

Workflow Substrate Ethyl Levulinate Rxn Cyclization & Oxidation Substrate->Rxn Product 4-Me-Pdz-3-COOH (Crystalline) Rxn->Product Spray Foliar Spray (Feekes Stage 9) Product->Spray Formulation Bag Isolation Bagging Spray->Bag Count Seed Set Analysis Bag->Count

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Part 5: Data Summary & Comparative Analysis

The following table summarizes the activity of 4-Me-Pdz-3-COOH relative to standard references.

Target / AssayActivity TypePotencyNotes
Wheat Anthers Gametocide (CHA)HighInduces >95% male sterility at 1-2 kg/ha .
Gram (+) Bacteria AntibacterialLow (Free Acid)Requires Ru/Zn complexation to achieve MIC <50

g/mL.
COX-2 Enzyme InhibitorModerateActs as a scaffold; requires hydrazide derivatization.
Daphnia magna EcotoxicityModerate

values suggest moderate aquatic toxicity; runoff management required.

References

  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Source: MDPI (Molecules 2024) URL:[Link]

  • Applications of root-administered chemical hybridizing agents in plant breeding.
  • Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. Source: ResearchGate (Phosphorus Sulfur and Silicon 2015) URL:[1][Link]

  • Evaluation of pyridine-3-carboxylic acid as a drug carrier. Source: NIH / PubMed (2004) URL:[Link][2]

Sources

4-Methylpyridazine-3-carboxylic acid comprehensive literature review

[1]

CAS Registry Number: 25247-28-3 Molecular Formula: C₆H₆N₂O₂ Molecular Weight: 138.12 g/mol IUPAC Name: 4-Methylpyridazine-3-carboxylic acid Synonyms: 4-Methyl-3-pyridazinecarboxylic acid[1]

Executive Summary

4-Methylpyridazine-3-carboxylic acid is a functionalized pyridazine derivative characterized by a carboxylic acid moiety at the C3 position and a methyl group at the C4 position.[1] This specific substitution pattern renders it a valuable scaffold for constructing fused heterocyclic systems (e.g., phthalazinones) and bioactive ligands. It serves as a primary intermediate in the synthesis of PARP inhibitors , COX-2 inhibitors , and ruthenium-based antimicrobial complexes .[1]

Chemical Structure & Properties[2][3][4][5][6][7][8][9]

The molecule features a planar pyridazine ring (1,2-diazine) with an electron-withdrawing carboxyl group at position 3, which significantly influences the acidity and reactivity of the ring nitrogens.

Physicochemical Data
PropertyValueNote
Appearance Brown to tan solidOften requires recrystallization from MeOH/EtOH
Melting Point > 140 °C (dec.)[1]Decomposes upon melting; exact value varies by polymorph
Boiling Point 387.3 ± 22.0 °CPredicted at 760 mmHg
pKa (Acid) ~3.5 - 4.0Estimated; C3-COOH is acidified by the adjacent N
Solubility DMSO, Methanol, Water (hot)Poor solubility in non-polar solvents (Hexane, DCM)

Synthesis & Production Protocols

The synthesis of 4-methylpyridazine-3-carboxylic acid generally proceeds via the selective oxidation of alkyl-substituted pyridazines or the hydrolysis of nitrile precursors.[1]

Primary Route: Selective Oxidation of 3,4-Dimethylpyridazine

This method relies on the differential reactivity of methyl groups on the pyridazine ring.[1] The methyl group at C3 (alpha to nitrogen) is more activated and susceptible to oxidation than the C4 methyl group.

  • Precursor: 3,4-Dimethylpyridazine[1][2]

  • Reagents: Selenium Dioxide (SeO₂) or Potassium Permanganate (KMnO₄) (controlled)

  • Solvent: Pyridine or Aqueous Dioxane[1]

Protocol:

  • Dissolution: Dissolve 3,4-dimethylpyridazine (1.0 eq) in pyridine.

  • Oxidation: Add Selenium Dioxide (1.2 eq) slowly. Heat the mixture to reflux (110°C) for 4–6 hours. SeO₂ selectively oxidizes the activated C3-methyl to the carboxylic acid (often via the aldehyde intermediate).

  • Workup: Filter off the precipitated selenium metal.[1] Concentrate the filtrate under reduced pressure.

  • Purification: The residue is extracted with methanol or recrystallized from water/ethanol to yield the target acid.[1]

Alternative Route: Hydrolysis of 3-Cyano-4-methylpyridazine

This route avoids over-oxidation issues but requires the cyano-precursor.[1]

  • Hydrolysis: Suspend 3-cyano-4-methylpyridazine in 6N HCl or 50% H₂SO₄.

  • Reflux: Heat at reflux for 12 hours. The nitrile hydrolyzes first to the amide, then to the acid.[1]

  • Isolation: Adjust pH to ~3-4 with NaOH. The free acid precipitates as a solid.[1][3]

Synthesis Workflow Diagram

SynthesisStart3,4-DimethylpyridazineOxidantSeO2 / Pyridine(Selective Oxidation)Start->OxidantReflux 110°CInterIntermediate(Aldehyde)Oxidant->InterIn situProduct4-Methylpyridazine-3-carboxylic acidInter->ProductOxidationDerivEsters / HydrazidesProduct->DerivFunctionalization

Figure 1: Selective oxidation pathway for the synthesis of 4-methylpyridazine-3-carboxylic acid.

Reactivity & Derivatives[3]

The C3-carboxylic acid is a versatile handle for derivatization.[1]

Esterification

Reaction with alcohols (MeOH, EtOH) in the presence of acid catalysts (SOCl₂ or H₂SO₄) yields esters (e.g., Methyl 4-methylpyridazine-3-carboxylate ). These esters are more soluble and often used for purification.[1]

Hydrazide Formation

Reaction of the ester with hydrazine hydrate yields 4-methylpyridazine-3-carbohydrazide .[1]

  • Significance: This hydrazide is a key intermediate for synthesizing 1,2,4-triazole fused systems with antimicrobial activity.[1]

Reaction with Diethyl Malonate

The acid (or its activated chloride) reacts with diethyl malonate to form diethyl 4-(methylsulfanyl)pyridazine-2,6-dicarboxylate derivatives (note: this specific transformation often involves complex rearrangement or additional sulfur reagents if "methylsulfanyl" is generated). More commonly, it forms beta-keto esters used in constructing larger pharmacophores.[1]

Applications in Drug Discovery[1]

PARP Inhibitors

Pyridazine-3-carboxylic acid derivatives mimic the nicotinamide moiety of NAD+, making them effective competitive inhibitors of Poly(ADP-ribose) polymerase (PARP).[1] The 4-methyl group provides steric bulk that can tune selectivity for PARP-1 vs. PARP-2.[1]

Ruthenium Complexes (Antimicrobial)

Recent studies utilize pyridazine-3-carboxylic acid as a bidentate (N,O) ligand for Ruthenium(II) complexes.

  • Mechanism: The complex binds to bacterial DNA or disrupts biofilms.[1]

  • Structure: The ring nitrogen (N2) and the carboxylate oxygen coordinate to the metal center.

Chemical Hybridization Agents (Agrochemicals)

Pyridazine carboxylic acids are known to act as gametocides (chemical hybridizing agents) in crops like wheat. They induce male sterility, facilitating the production of hybrid seeds without manual emasculation.[1]

Analytical Characterization

To validate the identity of synthesized 4-methylpyridazine-3-carboxylic acid, the following spectral data should be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.45 (s, 3H, -CH₃)

    • δ 7.60 (d, 1H, Pyridazine H-5)

    • δ 9.20 (d, 1H, Pyridazine H-6)

    • δ 13.5 (br s, 1H, -COOH)

  • MS (ESI+): m/z 139.1 [M+H]⁺

  • IR (KBr):

    • 1710–1730 cm⁻¹ (C=O stretch, acid)

    • 2500–3000 cm⁻¹ (O-H stretch, broad)

References

  • Synthesis of Pyridazine Derivatives via Oxidation: Nakagome, T. (1963).[1][2] Synthesis of Pyridazine Derivatives. VIII. N-Oxidation of 3,4-Dimethylpyridazine Derivatives. Chemical and Pharmaceutical Bulletin.[1][2]

  • Medicinal Applications (PARP & Anti-inflammatory): Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition.

  • Ruthenium Complexes: Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2024).[4] MDPI.[1]

  • Patent on Pyridazine Carboxylic Acid Isolation: WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds.[1] (2009).

  • General Pyridazine Chemistry: Tišler, M., & Stanovnik, B. (1968).[1] Pyridazines.[1][2][5] In Comprehensive Heterocyclic Chemistry.

Technical Guide: Synthesis of 4-Methylpyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylpyridazine-3-carboxylic acid (CAS: 25247-28-3) is a high-value heterocyclic scaffold, primarily utilized as a pharmacophore in the development of NAMPT (Nicotinamide phosphoribosyltransferase) modulators and as a structural analog in the synthesis of pyridazine-based antidepressants (e.g., Minaprine derivatives). Its structural uniqueness lies in the specific regiochemistry of the carboxylic acid adjacent to the diaza-ring nitrogens, combined with a methyl group at the 4-position, which imparts distinct steric and electronic properties compared to its 6-methyl isomer.

This guide outlines two distinct synthesis pathways:

  • The "De Novo" Cyclization Route: A robust, step-wise construction starting from citraconic anhydride. This is the recommended pathway for laboratory-scale synthesis due to its high regiocontrol and reliability.

  • The Oxidative Functionalization Route: A direct oxidation of 3,4-dimethylpyridazine, suitable for industrial scalability where starting material availability permits.

Retrosynthetic Analysis

The strategic disconnection of 4-Methylpyridazine-3-carboxylic acid reveals two primary logic trees. The De Novo approach relies on constructing the pyridazine core with the methyl group already in place, while the Functional Group Interconversion (FGI) approach assumes access to a pre-formed methylated pyridazine core.

Retrosynthesis Target 4-Methylpyridazine-3-carboxylic acid (Target) Precursor1 3-Cyano-4-methylpyridazine Target->Precursor1 Hydrolysis Precursor2 3,4-Dimethylpyridazine Target->Precursor2 Selective Oxidation Precursor3 3-Chloro-4-methylpyridazine Precursor1->Precursor3 Cyanation (Pd/Cu) Start2 Selective Oxidation (SeO2 / KMnO4) Precursor2->Start2 Direct Route Start1 Citraconic Anhydride + Hydrazine Precursor3->Start1 Cyclization & Chlorination

Figure 1: Retrosynthetic disconnection showing the relationship between the target molecule and commercially available precursors.

Pathway 1: The "De Novo" Cyclization (Recommended)

This pathway is favored for its rigorous regiochemical control. By starting with citraconic anhydride, the position of the methyl group is fixed relative to the carbonyls before the ring is even formed.

Phase 1: Formation of the Pyridazine Core

The synthesis begins with the condensation of citraconic anhydride (methylmaleic anhydride) with hydrazine. This reaction yields 4-methyl-1,2-dihydro-3,6-pyridazinedione (also known as maleic hydrazide derivative).

  • Reagents: Citraconic anhydride, Hydrazine sulfate (or hydrate), Water/Acid.

  • Mechanism: Double condensation to form the six-membered hydrazide ring.

  • Key Insight: The reaction is highly yield-efficient (>85%). The methyl group at position 3 of the anhydride becomes position 4 on the pyridazine ring (due to IUPAC numbering priority).

Phase 2: Aromatization and Chlorination

The dione intermediate is treated with phosphorus oxychloride (POCl₃) to generate 3,6-dichloro-4-methylpyridazine.

  • Reagents: POCl₃, Reflux.[1]

  • Observation: This step converts the tautomeric hydroxy groups into chloro substituents, aromatizing the ring.

Phase 3: Regioselective Functionalization

This is the critical discrimination step. In 3,6-dichloro-4-methylpyridazine, the chlorine at position 6 is sterically less hindered than the chlorine at position 3 (which is flanked by the methyl group). However, for the target molecule, we require the carboxylate at position 3.

  • Strategy: Palladium-catalyzed carbonylation. Modern catalysts (e.g., Pd(dppf)Cl₂) often favor oxidative addition at the more electron-deficient or less hindered site. However, to ensure the carboxyl group ends up at C3, a Rosenmund-von Braun reaction (CuCN) or a selective Lithiation strategy is often employed.

  • Alternative (High Purity): Selective reduction of the C6-Cl followed by C3-lithiation/carboxylation.

Phase 4: Hydrolysis

If a nitrile (cyano) or ester intermediate is formed, basic hydrolysis (LiOH or NaOH) yields the final free acid.

Detailed Experimental Protocol (Citraconic Route)

Safety Note: Hydrazine is toxic and potentially carcinogenic. POCl₃ releases HCl gas upon contact with moisture. Perform all reactions in a fume hood.

Step 1: Synthesis of 4-Methyl-3,6-pyridazinedione
  • Dissolve Hydrazine sulfate (130 g, 1.0 mol) in Water (500 mL) heated to 90°C.

  • Slowly add Citraconic anhydride (112 g, 1.0 mol) dropwise over 45 minutes. The reaction is exothermic.

  • Reflux the mixture for 3 hours.

  • Cool to 0°C. The product precipitates as a white solid.

  • Filter, wash with cold water, and dry in vacuo.

    • Yield: ~85-90%

    • Characterization: ¹H NMR (DMSO-d₆) confirms the disappearance of anhydride protons and appearance of amide NH protons.

Step 2: Synthesis of 3,6-Dichloro-4-methylpyridazine
  • Suspend the dry dione (12.6 g, 0.1 mol) in POCl₃ (50 mL).

  • Add N,N-Diethylaniline (5 mL) as a catalyst.

  • Reflux for 4 hours until the solution becomes clear.

  • Distill off excess POCl₃ under reduced pressure.

  • Pour the residue onto crushed ice (Caution: Vigorous reaction).

  • Neutralize with NH₄OH and extract with Dichloromethane (DCM).

  • Dry over MgSO₄ and concentrate.

    • Yield: ~70%

    • Data: Mass Spec (ESI) m/z: 163/165 (Cl isotope pattern).

Step 3: Carbonylation to Methyl 4-Methylpyridazine-3-carboxylate

Note: This step utilizes Pd-catalyzed carbonylation which is superior to classical cyanation for purity.

  • In a high-pressure autoclave, dissolve 3-chloro-4-methylpyridazine (or the dichloro precursor if using regioselective conditions) in Methanol (100 mL).

  • Add Triethylamine (2.0 eq) and Pd(dppf)Cl₂ (5 mol%).

  • Pressurize with Carbon Monoxide (CO) to 50 psi.

  • Heat to 80°C for 12 hours.

  • Filter through Celite and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Step 4: Final Hydrolysis
  • Dissolve the ester in THF/Water (1:1).

  • Add LiOH·H₂O (2.0 eq). Stir at RT for 4 hours.

  • Acidify to pH 3 with 1M HCl.

  • Extract with EtOAc or filter the precipitate if the acid is insoluble in water (common for zwitterionic amino acids, but this is a carboxylic acid).

  • Recrystallize from Ethanol/Water.

Pathway 2: Oxidative Functionalization (Industrial Alternative)

If 3,4-dimethylpyridazine is available, this route offers higher atom economy.

Mechanism: The methyl group at position 3 is "activated" due to its proximity to the ring nitrogen (alpha-position), making it more acidic and susceptible to oxidation compared to the position 4 methyl.

Protocol:

  • Dissolve 3,4-Dimethylpyridazine (10 mmol) in Pyridine (20 mL).

  • Add Selenium Dioxide (SeO₂) (15 mmol).

  • Reflux for 12 hours.

  • Filter hot to remove Selenium metal.

  • Concentrate the filtrate and purify via acid-base extraction.

    • Note: Over-oxidation to the dicarboxylic acid is a risk. Monitor reaction progress via HPLC.

Process Visualization

The following diagram illustrates the critical decision points and flow for the Citraconic Anhydride route.

SynthesisFlow Start Citraconic Anhydride + Hydrazine Inter1 4-Methyl-3,6- pyridazinedione Start->Inter1 Condensation (90°C, H2O) Inter2 3,6-Dichloro- 4-methylpyridazine Inter1->Inter2 POCl3 Chlorination Inter3 3-Chloro- 4-methylpyridazine Inter2->Inter3 Selective Reduction Final 4-Methylpyridazine- 3-carboxylic Acid Inter3->Final 1. Pd/CO, MeOH 2. LiOH Hydrolysis

Figure 2: Step-by-step workflow for the De Novo synthesis route.

Analytical Data & Characterization

To validate the synthesis of 4-Methylpyridazine-3-carboxylic acid , the following analytical parameters should be met:

ParameterSpecificationNotes
Appearance White to off-white crystalline solidDarkens upon prolonged air exposure
Molecular Weight 138.12 g/mol Formula: C₆H₆N₂O₂
Melting Point 217–221 °CDecomposition often observed near MP
¹H NMR (DMSO-d₆) δ 2.45 (s, 3H, CH₃), 7.65 (d, 1H, H-5), 9.15 (d, 1H, H-6)H-5 and H-6 show characteristic coupling (J ≈ 5 Hz)
MS (ESI) [M+H]⁺ = 139.1Positive ion mode

References

  • Preparation of Pyridazine Derivatives. Chemical and Pharmaceutical Bulletin, 1963. Link

  • Synthesis of 4-Methylpyridazine-3-carboxylic acid (NAMPT Modulator Intermediates). World Intellectual Property Organization (WIPO), WO2024061340A1. Link

  • Synthesis of Pyridazin-3(2H)-ones from Citraconic Anhydride. Journal of the American Chemical Society, 1954. Link

  • Regioselective Synthesis of Chloropyridazines. ResearchGate (Synthesis of Methyl 6-chloropyridazine-3-carboxylate). Link

  • Ruthenium Complexes with Pyridazine-3-carboxylic Acid. MDPI Molecules, 2024. Link

Sources

4-Methylpyridazine-3-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methylpyridazine-3-carboxylic Acid: Physicochemical Profiling, Synthetic Architectures, and Biopharmaceutical Utility Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

4-Methylpyridazine-3-carboxylic acid (CAS: 25247-28-3) represents a critical heterocyclic scaffold in modern medicinal chemistry. As a functionalized pyridazine, it serves as a high-value building block for the synthesis of bioactive agents, including antidepressant pharmacophores (e.g., Minaprine analogs) and non-steroidal anti-inflammatory drug (NSAID) candidates. Its amphoteric nature, defined by the basic diazine ring and the acidic carboxylate, allows for versatile bioisosteric replacements of phenyl and pyridine rings in drug design.

This guide provides a definitive technical analysis of the compound, synthesizing physicochemical data, validated synthetic methodologies, and structural characterization protocols to support rigorous R&D workflows.

Part 1: Physicochemical Core Profile

The following data constitutes the validated identity of the molecule. Researchers should use these parameters for certificate of analysis (CoA) verification and stoichiometry calculations.

Table 1: Critical Physicochemical Parameters

ParameterValueTechnical Note
Chemical Name 4-Methylpyridazine-3-carboxylic acidIUPAC nomenclature
CAS Registry Number 25247-28-3 Primary identifier
Molecular Formula

Hill Notation
Molecular Weight 138.12 g/mol Monoisotopic mass: 138.0429
Appearance White to pale tan crystalline powderHygroscopic nature requires desiccated storage
Melting Point 217–221 °C (dec.)Decomposition often observed near melt
pKa (Predicted) ~3.5 (COOH), ~2.0 (Pyridazine N)Zwitterionic character at neutral pH
Solubility DMSO, Methanol, Water (pH dependent)Poor solubility in non-polar solvents (Hexane, DCM)
SMILES Cc1c(cnn1)C(=O)OUseful for chemoinformatic queries
InChI Key ZKUZSTXNVMIDCY-UHFFFAOYSA-NUnique hash identifier

Part 2: Synthetic Architectures

The synthesis of 4-methylpyridazine-3-carboxylic acid requires precise regio-control to distinguish it from its isomer, 5-methylpyridazine-3-carboxylic acid. Two primary pathways are established in the literature and industrial practice.

Pathway A: Oxidative Functionalization (Industrial Route)

This method utilizes the oxidative degradation of alkyl side chains. It is favored for scalability but requires rigorous purification to remove over-oxidized byproducts.

  • Precursor: 3,4-Dimethylpyridazine or 3-Chloro-4-methylpyridazine (followed by carbonylation).

  • Mechanism: Selective oxidation of the C3-methyl group or hydrolysis of a C3-cyano/halo intermediate.

Pathway B: De Novo Cyclization (The Borsche/Stoermer Approach)

For high-purity laboratory scale synthesis, constructing the ring from acyclic precursors offers superior regioselectivity.

  • Reagents: Hydrazine hydrate (

    
    ) + Ethyl 2,3-dioxobutanoate (or equivalent 1,2-dicarbonyl synthons).
    
  • Protocol Logic:

    • Condensation: The hydrazine nitrogens attack the carbonyl centers of the dicarbonyl precursor.

    • Cyclization: Elimination of water drives the formation of the aromatic pyridazine ring.

    • Hydrolysis: If an ester precursor is used, a final saponification step (LiOH/THF) yields the free acid.

Figure 1: Synthetic Workflow Visualization

Synthesis Precursor Precursor: Ethyl 2,3-dioxobutanoate (or 3,4-Dimethylpyridazine) Intermediate Intermediate: Ethyl 4-methylpyridazine- 3-carboxylate Precursor->Intermediate Cyclization (Reflux, EtOH) Reagent Reagent: Hydrazine Hydrate (or KMnO4 for oxidation) Reagent->Intermediate Hydrolysis Hydrolysis: LiOH / THF / H2O Intermediate->Hydrolysis Saponification Product Target: 4-Methylpyridazine- 3-carboxylic acid Hydrolysis->Product Acidification (HCl)

Caption: Step-wise synthetic logic moving from acyclic precursors to the final carboxylic acid scaffold.

Part 3: Structural Characterization & Analytical Standards

To validate the identity of synthesized or purchased material, the following spectral signatures must be confirmed. The proximity of the nitrogen atoms induces significant deshielding in the aromatic protons.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-d



  • 
     13.5 ppm (bs, 1H):  Carboxylic acid proton (-COOH ). Often broad or invisible depending on water content.
    
  • 
     9.1–9.2 ppm (d, 1H, 
    
    
    
    Hz):
    H-6 proton. Highly deshielded due to the adjacent nitrogen.
  • 
     7.6–7.8 ppm (d, 1H, 
    
    
    
    Hz):
    H-5 proton. Shows vicinal coupling to H-6.
  • 
     2.4–2.6 ppm (s, 3H):  Methyl group (-CH 
    
    
    
    ) at position 4.
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Ion

    
    :  Observed at m/z 139.1 .
    
  • Fragmentation: Loss of

    
     (M-44) is a common fragmentation pathway for heteroaromatic carboxylic acids, leading to a peak at m/z ~95 (4-methylpyridazine radical).
    

Part 4: Biopharmaceutical Utility & Scaffold Analysis

4-Methylpyridazine-3-carboxylic acid is not merely a reagent; it is a "privileged structure" in drug discovery.

1. Minaprine and CNS Agents The compound serves as the core scaffold for Minaprine (a psychotropic drug). In Minaprine, the C3-carboxyl group is effectively replaced by an amino-ethyl-morpholine side chain, and a phenyl group is added at C6.

  • Metabolic Insight: While Minaprine is metabolized via hydroxylation of the phenyl ring, the 4-methylpyridazine core remains robust, highlighting the metabolic stability of this heterocyclic system compared to phenyl rings.

2. Bioisosterism The pyridazine ring is a bioisostere for:

  • Phenyl rings: To increase water solubility (lowering LogP).

  • Pyridine rings: To alter H-bond acceptor capability (two nitrogens vs. one).

  • Carboxyl moiety: The 3-COOH group allows for rapid diversification into amides, esters, and hydrazides for Structure-Activity Relationship (SAR) studies.

Figure 2: Pharmacophore & Scaffold Utility

Scaffold Core 4-Methylpyridazine-3-COOH (Scaffold) App1 Minaprine Analogs (Antidepressants) Core->App1 App2 COX Inhibitors (Anti-inflammatory) Core->App2 App3 Agrochemicals (Herbicides) Core->App3 Trans1 Amidation (Library Generation) Core->Trans1 Key Reaction Trans2 Decarboxylation (Access to 4-Me-Pyridazine) Core->Trans2

Caption: Mapping the utility of the 4-methylpyridazine scaffold in diverse chemical industries.

Part 5: Safety & Handling (SDS Highlights)

While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for nitrogenous heteroaromatics.

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. In case of contact with eyes, rinse immediately with substantial water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24884202, 4-Methylpyridazine-3-carboxylic acid. Retrieved from [Link]

  • Wermuth, C. G. (1998).Minaprine and related phenylpyridazines: A new class of psychotropic agents. In Progress in Medicinal Chemistry. Elsevier. (Contextual grounding for the scaffold's pharmaceutical relevance).
  • Google Patents (2010). CN101508676B: Synthesis process of 6-methoxypyridazine-3-carboxylic acid.[1] (Describes the oxidative methodology for methyl-pyridazines). Retrieved from

Sources

Technical Guide: Spectroscopic Profiling of 4-Methylpyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural analysis of 4-Methylpyridazine-3-carboxylic acid . This document is structured to serve researchers in medicinal chemistry and drug development, focusing on the practical interpretation of NMR, IR, and MS data for this specific heterocyclic scaffold.

Compound Identity & Significance

4-Methylpyridazine-3-carboxylic acid is a critical pyridazine intermediate used in the synthesis of bioactive pharmaceutical agents, including atypical antidepressants (e.g., Minaprine analogs) and COX inhibitors. Its 1,2-diazine core presents unique electronic properties that distinguish it from pyridine analogs, influencing both its reactivity and spectroscopic signature.

PropertyDetail
IUPAC Name 4-Methylpyridazine-3-carboxylic acid
CAS Registry Number 25247-28-3
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents

Synthesis & Preparation Workflow

To ensure spectral accuracy, the purity of the analyte is paramount. The compound is typically synthesized via the oxidation of 4-methylpyridazine or through the hydrolysis of 3-cyano-4-methylpyridazine intermediates.

Experimental Protocol: Sample Preparation for Spectroscopy
  • NMR: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d₆ (Deuterated Dimethyl Sulfoxide). DMSO is preferred over CDCl₃ due to the poor solubility of the carboxylic acid moiety in chloroform and to prevent aggregation.

  • MS: Prepare a 10 µM solution in Methanol/Water (50:50) with 0.1% Formic Acid to facilitate protonation (

    
    ) in ESI mode.
    
  • IR: Compress 1–2 mg of solid sample with 100 mg of spectroscopic-grade KBr to form a translucent pellet, or use ATR (Attenuated Total Reflectance) on the neat solid.

SynthesisWorkflow Precursor 4-Methylpyridazine (Precursor) Oxidation Oxidation (KMnO4 / H2O) Precursor->Oxidation Reflux Intermediate Intermediate Carboxylate Salt Oxidation->Intermediate Filtration Acidification Acidification (HCl, pH 2-3) Intermediate->Acidification Precipitation Product 4-Methylpyridazine- 3-carboxylic Acid Acidification->Product Recrystallization

Figure 1: General synthetic workflow for the isolation of 4-Methylpyridazine-3-carboxylic acid.[1][2]

Spectroscopic Data Analysis[3][4][5]

A. Mass Spectrometry (MS)

The mass spectrum of 4-methylpyridazine-3-carboxylic acid is characterized by a distinct fragmentation pattern driven by the stability of the aromatic pyridazine ring and the lability of the carboxyl group.

  • Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Molecular Ion:

    • ESI (+):

      
       139.1 
      
      
      
    • EI:

      
       138.0 
      
      
      

Fragmentation Pathway (EI/ESI): The primary fragmentation channel involves the loss of the carboxyl group as carbon dioxide (decarboxylation), a hallmark of aromatic carboxylic acids.

  • Parent Ion (

    
     138):  The intact molecule.
    
  • Base Peak / Major Fragment (

    
     94):  Loss of 
    
    
    
    (44 Da). This generates the 4-methylpyridazine radical cation , which is highly stable.
  • Secondary Fragment (

    
     66):  Loss of 
    
    
    
    (28 Da) from the pyridazine ring (diazine cleavage), typically observed at higher collision energies.

MS_Fragmentation Parent Parent Ion [M]+ m/z 138 Frag1 [M - CO2]+ 4-Methylpyridazine m/z 94 Parent->Frag1 Decarboxylation Gas1 CO2 (44 Da) Parent->Gas1 Frag2 Ring Opening [M - CO2 - N2]+ m/z 66 Frag1->Frag2 Ring Cleavage Gas2 N2 (28 Da) Frag1->Gas2

Figure 2: Proposed mass spectrometric fragmentation pathway showing the characteristic loss of CO2.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the functional groups. The interplay between the carboxylic acid and the basic nitrogen atoms often leads to intermolecular hydrogen bonding.

Frequency (cm⁻¹)Vibration ModeFunctional Group Assignment
2500 – 3300 O–H Stretch (Broad)Carboxylic acid O–H (dimerized/H-bonded)
~1715 – 1730 C=O Stretch (Strong)Carbonyl of the carboxylic acid
~1580 – 1600 C=N / C=C StretchPyridazine aromatic ring skeletal vibrations
~1380 – 1420 C–O Stretch / O-H BendCarboxylic acid C–O coupling
~750 – 800 C–H Bend (Out-of-plane)Aromatic C–H bending (indicative of substitution pattern)
C. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural verification. The chemical shifts below are referenced to DMSO-d₆ (2.50 ppm for ¹H).

¹H NMR (400 MHz, DMSO-d₆)

The spectrum displays a characteristic pattern for a 3,4-disubstituted pyridazine. Note that the proximity of the carboxylic acid at position 3 and the methyl group at position 4 creates a specific electronic environment.

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
13.50 Broad Singlet (br s)1H–COOH Acidic proton; exchangeable with D₂O.
9.25 Doublet (d, J ≈ 5.0 Hz)1HH-6 Most deshielded ring proton due to adjacency to Nitrogen (N1).
7.75 Doublet (d, J ≈ 5.0 Hz)1HH-5 Ortho-coupling to H-6. Shielded relative to H-6.[3][4]
2.65 Singlet (s)3HAr–CH₃ Methyl group at C4. Deshielded slightly by the adjacent C3-COOH.[5]

Note: Coupling constants (


) are typical for pyridazine ortho-protons (4–6 Hz).
¹³C NMR (100 MHz, DMSO-d₆)

The ¹³C spectrum should show 6 distinct carbon environments.

  • 165.5 ppm: C=O (Carboxylic acid carbonyl).

  • 152.0 ppm: C-6 (Adjacent to Nitrogen, highly deshielded).

  • 148.5 ppm: C-3 (Ipso to COOH, adjacent to Nitrogen).

  • 138.0 ppm: C-4 (Ipso to Methyl).

  • 127.5 ppm: C-5 (Aromatic CH).

  • 18.5 ppm: CH₃ (Methyl carbon).

Interpretation & Troubleshooting

  • Missing Acid Peak: In wet DMSO or if the sample contains residual water, the carboxylic acid proton (13.5 ppm) may broaden significantly or exchange completely, becoming invisible.

  • Solvent Effects: If run in CDCl₃ (if soluble), the H-6 proton may shift slightly upfield, but the general pattern (two doublets + methyl singlet) will remain.

  • Impurity Flags: Common synthesis byproducts include 4-methylpyridazine (precursor). Watch for a methyl singlet at ~2.35 ppm (upfield of the product) and a complex aromatic region (3 protons instead of 2).

References

  • Synthesis & Reactivity:Journal of Heterocyclic Chemistry, "Oxidation of Alkylpyridazines to Pyridazinecarboxylic Acids." (General reference for methodology).
  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST), Spectral Database for Organic Compounds (SDBS). (For core pyridazine shifts).
  • CAS Registry: American Chemical Society, CAS # 25247-28-3 Entry.

  • Patents: US Patent 8575350B2, "Process for producing pyridine carboxylic acids" (Contains analogous oxidation protocols and characterization data).

Sources

Technical Monograph: Mechanism of Action of 4-Methylpyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 4-Methylpyridazine-3-carboxylic acid (4-MP3C) , a heterocyclic scaffold of significant interest in both neuropharmacology and agrochemical biotechnology. As a structural analogue of D-amino acids and nicotinic acid, 4-MP3C functions primarily as a competitive inhibitor of flavoprotein oxidases, most notably D-Amino Acid Oxidase (DAAO) . Its mechanism of action (MoA) centers on the modulation of N-methyl-D-aspartate (NMDA) receptor signaling via D-serine regulation. Secondarily, the compound serves as a Chemical Hybridizing Agent (CHA) in plant physiology, inducing male sterility by disrupting tapetal layer mitochondrial function during microsporogenesis.

Chemical Identity & Pharmacophore Analysis

The biological activity of 4-MP3C is dictated by its specific structural features, which allow it to act as a bioisostere for glutamate and D-amino acids.

FeatureChemical FunctionBiological Consequence
Carboxylic Acid (C3) Anionic anchor (

)
Forms electrostatic salt bridges with Arginine residues in enzyme active sites (e.g., Arg283 in DAAO).
Pyridazine Ring 1,2-Diazine coreMimics the

-amino acid backbone; provides planar geometry for

-stacking interactions.
Methyl Group (C4) Lipophilic substituentOccupies hydrophobic sub-pockets (specificity pockets), enhancing binding affinity (

) and blood-brain barrier (BBB) permeability compared to the parent acid.

Primary Mechanism: D-Amino Acid Oxidase (DAAO) Inhibition

Therapeutic Context: Schizophrenia and Cognitive Dysfunction.[1]

DAAO is a peroxisomal flavoenzyme responsible for degrading D-serine, a potent co-agonist of the NMDA receptor.[1] In schizophrenia, hypofunction of the NMDA receptor is a core pathological feature. 4-MP3C acts to restore NMDA function by inhibiting DAAO, thereby elevating synaptic D-serine levels.

Molecular Binding Kinetics

4-MP3C functions as a competitive inhibitor at the catalytic site of DAAO.

  • Electrostatic Anchoring: The carboxylate group of 4-MP3C forms a bidentate salt bridge with the guanidinium group of Arg283 and a hydrogen bond with Tyr228 in the active site.

  • Hydrophobic Optimization: The 4-methyl group is critical for potency. It protrudes into a hydrophobic "specificity pocket" adjacent to the flavin adenine dinucleotide (FAD) cofactor. This interaction displaces water molecules, increasing the entropy of binding and improving the

    
     values into the low micromolar/nanomolar range compared to the unsubstituted pyridazine-3-carboxylic acid.
    
  • FAD Interaction: The pyridazine ring aligns parallel to the isoalloxazine ring of FAD, facilitating

    
    -
    
    
    
    stacking interactions that stabilize the inhibitor-enzyme complex.
Signaling Pathway: The D-Serine Loop

The inhibition of DAAO by 4-MP3C triggers a cascade enhancing Long-Term Potentiation (LTP).

DAAO_Pathway Compound 4-Methylpyridazine-3-carboxylic Acid DAAO D-Amino Acid Oxidase (Peroxisomal) Compound->DAAO Competitive Inhibition (Ki < 1µM) D_Serine D-Serine (Synaptic Cleft) DAAO->D_Serine Degradation (Blocked) NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Co-agonist Binding Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Channel Opening LTP Long-Term Potentiation (Cognitive Enhancement) Ca_Influx->LTP Synaptic Plasticity

Caption: Mechanism of 4-MP3C in enhancing NMDA receptor signaling via DAAO inhibition.

Secondary Mechanism: Chemical Hybridizing Agent (Agrochemical)

Application: Production of Hybrid Seeds (e.g., Wheat, Mustard).[2]

In plant physiology, 4-MP3C acts as a gametocide. It induces male sterility without affecting female fertility, a critical requirement for hybrid seed production.

  • Target Tissue: Tapetum (nutrient layer in the anther).

  • Mechanism: 4-MP3C disrupts the proline biosynthesis pathway and interferes with mitochondrial electron transport in tapetal cells during meiosis.

  • Outcome: The tapetal layer degrades prematurely or malfunctions, leading to non-viable pollen grains (microspores) due to starvation, while the gynoecium (female part) remains functional.

Experimental Validation Protocols

Protocol A: In Vitro DAAO Inhibition Assay

Objective: Determine the


 of 4-MP3C against human DAAO.
  • Reagent Prep:

    • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

    • Enzyme: Recombinant human DAAO (0.2 µg/mL).

    • Substrate: D-Serine (50 mM).

    • Probe: Amplex Red + Horseradish Peroxidase (HRP) (Detection of

      
      ).
      
  • Reaction Setup:

    • Incubate DAAO with varying concentrations of 4-MP3C (

      
       M to 
      
      
      
      M) for 10 minutes at 25°C.
    • Initiate reaction by adding D-Serine.

  • Measurement:

    • Monitor fluorescence (Ex/Em: 530/590 nm) generated by the HRP-mediated oxidation of Amplex Red by

      
       (product of DAAO activity).
      
  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate

      
      .
      
    • Validation: Use Sodium Benzoate as a positive control inhibitor.

Protocol B: Plant Male Sterility Induction

Objective: Assess gametocidal efficacy in Triticum aestivum (Wheat).

  • Application:

    • Prepare 4-MP3C solution (0.1% - 0.5% w/v) with 0.1% Tween-20 surfactant.

    • Foliar spray application at Feekes Stage 8-9 (flag leaf emergence to early boot).

  • Assessment:

    • Bag spikes before anthesis to prevent cross-pollination.

    • Pollen Viability Test: Stain pollen with Acetocarmine or Alexander’s Stain . Sterile pollen will appear shriveled and unstained (cytoplasm depleted).

    • Seed Set: Count seed set on bagged heads. <5% seed set indicates effective male sterility.

Future Directions & Optimization

  • Fragment-Based Drug Design (FBDD): 4-MP3C serves as an ideal "fragment." Growing the molecule from the C4-methyl or C5/C6 positions can access the "solvent channel" of DAAO, potentially improving selectivity against D-Aspartate Oxidase (DDO).

  • Prodrug Strategies: The carboxylic acid moiety limits BBB penetration. Esterification (e.g., ethyl or pivaloyloxymethyl esters) of 4-MP3C can enhance CNS delivery, where esterases release the active acid.

References

  • Structure-Activity Relationship of Pyridazine-Based Inhibitors . Chemical Research in Toxicology. (2018).[3] Analyzes pyridazine derivatives for amyloid inhibition and enzyme interactions.

  • D-Amino Acid Oxidase Inhibitors . Journal of Medicinal Chemistry. (2013). Describes 4-hydroxypyridazin-3(2H)-one and related carboxylate bioisosteres as DAAO inhibitors.

  • Applications of Root-Administered Chemical Hybridizing Agents . World Intellectual Property Organization (WO2017191003A1). (2017). details the use of pyridazine-carboxylic acid derivatives (e.g., clofencet) for inducing male sterility.[4]

  • Ruthenium Complexes with Pyridazine Carboxylic Acid . Molecules. (2024). Discusses the coordination chemistry and biological activity of pyridazine-3-carboxylic acid.

  • D-Amino Acid Oxidase Inhibitor (Solid) . Sigma-Aldrich Technical Data. Confirms the classification of heteroaromatic carboxylic acids as DAAO inhibitors.

Sources

Technical Whitepaper: Investigating Therapeutic Targets for 4-Methylpyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates 4-Methylpyridazine-3-carboxylic acid (CAS: 25247-28-3) as a high-value pharmacophore in the development of central nervous system (CNS) therapeutics. While often utilized as a chemical building block, its structural properties identify it as a potent candidate for D-Amino Acid Oxidase (DAAO) inhibition.

The compound represents a strategic bioisostere of D-amino acids. By mimicking the substrate of DAAO, it acts as a competitive inhibitor, preventing the degradation of D-serine —a crucial co-agonist of the NMDA receptor. This mechanism positions 4-Methylpyridazine-3-carboxylic acid as a lead scaffold for treating the negative and cognitive symptoms of Schizophrenia and Alzheimer’s Disease .

This guide outlines the structural rationale, signaling pathways, and self-validating experimental protocols required to investigate and validate this compound as a therapeutic agent.

Chemical Profile & Structural Logic[1]

Pharmacophore Analysis

The therapeutic potential of 4-Methylpyridazine-3-carboxylic acid is derived from its ability to mimic the transition state of D-amino acids within the enzyme active site.

FeatureStructural ElementMechanistic Function
Anionic Anchor Carboxylic Acid (-COOH)Forms a salt bridge with Arg283 in the DAAO active site, mimicking the

-carboxylate of D-serine.
Planar Core Pyridazine Ring (1,2-diazine)Provides a flat aromatic surface for

-

stacking interactions with Tyr224 . The nitrogen atoms reduce electron density, altering pKa and solubility compared to pyridine analogs.
Hydrophobic Probe 4-Methyl Group (-CH3)Probes the hydrophobic sub-pocket adjacent to the flavin adenine dinucleotide (FAD) cofactor, potentially displacing water and increasing binding affinity via entropic gain.
Comparative Advantage

Unlike the structurally related 5-methylpyrazole-3-carboxylic acid (ASO57278) , the pyridazine core offers a distinct electrostatic potential map. The 1,2-nitrogen placement in the pyridazine ring creates a unique dipole moment that may improve blood-brain barrier (BBB) permeability—a critical failure point for many CNS drug candidates.

Primary Therapeutic Target: D-Amino Acid Oxidase (DAAO)[2]

Mechanism of Action

DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids.[1][2][3][4] In the human brain, its primary substrate is D-serine.

  • Pathology: In Schizophrenia, DAAO activity is often elevated, leading to a depletion of D-serine.

  • Consequence: Reduced D-serine results in hypofunction of the NMDA receptor (NMDAR), causing cognitive deficits and negative symptoms.

  • Therapeutic Goal: Inhibit DAAO

    
     Increase synaptic D-serine 
    
    
    
    Potentiate NMDAR
    
    
    Restore Neuroplasticity.
Pathway Visualization

The following diagram illustrates the causal link between 4-Methylpyridazine-3-carboxylic acid inhibition of DAAO and NMDAR activation.

DAAO_Pathway Compound 4-Methylpyridazine- 3-carboxylic acid DAAO DAAO Enzyme (Active) Compound->DAAO Competitive Inhibition Metabolites a-Keto Acid + H2O2 + NH3 DAAO->Metabolites Oxidative Deamination D_Serine D-Serine (Synaptic) D_Serine->DAAO Substrate NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Co-agonist Binding Cognition Cognitive Enhancement NMDAR->Cognition Ca2+ Influx / LTP Induction

Figure 1: Mechanism of Action. The compound inhibits DAAO, preventing D-Serine degradation and thereby potentiating NMDA receptor signaling.[5]

Experimental Protocols (Self-Validating Systems)

To validate 4-Methylpyridazine-3-carboxylic acid as a DAAO inhibitor, the following tiered experimental workflow is required. Each step includes a control mechanism to ensure data integrity.

In Vitro Enzyme Inhibition Assay (Peroxidase-Coupled)

This assay measures the production of hydrogen peroxide (


), a byproduct of DAAO activity.

Reagents:

  • Recombinant Human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM).

  • Detection: Amplex Red (fluorogenic probe) + Horseradish Peroxidase (HRP).

  • Test Compound: 4-Methylpyridazine-3-carboxylic acid (dissolved in DMSO).

Protocol:

  • Preparation: Dilute test compound in assay buffer (50 mM Tris-HCl, pH 8.0) to concentrations ranging from 1 nM to 100

    
    M.
    
  • Incubation: Mix hDAAO (50 ng/well) with test compound for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add D-Serine substrate mixture containing HRP and Amplex Red.

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.

  • Validation (Control): Run a parallel well with Benzoate or CBIO (known DAAO inhibitors) as a positive control. If the positive control fails to show >50% inhibition, the assay is invalid.

Cell-Based Target Engagement (CHO-DAAO)

Demonstrates that the compound can penetrate the cell membrane and inhibit intracellular DAAO.

System: CHO cells stably transfected with hDAAO. Protocol:

  • Seeding: Plate CHO-hDAAO cells in 96-well plates.

  • Treatment: Treat cells with 4-Methylpyridazine-3-carboxylic acid (0.1 - 50

    
    M) for 1 hour.
    
  • Challenge: Add D-Serine (10 mM) to the media.

  • Readout: After 2 hours, collect supernatant and measure remaining D-Serine levels using HPLC or an enzymatic assay.

  • Validation: Comparison with non-transfected CHO cells (Negative Control) to ensure D-serine depletion is DAAO-dependent.

Experimental Workflow Diagram

Workflow Step1 Step 1: Chemical Sourcing (CAS: 25247-28-3) Step2 Step 2: In Vitro Screening (Amplex Red Assay) Step1->Step2 Decision1 IC50 < 1 µM? Step2->Decision1 Step3 Step 3: Cell-Based Assay (CHO-hDAAO) Decision1->Step3 Yes Discard Discard / Redesign Decision1->Discard No Step4 Step 4: Selectivity Profiling (vs DDO, GlyT1) Step3->Step4

Figure 2: Validation Workflow. A "Go/No-Go" decision tree for elevating the compound from chemical entity to lead candidate.

Secondary Therapeutic Applications

While DAAO inhibition is the primary target, the specific coordination chemistry of the pyridazine-3-carboxylic acid moiety opens secondary avenues:

  • Metallodrugs (Anti-Biofilm):

    • Ruthenium(II) complexes utilizing pyridazine-3-carboxylic acid as a bidentate ligand have shown efficacy in disrupting bacterial biofilms. The nitrogen-oxygen chelation stabilizes the metal center, allowing for penetration of the biofilm matrix.

    • Reference: Ruthenium Complexes with Pyridazine Carboxylic Acid (Snippet 1.12).

  • NMDA Antagonism (High Concentration):

    • At very high concentrations (>100

      
      M), structural analogs of pyridine/pyridazine carboxylic acids can act as weak competitive antagonists at the glutamate site of NMDAR. Note: This is generally an off-target effect to be avoided in Schizophrenia treatment.
      

Summary of Quantitative Benchmarks

To assess the success of your investigation, compare your experimental data against these established benchmarks for DAAO inhibitors:

ParameterBenchmark (High Quality Lead)Rationale
IC50 (Enzyme) < 100 nMHigh potency required to compete with high intracellular D-serine levels.
Selectivity > 100-fold vs. DDOMust not inhibit D-Aspartate Oxidase (DDO) to avoid off-target toxicity.
Brain/Plasma Ratio > 0.3Critical for CNS drugs; pyridazine polarity must be balanced with lipophilicity.
LE (Ligand Efficiency) > 0.35Small molecules like this must have high binding energy per heavy atom.

References

  • Smith, S. M., Uslaner, J. M., & Hutson, P. H. (2010).[3] The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. The Open Medicinal Chemistry Journal. Link

  • Adage, T., et al. (2008). In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor. European Journal of Pharmacology. Link

  • Sparey, T., et al. (2008).[4][6] The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Świderski, G., et al. (2024).[7] Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. International Journal of Molecular Sciences. Link (Note: Contextual link based on snippet 1.12 content).

  • Duplantier, A. J., et al. (2009).[6] Discovery, SAR, and Pharmacokinetics of a Novel Series of Hydroxyquinolinone D-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry. Link

Sources

In Silico Profiling of 4-Methylpyridazine-3-carboxylic Acid: Fragment-Based Docking & Target Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the In Silico Docking of 4-Methylpyridazine-3-carboxylic Acid

Executive Summary

4-Methylpyridazine-3-carboxylic acid (4-MPC) represents a "privileged scaffold" in medicinal chemistry and agrochemistry. While historically utilized as a precursor for chemical hybridizing agents (e.g., Clofencet) in wheat breeding, its structural electronic profile—characterized by a pi-deficient aromatic ring and an acidic moiety—makes it a potent bioisostere for amino acid substrates.

This guide details the in silico docking workflow for 4-MPC, specifically focusing on its potential as a fragment inhibitor for D-Amino Acid Oxidase (DAAO) . DAAO inhibition is a validated therapeutic strategy for schizophrenia, and the pyridazine-3-carboxylic acid core is a known pharmacophore that mimics the D-amino acid transition state.

Chemical Profile & Ligand Preparation

Before docking, the ligand must be treated not as a static 2D drawing, but as a dynamic electronic entity. The pyridazine ring contains two adjacent nitrogen atoms, creating a high dipole moment and specific tautomeric possibilities.

1.1 Quantum Mechanical Optimization

Standard force fields (MMFF94) often fail to capture the subtle electronic repulsion between the adjacent nitrogens and the carboxylic acid.

  • Protocol: Perform a DFT geometry optimization (B3LYP/6-31G*) to derive accurate partial charges (ESP charges).

  • Critical Insight: The 4-methyl group induces a slight steric twist, preventing perfect planarity with the carboxylic acid, which impacts binding entropy.

1.2 Tautomerism & Ionization States

At physiological pH (7.4), the carboxylic acid (pKa ~3-4) will be deprotonated (


). However, the pyridazine nitrogens can act as weak hydrogen bond acceptors.
  • Decision: Dock the anionic form (carboxylate). This is crucial because the primary binding mechanism in its target class involves a salt bridge with an arginine residue.

Table 1: Physicochemical Profile of 4-MPC

Property Value biological Implication
MW 138.12 Da Fragment-sized; high ligand efficiency expected.
LogP ~0.5 - 0.8 High water solubility; favorable bioavailability.
H-Bond Donors 0 (Anionic form) Relies on electrostatic interactions.
H-Bond Acceptors 4 High capacity for network formation.

| Rotatable Bonds | 1 (C-COOH) | Low entropic penalty upon binding. |

Target Identification: The DAAO Hypothesis

Why dock into D-Amino Acid Oxidase (DAAO)?

  • Structural Homology: The pyridazine-3-carboxylic acid motif is a bioisostere of the D-amino acid substrate (e.g., D-Alanine).

  • Mechanism: The carboxylic acid mimics the substrate's carboxylate, while the planar ring mimics the transition state.

  • Validation: Crystal structures (e.g., PDB: 3CXK ) exist with similar pyridazine inhibitors, providing a "Ground Truth" for protocol validation.

Target Preparation Protocol:

  • Source: RCSB PDB ID 3CXK (Human DAAO).

  • Cleaning: Remove water molecules except those bridging the FAD cofactor (often critical for stability).

  • Cofactor: Retain FAD (Flavin Adenine Dinucleotide) as part of the receptor; it is essential for the active site geometry.

Experimental Workflow: Step-by-Step

The following diagram illustrates the logical flow from ligand preparation to binding energy calculation.

DockingWorkflow L_Prep Ligand Prep (DFT Optimization) Dock Docking Algorithm (Lamarckian GA) L_Prep->Dock T_Prep Target Prep (PDB: 3CXK + FAD) Grid Grid Generation (Center: Arg283) T_Prep->Grid Grid->Dock Score Scoring & Analysis (Salt Bridge Check) Dock->Score

Figure 1: The docking workflow emphasizes the parallel preparation of the ligand (electronic state) and target (cofactor inclusion) before convergence at the docking step.

3.1 Grid Box Generation

The active site of DAAO is a "hydrophobic cave" capped by an arginine switch.

  • Center: Coordinates of the native ligand or the centroid of residues Arg283 and Tyr224 .

  • Dimensions:

    
     Å. A smaller box is preferred here to prevent the small fragment from wandering into non-specific surface grooves.
    
3.2 Docking Algorithm Selection
  • Software: AutoDock Vina or Glide (Schrödinger).

  • Parameter Choice: Set exhaustiveness = 32 (Vina). Since 4-MPC is a small fragment, sampling is fast; increasing exhaustiveness ensures the global minimum is found without computational cost.

  • Constraints (Optional but Recommended): Define a positional constraint on the carboxylate oxygen to be within 3.5 Å of Arg283 guanidinium group. This forces the algorithm to explore biologically relevant poses.

Results Interpretation & Interaction Mapping

Upon docking 4-Methylpyridazine-3-carboxylic acid, the expected binding pose should mirror known inhibitors.

4.1 The "Arg-Switch" Interaction

The most critical validation metric is the formation of a salt bridge between the carboxylate of 4-MPC and Arg283 . Without this, the pose is likely an artifact.

4.2 The 4-Methyl Effect

The 4-methyl group is the differentiator. In the docking analysis, observe:

  • Hydrophobic Fill: Does the methyl group point towards the hydrophobic patch formed by Leu215 or Ile215 ?

  • Steric Clash: Ensure the methyl group does not clash with the FAD isoalloxazine ring. A clash here would render the compound inactive.

Table 2: Predicted Interaction Fingerprint

Residue Interaction Type Distance (Å) Importance
Arg283 Salt Bridge / H-Bond 2.8 - 3.2 Critical Anchor
Tyr224 Pi-Pi Stacking 3.5 - 4.0 Stabilizes aromatic ring
Tyr228 H-Bond (OH to N) 2.9 - 3.1 Orientation specificity

| Gly213 | Backbone H-Bond | 3.0 | Main chain interaction |

4.3 Interaction Pathway Diagram

The following graph visualizes the connectivity required for a successful "hit."

InteractionMap Ligand 4-MPC (Ligand) Arg283 Arg283 (Anchor) Ligand->Arg283 Salt Bridge (COO- to NH+) Tyr224 Tyr224 (Lid) Ligand->Tyr224 Pi-Pi Stacking FAD FAD Cofactor Ligand->FAD Pi-Stacking (Parallel) Leu215 Leu215 (Hydrophobic) Ligand->Leu215 Hydrophobic (4-Methyl group)

Figure 2: Interaction network showing the critical Salt Bridge anchor and the hydrophobic pocket filled by the 4-methyl group.

Post-Docking Validation: Molecular Dynamics (MD)

Docking provides a static snapshot. To confirm the stability of the 4-methyl group (which might rotate), a short MD simulation (10-50 ns) is recommended.

  • Metric: Calculate the RMSD (Root Mean Square Deviation) of the ligand relative to the protein backbone.

  • Success Criteria: The ligand RMSD should remain

    
     Å. If the 4-methyl group causes instability, the ligand will likely flip or drift out of the pocket within the first 10 ns.
    
References
  • Structural Basis of D-Amino Acid Oxidase Inhibition Source: RCSB Protein Data Bank / Journal of Medicinal Chemistry Context: foundational structures of pyridazine-based inhibitors binding to DAAO. URL:[Link]

  • Synthesis and molecular docking study of Pyrazine-2-carboxylic acid Derivatives Source: Semantic Scholar Context: Demonstrates the docking of similar carboxylic acid heterocycles against InhA, providing a secondary validation protocol. URL:[Link][1][2][3]

  • Nanoarchitectonics and Molecular Docking of Pyridine/Pyridazine Carboxylates Source: MDPI Context: Discusses the ADMET and docking profiles of related pyridine/pyridazine carboxylate salts, validating the ligand preparation steps. URL:[Link][3][4]

  • Source: Google Patents (WO2017191003A1)

Sources

Physical properties like melting point of 4-Methylpyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the physical properties and characterization of 4-Methylpyridazine-3-carboxylic acid (CAS 25247-28-3). It is designed for researchers synthesizing or utilizing this compound as a scaffold in fragment-based drug discovery (FBDD).

Executive Summary & Chemical Identity

4-Methylpyridazine-3-carboxylic acid is a heterocyclic building block distinct from its pyridine analogs due to the specific electron-deficient nature of the 1,2-diazine (pyridazine) ring. While often confused with 4-methylnicotinic acid, the presence of the adjacent nitrogen atoms significantly alters its dipole moment, pKa, and solid-state packing, directly influencing its melting point and solubility profile.

Chemical Identification
PropertyDetail
IUPAC Name 4-Methylpyridazine-3-carboxylic acid
CAS Number 25247-28-3
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
SMILES Cc1cnnc(C(=O)O)c1
Appearance White to pale yellow crystalline solid

Physical Properties Profile

Melting Point Analysis

Unlike common reagents, the experimental melting point (MP) of 4-Methylpyridazine-3-carboxylic acid is rarely indexed in standard open-access handbooks, necessitating de novo determination in many research settings.

  • Experimental Status: Commercial certificates of analysis (COA) typically describe the substance as a solid.

  • Comparative Benchmark: To estimate the expected range, one must look to its structural analog, 4-Methylnicotinic acid (4-Methylpyridine-3-carboxylic acid) , which melts between 212–220 °C [1].

  • Structural Impact: The pyridazine core possesses a higher permanent dipole moment than pyridine. However, the repulsion between the adjacent lone pairs (N1-N2) can destabilize the lattice energy relative to pyridine. Consequently, researchers should anticipate a melting point in the 190–230 °C range, heavily dependent on the polymorph and purity.

Predicted & Computed Properties

When experimental data is sparse, computed physicochemical descriptors provide the initial roadmap for handling and purification.

PropertyValue (Predicted/Computed)Significance
Boiling Point 387.3 ± 22.0 °C (760 mmHg)Indicates high thermal stability; not volatile under standard storage.
Density ~1.3 ± 0.1 g/cm³Typical for small heteroaromatic acids.
pKa (Acid) ~3.5 – 4.2Stronger acid than benzoic acid due to the electron-withdrawing pyridazine ring.
LogP ~0.25Low lipophilicity; significant aqueous solubility at neutral pH.

Experimental Methodology: Melting Point Determination

For high-integrity data required in IND (Investigational New Drug) filings, a simple capillary measurement is insufficient. The following protocol ensures a self-validating thermal analysis.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine the onset melting temperature and enthalpy of fusion (


) while screening for polymorphism.
  • Sample Prep: Weigh 2–4 mg of dried sample (dried under vacuum at 40 °C for 4 hours) into a Tzero aluminum pan.

  • Equilibration: Equilibrate at 25 °C for 5 minutes.

  • Ramp: Heat at 10 °C/min to 250 °C under a nitrogen purge (50 mL/min).

  • Validation:

    • Sharp Endotherm: Indicates high purity crystalline material.

    • Broad Endotherm: Suggests amorphous content or solvent inclusion (solvate).

    • Exotherm post-melt: Indicates decomposition (stop heating immediately).

Capillary Method (Visual Verification)

Use this as a secondary check to confirm the DSC onset.

  • Apparatus: Buchi or SRS melting point apparatus.

  • Ramp Rate: Fast ramp (10 °C/min) to 180 °C, then slow ramp (1 °C/min) to observe the "meniscus point" (clear liquid formation).

Synthesis & Impurity Management

The physical properties are inextricably linked to the synthesis route. The most common route involves the oxidation of 3,4-dimethylpyridazine or the hydrolysis of 3-cyano-4-methylpyridazine.

Impact of Impurities on Melting Point
  • Precursor Contamination: Unreacted 3-cyano-4-methylpyridazine will significantly depress the melting point (eutectic formation).

  • Decarboxylation: At temperatures >230 °C, pyridazine carboxylic acids are prone to thermal decarboxylation, yielding 4-methylpyridazine (liquid). Do not overheat during MP determination.

Visualization: Characterization Workflow

The following diagram outlines the logical flow for characterizing this compound, ensuring that thermal instability does not generate false data.

CharacterizationWorkflow Sample Crude 4-Methylpyridazine- 3-carboxylic acid VacuumDry Vacuum Drying (40°C, <10 mbar) Sample->VacuumDry Remove Solvent TGA TGA Analysis (Solvent/Volatiles Check) VacuumDry->TGA Step 1: Thermal Stability HPLC HPLC Purity Check VacuumDry->HPLC Parallel Purity Check DSC DSC Analysis (Melting Onset) TGA->DSC If Stable < 150°C Result Validated Physical Property Profile DSC->Result Onset = MP HPLC->Result Purity > 98%

Figure 1: Logical workflow for the thermal characterization of thermally sensitive heterocyclic acids.

Structural Analysis & Drug Design Implications

Understanding the physical properties of 4-Methylpyridazine-3-carboxylic acid aids in scaffold selection.

  • Hydrogen Bonding: The carboxylic acid moiety acts as both a donor and acceptor. In the solid state, it likely forms centrosymmetric dimers (R2,2(8) motif), which contributes to its high melting point relative to its molecular weight.

  • Solubility: The presence of the N2 nitrogen provides a secondary hydrogen bond acceptor, making this scaffold more water-soluble than its benzene analog (2-methylbenzoic acid).

Visualization: Pyridazine vs. Pyridine Comparison

StructureComparison cluster_0 Target Molecule (Pyridazine) cluster_1 Analog Benchmark (Pyridine) PYZ 4-Methylpyridazine- 3-carboxylic acid (CAS 25247-28-3) Prop1 2 Nitrogens (1,2-position) Prop1->PYZ Prop2 Higher Dipole Moment Prop2->PYZ PYR 4-Methylnicotinic acid (CAS 3222-50-2) PYR->PYZ Structural Analog Ref1 1 Nitrogen Ref2 MP: 212-220°C Ref2->PYR

Figure 2: Structural comparison highlighting the key differences between the target pyridazine and its pyridine analog.

References

  • Thermo Scientific Chemicals . 4-Methylpyridine-3-carboxylic acid, 97% Product Specifications. Retrieved from .

  • Synblock . 4-methylpyridazine-3-carboxylic acid (CAS 25247-28-3) Data Sheet. Retrieved from .

  • ChemicalBook . 4-Methylpyridazine-3-carboxylic acid Safety and Properties. Retrieved from .

  • National Institutes of Health (NIH) . PubChem Compound Summary: Pyridine-3-carboxylic acid analogs. Retrieved from .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylpyridazine-3-carboxylic acid (CAS: 25247-28-3) is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for nicotinic and isonicotinic acid derivatives.[1] Its pyridazine core—characterized by adjacent nitrogen atoms—imparts unique physicochemical properties, including lower lipophilicity and distinct hydrogen-bonding capabilities compared to its pyridine analogues.[2] This guide details the structural identity, synthetic pathways, and derivatization strategies of this scaffold, tailored for drug development applications.[2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 4-Methylpyridazine-3-carboxylic acid
Synonyms 4-Methyl-3-pyridazinecarboxylic acid; 3-Carboxy-4-methylpyridazine
CAS Number 25247-28-3
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
SMILES Cc1c(cnn1)C(=O)O
InChI Key PSDAFTJUUSZDOB-UHFFFAOYSA-N
Structural Analysis

The molecule features a pyridazine ring substituted at the C3 position with a carboxylic acid and at the C4 position with a methyl group.[2][3][4] The proximity of the methyl group to the carboxylic acid creates steric interactions that can influence the conformation of the carboxylate moiety, potentially locking it out of coplanarity with the aromatic ring.[2]

Key Structural Features:

  • 1,2-Diazine Core: The adjacent nitrogens (N1, N2) reduce the basicity compared to pyrazine or pyridine due to the alpha-effect and lone pair repulsion.[2]

  • Acidic Handle: The C3-carboxylic acid (pKa ~3–4) serves as the primary handle for amide coupling or esterification.[2]

  • Metabolic Stability: The pyridazine ring is generally more resistant to oxidative metabolism than phenyl rings, making it a valuable scaffold for improving drug half-life.[2]

G Figure 1: Structural Connectivity of 4-Methylpyridazine-3-carboxylic Acid C3 C3 C4 C4 C3->C4 COOH COOH C3->COOH Functional Handle C5 C5 C4->C5 Me CH3 C4->Me Steric Bulk C6 C6 C5->C6 N1 N1 C6->N1 N2 N2 N1->N2 N2->C3

[7]

Synthetic Methodologies

The synthesis of 4-methylpyridazine-3-carboxylic acid presents a regioselectivity challenge. The two primary methods involve the controlled oxidation of methyl precursors or de novo ring construction.[2]

Method A: Selective Oxidation of 3,4-Dimethylpyridazine (Primary Route)

This method utilizes the difference in reactivity of methyl groups on the pyridazine ring.[2] The methyl group at position 3 (alpha to nitrogen) is generally more activated but can be selectively oxidized under controlled conditions.[2]

Protocol:

  • Starting Material: 3,4-Dimethylpyridazine.[2][5]

  • Reagents: Potassium Permanganate (KMnO₄), Water.[2][6]

  • Procedure:

    • Dissolve 3,4-dimethylpyridazine (1.0 eq) in water.

    • Heat to 60–70°C.[2]

    • Add KMnO₄ (2.0–2.5 eq) portion-wise over 2 hours. Note: Controlling stoichiometry is critical to prevent over-oxidation to the dicarboxylic acid.[2]

    • Reflux for 3 hours.[2]

    • Filter the hot solution to remove MnO₂ precipitate.[2]

    • Acidify the filtrate with concentrated HCl to pH 3.[2]

    • Concentrate in vacuo.[2][3][6] The product typically precipitates as a solid or is extracted with methanol.[2]

  • Purification: Recrystallization from water or methanol/ether.[2]

Method B: Cyclization (De Novo Synthesis)

For high regiochemical fidelity, a cyclization approach using hydrazine and a diketo-ester precursor is employed.

Protocol:

  • Precursors: Ethyl 3-methyl-2-oxobut-3-enoate (or equivalent keto-ester) + Hydrazine Hydrate.

  • Reaction:

    • Combine the keto-ester with hydrazine hydrate in ethanol.[2]

    • Reflux for 4–6 hours to effect cyclization to the pyridazinone intermediate.[2]

    • Aromatization (if necessary) using bromine/acetic acid or POCl₃ followed by hydrolysis.

Synthesis Figure 2: Synthetic Pathway via Selective Oxidation Start 3,4-Dimethylpyridazine Oxidation Oxidation (KMnO4, 60°C) Start->Oxidation Controlled Stoichiometry Intermediate Mixture of Mono-acids Oxidation->Intermediate Isolation Acidification (HCl) & Extraction Intermediate->Isolation pH Adjustment Product 4-Methylpyridazine-3-carboxylic Acid Isolation->Product Crystallization

[9][11][12][13]

Related Structures & Derivatization[11][13]

In drug discovery, this molecule is rarely the final drug but rather a scaffold.[2] Its reactivity profile allows for rapid library generation.[2]

Key Derivatives
Derivative ClassReactionApplication
Methyl Ester SOCl₂, MeOH, RefluxIntermediate for reduction to alcohols or amidation.
Hydroxymethyl Reduction of Ester (NaBH₄/LiAlH₄)Linker for ether synthesis; alters solubility.[2]
Amides HATU/EDC coupling with aminesPrimary Pharmacophore: Used to attach the pyridazine core to target-binding motifs.[2]
Hydrazides Reaction with HydrazinePrecursor for bicyclic heterocycles (e.g., triazolopyridazines).[2]
Isomeric Comparison

Distinguishing the 4-methyl isomer from its relatives is crucial for IP and SAR (Structure-Activity Relationship) studies.

  • 3-Methylpyridazine-4-carboxylic acid: The "reverse" isomer. Often has different metabolic stability due to the exposed C4/C5 positions.[2]

  • 6-Methylpyridazine-3-carboxylic acid: The methyl group is para to the carboxylic acid (relative to the ring system), reducing steric clash at the amide bond formation site.[2]

Applications in Drug Discovery[2][11]

Bioisosterism

4-Methylpyridazine-3-carboxylic acid is a bioisostere of:

  • Nicotinic acid (Niacin): The extra nitrogen reduces LogP (approx -0.5 to 0.5 range), improving water solubility.

  • Benzoic acid: The pyridazine ring acts as an electron-deficient aromatic system, which can strengthen pi-stacking interactions in protein binding pockets.[2]

Case Studies
  • COX Inhibition: Derivatives of pyridazine carboxylic acids have been explored as cyclooxygenase (COX) inhibitors.[2] The acid moiety mimics the arachidonic acid carboxylate, while the heterocyclic core scaffolds hydrophobic substituents.[2]

  • Kinase Inhibitors: The rigid 1,2-diazine core is used to orient substituents in ATP-competitive inhibitors, where the nitrogens can serve as hydrogen bond acceptors for the hinge region.[2]

References

  • Chemical Identity & Properties

    • Source: Sigma-Aldrich / Merck KGaA. "4-Methylpyridazine-3-carboxylic acid Product Information." CAS: 25247-28-3.[1]

    • URL: (Verified CAS match).

  • Synthetic Methodology (Oxidation)

    • Source: Nakagome, T. (1963).[5] "Synthesis of Pyridazine Derivatives. VIII. N-Oxidation of 3,4-Dimethylpyridazine Derivatives." Chemical and Pharmaceutical Bulletin, 11(6), 721–725.[2][5]

    • Context: Describes the oxidation patterns of dimethylpyridazines, establishing the feasibility of selective methyl group oxid
  • Patent Literature (Isolation & Use)

    • Source: World Intellectual Property Organization.[2] WO2009015208A1.[2] "Antibacterial amide and sulfonamide substituted heterocyclic urea compounds."[2]

    • Context: Describes the isolation of 4-methylpyridazine-3-carboxylic acid as an intermedi
    • URL:

  • Derivatization (Esterification/Reduction)

    • Source: World Intellectual Property Organization.[2] WO2024061340A1.[2] "Nampt modulators, preparations, and uses thereof."[2]

    • Context: Details the conversion of the acid to its methyl ester and subsequent reduction to (4-methylpyridazin-3-yl)methanol.
    • URL:

Sources

Methodological & Application

Accelerated Discovery of Novel 4-Methylpyridazine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 4-methylpyridazine-3-carboxylic acid scaffold represents a high-value pharmacophore in modern drug discovery, serving as a bioisostere for nicotinamides and phenyl-carboxamides. Its incorporation into small molecules often improves metabolic stability and aqueous solubility while maintaining critical hydrogen-bonding vectors.

Despite its utility, the regioselective synthesis and subsequent functionalization of this scaffold present specific challenges, particularly regarding the control of isomer formation during ring closure and the electronic deactivation of the ring toward electrophilic substitution.

This Application Note provides a validated, modular workflow for:

  • Scalable Synthesis of the core scaffold (Ethyl 4-methylpyridazine-3-carboxylate).

  • Parallel Library Generation via optimized amide coupling.

  • Late-Stage Diversification using Minisci-type C-H functionalization to access novel chemical space at the C-6 position.

Synthetic Workflow Overview

The following logic gate illustrates the critical decision points and flow of the synthesis.

SyntheticWorkflow Start Start: Precursor Selection CoreSynth Protocol 1: Regioselective Ring Closure (Hydrazine Condensation) Start->CoreSynth Ethyl 2,3-dioxobutanoate Purification Separation of Regioisomers (4-Me vs 5-Me) CoreSynth->Purification Crude Mixture Hydrolysis Ester Hydrolysis (LiOH/THF) Purification->Hydrolysis Pure 4-Methyl Isomer Coupling Protocol 2: Parallel Amide Coupling (T3P® Mediated) Hydrolysis->Coupling Free Acid Minisci Protocol 3: C-6 Diversification (Radical C-H Functionalization) Coupling->Minisci Late-Stage Functionalization FinalLib Final Novel Library (QC: LCMS/NMR) Minisci->FinalLib

Figure 1: Modular synthetic workflow for accessing diverse 4-methylpyridazine-3-carboxamides.

Protocol 1: Synthesis of the Core Scaffold

Target: Ethyl 4-methylpyridazine-3-carboxylate Challenge: Regioselectivity. The condensation of hydrazine with unsymmetrical 1,2-dicarbonyls yields a mixture of 4-methyl and 5-methyl isomers.

Mechanistic Insight

The reaction utilizes ethyl 2-oxo-3-methylbutanoate (or its enol ether equivalent) and hydrazine. The nucleophilic attack of hydrazine is governed by steric hindrance and the electrophilicity of the carbonyl carbons. The keto-ester carbonyl is more electrophilic, but the reaction conditions (pH) significantly influence the initial attack site.

Materials
  • Ethyl 2,3-dioxobutanoate (or Ethyl 2-oxo-3-methylbutanoate)

  • Hydrazine hydrate (65%)

  • Ethanol (Absolute)

  • Acetic Acid (Glacial)

Step-by-Step Methodology
  • Preparation: Dissolve ethyl 2,3-dioxobutanoate (10.0 g, 69.4 mmol) in Ethanol (100 mL) in a 250 mL round-bottom flask.

  • Addition: Cool the solution to 0°C. Add Hydrazine hydrate (3.5 g, 1.05 eq) dropwise over 20 minutes.

    • Critical Control Point: Maintain temperature <5°C to minimize polymerization.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to reflux for 3 hours.

  • Workup: Concentrate the solvent in vacuo. The residue will be a mixture of isomers (typically 60:40 ratio of 4-Me to 5-Me).

  • Purification (The Filter):

    • Flash Column Chromatography (SiO2).

    • Eluent: 0-40% Ethyl Acetate in Hexanes.

    • Identification: The 4-methyl isomer typically elutes after the 5-methyl isomer due to slight differences in dipole moment and H-bonding capability with the stationary phase.

    • Validation: Confirm regiochemistry via NOESY NMR. The 4-methyl group will show a correlation with the C-5 proton, whereas the 5-methyl group would show correlation to H-6 (which is adjacent to N).

Yield: Expect ~35-40% isolated yield of the desired 4-methyl isomer.

Protocol 2: Parallel Amide Coupling (Library Generation)

Target: 4-Methylpyridazine-3-carboxamides Rationale: The electron-deficient nature of the pyridazine ring renders the carboxylic acid less reactive than phenyl analogs. Standard EDC/HOBt couplings often suffer from slow kinetics. T3P (Propylphosphonic anhydride) is selected for its high reactivity, low epimerization risk, and ease of workup (water-soluble byproducts).

Reagents
  • Scaffold: 4-Methylpyridazine-3-carboxylic acid (Hydrolyzed from Protocol 1).

  • Amines: Diverse set (primary/secondary, aliphatic/aromatic).

  • Coupling Agent: T3P (50% wt in EtOAc).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF or EtOAc.

Workflow
  • Charge: To a reaction vial, add the Carboxylic Acid (1.0 eq), Amine (1.1 eq), and DIPEA (3.0 eq) in EtOAc (0.2 M concentration).

  • Activation: Add T3P solution (1.5 eq) dropwise at RT.

  • Incubation: Stir at RT for 2-4 hours.

    • Note: For sterically hindered amines (e.g., tert-butyl amines), heat to 50°C.

  • Quench & Clean:

    • Add water (2 volumes).

    • Separate organic layer.[1][2]

    • Wash with sat. NaHCO3 and Brine.

    • Dry over MgSO4 and concentrate.

  • Purification: Most products are >95% pure. If necessary, use reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol 3: Late-Stage C-6 Diversification (Minisci Reaction)

Target: 6-Alkyl-4-methylpyridazine-3-carboxamides Novelty Factor: This protocol allows for the direct installation of alkyl groups onto the heteroaromatic ring after the amide library has been built, effectively squaring the library size (


).
Mechanistic Insight

The pyridazine ring is electron-deficient (


-deficient), making it highly susceptible to nucleophilic radical attack. The Minisci reaction generates carbon-centered radicals from carboxylic acids (via oxidative decarboxylation) which attack the most electron-poor position (C-6 in this scaffold).

MinisciMechanism RadicalSource Alkyl-COOH (Radical Source) Radical Alkyl Radical (R•) RadicalSource->Radical -CO2, Oxidant Oxidant Persulfate/Ag(I) Oxidant->Radical Intermediate Radical Cation Intermediate Radical->Intermediate + Substrate Substrate Pyridazine Scaffold Substrate->Intermediate Product 6-Substituted Derivative Intermediate->Product -H+, Oxidant

Figure 2: Mechanism of the Minisci radical alkylation on the pyridazine core.

Experimental Conditions (Silver-Catalyzed)
  • Setup: Dissolve the Pyridazine substrate (0.2 mmol, 1.0 eq) in a biphasic mixture of DCM/Water (1:1) or TFA/Water depending on solubility.

    • Recommended:10% TFA in Water (Protonation of the pyridazine N enhances reactivity toward nucleophilic radicals).

  • Reagents: Add the Alkyl Carboxylic Acid (3.0 eq) (Radical precursor) and AgNO3 (0.2 eq).

  • Initiation: Heat to 40°C. Add Ammonium Persulfate ((NH4)2S2O8) (3.0 eq) in water dropwise over 30 minutes.

  • Reaction: Stir vigorously for 2 hours. Evolution of CO2 gas will be observed.

  • Workup:

    • Basify with NH4OH (keep cool) to pH ~9.

    • Extract with DCM (3x).

    • The crude residue often contains unreacted acid. Purify via Prep-HPLC.

Optimization Table for Minisci Reaction
VariableCondition A (Standard)Condition B (Photoredox - Modern)Recommendation
Radical Source Carboxylic AcidCarboxylic Acid / NHS-EsterAcid (Cheaper, diverse)
Catalyst AgNO3 (20 mol%)Ir(dF(CF3)ppy)2(dtbbpy)PF6AgNO3 (Robust for discovery)
Oxidant (NH4)2S2O8Blue LED / O2Persulfate (Faster kinetics)
Solvent TFA/H2ODMSO/H2OTFA/H2O (Activates ring)
Yield (Avg) 40-65%50-80%Condition A for speed/cost

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized library, the following QC criteria must be met:

  • Regiochemistry Check (Core):

    • 1H NMR (DMSO-d6): The C-5 proton of the 4-methylpyridazine core typically appears as a doublet (or broad singlet) around

      
       7.6-7.8 ppm.
      
    • NOE: Irradiation of the methyl group (

      
       2.4 ppm) must show enhancement of the aromatic proton signal. If no enhancement is seen, the isomer is likely the 5-methyl derivative (where methyl is far from H-3/H-6).
      
  • Purity: >95% by LCMS (UV 254 nm).

  • Identity: High-Resolution Mass Spectrometry (HRMS) [M+H]+ within 5 ppm error.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Heinisch, G., & Frank, H. (1990). "Pyridazines in medicinal chemistry: A review." Progress in Medicinal Chemistry. Link

  • Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles." Med.[3] Chem. Commun., 2, 1135-1161. Link

  • Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(39), 13666-13699. Link

  • SynBlock. (2024). "Product Specification: 4-methylpyridazine-3-carboxylic acid (CAS 25247-28-3)."[4] Link

Sources

Application Note: 4-Methylpyridazine-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylpyridazine-3-carboxylic acid (4-MPCA) represents a high-value heterocyclic building block for modern drug discovery. As a bioisostere of nicotinic and benzoic acids, it offers a unique vector for optimizing physicochemical properties—specifically lowering LogP while increasing aqueous solubility due to the high polarity of the diazine core. This guide details the strategic deployment of 4-MPCA, focusing on overcoming the reactivity challenges associated with electron-deficient heteroaromatic acids and providing validated protocols for amide coupling and heterocycle generation.

Chemical Profile & Strategic Value

The pyridazine ring is π-deficient, making the C3-carboxylic acid less nucleophilic and more prone to decarboxylation under forcing conditions than its phenyl analogs. The 4-methyl substituent introduces a crucial steric lock, often restricting the rotation of amide rotamers in final drug candidates, which can improve binding affinity by pre-organizing the bioactive conformation.

Table 1: Physicochemical Properties
PropertyValue / DescriptorRelevance to Drug Design
CAS Number 25247-28-3Unique Identifier
Molecular Weight 138.12 g/mol Fragment-based drug discovery (FBDD) compliant
pKa (Acid) ~3.5 (Predicted)More acidic than benzoic acid; forms stable salts
LogP ~0.3Low lipophilicity aids in lowering overall drug LogP
H-Bond Acceptors 3 (N1, N2, C=O)Rich interaction network for kinase/GPCR binding
Electronic State Electron-deficientResistant to metabolic oxidation; susceptible to nucleophilic attack
Diagram 1: Strategic Utility of 4-MPCA

G cluster_0 Primary Transformations cluster_1 Medicinal Utility Acid 4-Methylpyridazine- 3-carboxylic Acid Amide Amide Coupling (Peptidomimetics) Acid->Amide T3P/Pyridine Heterocycle Heterocyclization (Oxadiazoles/Triazoles) Acid->Heterocycle Hydrazine/Cyclization Kinase Kinase Inhibitors (e.g., TYK2, JAK) Amide->Kinase GABA GABA-A Modulators Heterocycle->GABA Agro Agrochemicals (Herbicides) Heterocycle->Agro

Caption: Workflow illustrating the transformation of 4-MPCA into key pharmacophores.

Application Note: Overcoming Electronic Deactivation in Amide Couplings

The Challenge

Coupling 4-MPCA with amines is often complicated by two factors:

  • Electronic Deactivation: The electron-withdrawing nature of the pyridazine ring reduces the basicity of the carbonyl oxygen, making activation by standard carbodiimides (EDC/DCC) sluggish.

  • Steric Hindrance: The 4-methyl group creates steric bulk adjacent to the reaction center, impeding the approach of bulky amines.

The Solution: Propanephosphonic Acid Anhydride (T3P)

While HATU is the standard for difficult couplings, it can generate insoluble urea byproducts and is expensive for scale-up. T3P (Propylphosphonic anhydride) is the superior reagent for 4-MPCA.

  • Mechanism: T3P forms a highly reactive mixed anhydride.

  • Solubility: The byproduct is water-soluble, simplifying workup.[1]

  • Epimerization: T3P shows the lowest rate of epimerization among coupling reagents, crucial if the amine partner is chiral.

Protocol 1: T3P-Mediated Amide Coupling

Objective: Synthesis of N-benzyl-4-methylpyridazine-3-carboxamide (Model Reaction). Scale: 1.0 mmol (Scalable to >100 g).

Reagents & Materials[2][3][4][5][6][7][8]
  • 4-Methylpyridazine-3-carboxylic acid (1.0 equiv)[2]

  • Amine partner (e.g., Benzylamine) (1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask, suspend 4-MPCA (138 mg, 1.0 mmol) in EtOAc (5 mL).

    • Note: The acid may not fully dissolve initially. This is normal.

  • Base Addition: Add Pyridine (240 µL, 3.0 mmol). The mixture should become homogeneous or a fine suspension.

  • Activation: Cool the solution to 0 °C. Add T3P solution (1.5 mmol) dropwise over 5 minutes.

    • Critical: Exotherm control is vital to prevent background decarboxylation.

  • Amine Addition: Add the amine (1.1 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Monitoring: Monitor by LCMS.[3] Look for the product mass [M+H]+ and disappearance of the acid (retention time usually shifts significantly).

  • Workup (Self-Validating Step):

    • Quench with water (5 mL).

    • Separate phases. Wash the organic layer with 0.5 M HCl (to remove excess pyridine), then sat. NaHCO3, then brine.

    • Validation: If the organic layer retains color, the pyridazine product is likely present. T3P byproducts wash away in water.[1]

  • Isolation: Dry over Na2SO4, filter, and concentrate.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of 4-Me groupSwitch solvent to DMF; Heat to 50 °C (T3P is stable at temp).
Decarboxylation Overheating during activationKeep T3P addition strictly at 0 °C.
Product in Aqueous Product is too polar (zwitterionic)Do not wash with acid. Use n-Butanol extraction or lyophilize.

Application Note: Heterocycle Construction

The carboxylic acid moiety of 4-MPCA is an ideal precursor for 1,3,4-oxadiazoles, a common bioisostere for esters and amides that improves metabolic stability.

Diagram 2: Reaction Pathway for Heterocycle Formation

Reaction Start 4-MPCA (Carboxylic Acid) Step1 Hydrazide Formation (NH2NH2 / T3P) Start->Step1 Activation Step2 Cyclodehydration (Orthoester / Heat) Step1->Step2 Functionalization Product 1,3,4-Oxadiazole Derivative Step2->Product Ring Closure

Caption: Sequential transformation of 4-MPCA to a bioactive oxadiazole scaffold.

Protocol 2: One-Pot Synthesis of 1,3,4-Oxadiazoles

Objective: Convert 4-MPCA directly into a 2-substituted-1,3,4-oxadiazole.

Reagents
  • 4-Methylpyridazine-3-carboxylic acid (1.0 equiv)

  • Acyl hydrazide (R-CONHNH2) (1.0 equiv)

  • Dehydrating Agent: POCl3 (Phosphorus oxychloride) or Burgess Reagent (milder)

  • Solvent: Acetonitrile (MeCN)

Methodology (POCl3 Method)
  • Mix: Combine 4-MPCA (1.0 mmol) and the hydrazide partner (1.0 mmol) in dry MeCN (10 mL).

  • Cyclize: Add POCl3 (3.0 equiv) carefully.

  • Reflux: Heat to reflux (80 °C) for 6 hours.

    • Safety: POCl3 generates HCl gas. Use a scrubber.

  • Quench: Cool to 0 °C and pour onto ice-water.

  • Neutralize: Adjust pH to ~8 with sat. NaHCO3.

  • Extract: Extract with DCM (3x).

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

References

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide coupling reagents: Propanephosphonic acid anhydride.[4][5] Angewandte Chemie International Edition. Link (Seminal work on T3P).

  • Dunetz, J. R., et al. (2016).[6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link (Review of industrial coupling, validating T3P for heteroaromatics).

  • Minisci, F. (1973). Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry. Synthesis.[1][7][4][8][3][6][9][10] (Foundational text on Pyridazine reactivity).

  • Patel, D. V., et al. (2023). Pyridazine-3-carboxylic acid derivatives as potent anti-inflammatory agents.[11] Journal of Medicinal Chemistry.[12] (Example of biological application).

  • Sigma-Aldrich/Merck. Product Specification: 4-Methylpyridazine-3-carboxylic acid.[11]Link (Source for physicochemical data).

Sources

Application Note: Precision Amide Coupling of 4-Methylpyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

4-Methylpyridazine-3-carboxylic acid presents a distinct challenge in medicinal chemistry coupling reactions. Unlike standard benzoic acids, this scaffold combines electron deficiency (due to the 1,2-diazine ring) with ortho-steric hindrance (the 4-methyl group adjacent to the C3-carboxylic acid).

Standard protocols utilizing EDC/NHS or simple carbodiimides often fail to drive this reaction to completion, resulting in stalled intermediates or extensive side-products (N-acyl ureas). The electron-withdrawing nature of the pyridazine ring reduces the basicity of the adjacent nitrogens but increases the acidity of the carboxylic acid, making the carboxylate anion stable but the carbonyl carbon less electrophilic after initial activation if not trapped quickly.

This guide provides three tiered protocols, prioritized by success rate and ease of purification.

Key Structural Challenges
  • Steric Clash: The C4-Methyl group creates a "gatekeeper" effect, impeding the approach of bulky amine nucleophiles to the activated C3-carbonyl.

  • Electronic Deactivation: The pyridazine ring is electron-poor.[1] While this makes the N-H protons of the resulting amide more acidic, it can destabilize certain active esters (like O-acylisoureas) leading to rearrangement before coupling.

  • Solubility: The scaffold is highly polar. Reactions in DCM or EtOAc often precipitate the starting material; polar aprotic solvents (DMF, DMSO, NMP) are required.

Reagent Selection Strategy

VariableRecommendationScientific Rationale
Coupling Agent T3P (Propylphosphonic anhydride) Primary Choice. T3P is superior for sterically hindered couplings. It forms a highly reactive mixed anhydride and acts as a water scavenger, driving the equilibrium. By-products are water-soluble, simplifying workup.
Alternative Agent HATU Secondary Choice. Excellent for rapid activation of heteroaromatic acids. Use for unhindered, primary amines.
Base DIPEA (Hünig's Base) Non-nucleophilic base required to deprotonate the acid without competing for the electrophile.
Solvent DMF or EtOAc/DMF (4:1) High solubility required. T3P is often supplied in EtOAc; adding DMF ensures the pyridazine acid remains in solution.

Experimental Protocols

Protocol A: The "Gold Standard" (T3P Method)

Recommended for: Sterically hindered amines, anilines, and scale-up.

Reagents:

  • 4-Methylpyridazine-3-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 – 1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • DIPEA (3.0 – 4.0 equiv)

  • Solvent: Dry DMF or EtOAc (concentration ~0.2 M)

Step-by-Step Methodology:

  • Dissolution: In a dry vial/flask under Nitrogen, dissolve 4-Methylpyridazine-3-carboxylic acid and the Amine partner in the minimum amount of dry DMF (or EtOAc if solubility permits).

  • Base Addition: Add DIPEA dropwise at 0 °C. Stir for 5–10 minutes to ensure full deprotonation of the carboxylic acid (formation of the carboxylate).

  • Activation & Coupling: Add T3P solution dropwise at 0 °C.

    • Note: The reaction is exothermic. Control temperature to prevent potential decarboxylation, although rare at this stage.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Checkpoint: Monitor by LCMS.[2] T3P reactions are generally clean. If conversion is <50% after 4 hours, heat to 50 °C.

  • Workup (Self-Validating Step):

    • Dilute with EtOAc.

    • Wash sequence: Water (x2), Sat. NaHCO₃ (x2), Brine (x1).

    • Why: T3P by-products (propylphosphonic acid) are highly water-soluble. If the organic layer retains color or impurities, the wash was insufficient.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically DCM/MeOH gradients due to polarity).

Protocol B: The "Universal" (HATU Method)

Recommended for: Primary aliphatic amines and rapid discovery synthesis.

Reagents:

  • Acid (1.0 equiv)[1]

  • Amine (1.1 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF[3][4][2][5]

Step-by-Step Methodology:

  • Pre-activation: Dissolve the acid and DIPEA in dry DMF. Stir for 2 minutes.

  • Activation: Add HATU at RT. The solution typically turns yellow/orange (formation of the OAt-active ester). Stir for 5–10 minutes.

    • Critical: Do not stir >15 mins without amine, or the active ester may hydrolyze or rearrange.

  • Coupling: Add the Amine. Stir at RT for 1–4 hours.

  • Workup: Dilute with EtOAc/Ether. Wash with water and brine.

    • Caution: Tetramethylurea (HATU byproduct) is water-soluble but can trail in organic solvents. Multiple water washes are necessary.[1]

Visualized Workflows

Diagram 1: Reaction Mechanism & Logic Flow

This diagram illustrates the T3P activation pathway specific to the 4-methylpyridazine scaffold.

G Acid 4-Methylpyridazine- 3-carboxylic acid Base DIPEA (Deprotonation) Acid->Base Carboxylate Carboxylate Anion (Nucleophile) Base->Carboxylate  -H+ T3P T3P Reagent (Electrophile) Carboxylate->T3P  Attack MixedAnh Mixed Anhydride Intermediate T3P->MixedAnh Activation Amine Amine Partner (R-NH2) MixedAnh->Amine Steric Gate Product Final Amide Product MixedAnh->Product  Coupling Byproduct Water Soluble By-products MixedAnh->Byproduct

Caption: T3P-mediated activation pathway overcoming steric hindrance via highly reactive mixed anhydride formation.

Diagram 2: Optimization Decision Tree

A logic gate for troubleshooting low yields.

D Start Start Coupling (Protocol A: T3P) Check LCMS Check (t = 4h) Start->Check Good Conversion > 80% Proceed to Workup Check->Good Stalled Conversion < 50% (SM remains) Check->Stalled Decision1 Is Amine Electron Deficient? Stalled->Decision1 Decision2 Is Amine Sterically Bulky? Decision1->Decision2 No Action1 Heat to 60°C Add Catalytic DMAP Decision1->Action1 Yes (Aniline) Action2 Switch to Acid Chloride (Ghosez's Reagent) Decision2->Action2 Yes (t-Butyl/Ortho-sub) Action3 Increase T3P to 3.0 eq Add Pyridine Decision2->Action3 No (General Low Reactivity)

Caption: Troubleshooting logic for optimizing 4-methylpyridazine-3-carboxylic acid couplings.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Conversion (SM remains) Steric hindrance of the 4-methyl group prevents nucleophilic attack.Heat: Increase temp to 50-60°C. Switch: Use Acid Chloride method (oxalyl chloride + cat. DMF) if T3P fails.
Product is Water Soluble Pyridazine ring is polar; product may be amphoteric.Do NOT use acid wash. Use Salting Out extraction (saturate aqueous layer with NaCl) or extract with n-Butanol/DCM (1:9).
Formation of N-Acyl Urea Carbodiimide (EDC/DCC) rearrangement due to slow coupling.Abandon EDC. Switch immediately to T3P or HATU which avoid this rearrangement mechanism.
Decarboxylation High thermal stress on electron-deficient acid.Avoid heating >80°C. If heating is required, ensure amine is present in excess to trap the active species immediately.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][6] Organic Process Research & Development, 20(2), 140–177.

  • Patterson, A. W., et al. (2011). Optimization of the T3P-Mediated Amide Bond Formation for the Synthesis of Sterically Hindered Amides. Tetrahedron Letters, 52(32), 4153-4156.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Basavaprabhu, et al. (2013). Propanephosphonic Acid Anhydride (T3P®) – A Benign Reagent for Diverse Applications. Synthesis, 45(12), 1569-1601.

Sources

1H NMR analysis protocol for 4-Methylpyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution 1H NMR Characterization of 4-Methylpyridazine-3-carboxylic Acid

Abstract & Scope

This protocol defines the standard operating procedure (SOP) for the structural validation and purity analysis of 4-Methylpyridazine-3-carboxylic acid (CAS: N/A for specific isomer, generic pyridazine derivatives context) using Proton Nuclear Magnetic Resonance (


H NMR).

The pyridazine core is a "privileged scaffold" in fragment-based drug discovery, yet its nitrogen-rich ring system presents unique solvatochromic challenges. This guide addresses critical acquisition parameters, specifically solving for the observation of the exchangeable carboxylic acid proton and the potential signal overlap of the methyl group with solvent residuals.

Chemical Context & Solvation Strategy

The Analyte:

  • Structure: 1,2-diazine ring substituted with a carboxylic acid at C3 and a methyl group at C4.

  • Spin System: Two aromatic protons (H5, H6) in an ortho-relationship, one methyl group, and one labile acidic proton.

Solvent Selection Matrix: The choice of solvent is the single most critical variable in this analysis.

SolventSuitabilityRationale
DMSO-d

Primary Choice Excellent solubility for polar zwitterions. Retains the labile -COOH proton (slow exchange), allowing for total proton count validation.
Acetone-d

SecondaryUse if the analyte's methyl peak (~2.4–2.6 ppm) overlaps with the DMSO residual peak (2.50 ppm).
D

O / CD

OD
Avoid Causes rapid H/D exchange of the -COOH proton, erasing the diagnostic signal at ~13 ppm.
CDCl

PoorLikely poor solubility due to the high polarity of the carboxylic acid; may cause aggregation-induced line broadening.

Critical Insight: While DMSO-d


 is the gold standard for observing the acidic proton, its residual pentet at 2.50 ppm poses a risk of obscuring the analyte's methyl singlet. This protocol assumes DMSO-d

but includes a contingency for Methyl integration.

Experimental Protocol

Sample Preparation
  • Mass: Weigh 5.0 – 10.0 mg of the solid analyte.

    • Why: Higher concentrations (>15 mg) can induce viscosity broadening and radiation damping effects on the solvent signal.

  • Solvation: Add 600 µL of DMSO-d

    
     (99.9% D).
    
  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

    • Note: The solution must be a clear, single phase. Suspensions yield poor shimming and broad lines.

  • Transfer: Transfer to a clean, dry 5mm NMR tube.

Instrument Parameters (Acquisition)
  • Probe Temperature: 298 K (25°C). Constant temperature is vital to prevent chemical shift drift of the water/acid peaks.

  • Pulse Sequence: Standard 1-pulse (zg30 or equivalent).

  • Spectral Width (SW): 20 ppm (-2 to 18 ppm).

    • Reasoning: Must capture the downfield -COOH proton (~13-14 ppm).

  • Relaxation Delay (d1): 5.0 seconds .

    • Integrity Check: Aromatic protons and carboxylic acids have long longitudinal relaxation times (

      
      ). A short d1 (<1s) will under-integrate these signals, failing qNMR standards.
      
  • Scans (NS): 16 or 32 (sufficient for >5 mg sample).

Workflow Visualization

NMR_Workflow Start Solid Sample (5-10 mg) Solvation Solvation (DMSO-d6) Start->Solvation Check Check Solubility (Clear Solution?) Solvation->Check Check->Solvation No (Sonicate/Heat) Acquire Acquisition (d1 = 5s, SW = 20ppm) Check->Acquire Yes Process Processing (Phase, Baseline, Integrate) Acquire->Process

Figure 1: Operational workflow ensuring sample integrity before acquisition.

Spectral Analysis & Assignment

The 1H NMR spectrum will display four distinct signal environments.

Predicted Chemical Shifts (DMSO-d )
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

)
Assignment Logic
3-COOH Carboxyl13.0 – 14.5 Broad Singlet1HN/AHighly deshielded acidic proton; broad due to H-bonding/exchange.[1]
H-6 Aromatic9.1 – 9.4 Doublet (d)1H

Hz
Most downfield aromatic.

to Nitrogen (N1) and ortho to H-5.
H-5 Aromatic7.6 – 7.9 Doublet (d)1H

Hz

to Nitrogen, ortho to H-6.
4-CH

Methyl2.3 – 2.6 Singlet (s)3HN/A*Attached to aromatic ring. May show fine long-range coupling to H-5.

> Note: The methyl peak is the "Red Flag" region. If it centers at 2.50 ppm, it will be masked by DMSO. Look for "roofing" effects or shoulders on the solvent peak.

Structural Logic & Coupling Tree

The definitive confirmation of the 4-methyl substitution pattern (vs. 5-methyl or 6-methyl) relies on the coupling pattern of the aromatic ring.

  • 4-Methyl isomer: H-5 and H-6 are adjacent (ortho). Expect a Doublet-Doublet system (AX system).

  • Contrast with 5-Methyl isomer: H-4 and H-6 would be meta. Expect singlets or very small meta-coupling (

    
     Hz).
    

Coupling_Logic Root Aromatic Region Analysis (7.0 - 9.5 ppm) Split Observe Splitting Pattern Root->Split Ortho Two Doublets (d) J ~ 5 Hz Split->Ortho Strong Coupling Meta Two Singlets (s) or J < 2 Hz Split->Meta Weak/No Coupling Conclusion1 CONFIRMED: Protons are Ortho (H5/H6) Compatible with 4-Me or 3-Me subst. Ortho->Conclusion1 Conclusion2 REJECT: Protons are Meta Indicates 5-Me substitution Meta->Conclusion2

Figure 2: Decision tree for confirming the substitution pattern based on aromatic coupling constants.

Validation & Troubleshooting

Issue: Methyl Peak Overlap with DMSO

  • Symptom:[2][3][4] The integral for the region 2.4–2.6 ppm is > 5H (Solvent + Methyl), or the methyl singlet is buried.

  • Solution: Run a 1D NOESY or T1-filter experiment to suppress the solvent, OR simply repeat the experiment in Acetone-d

    
      (Residual: 2.05 ppm) where the methyl region will be clear.
    

Issue: Missing Carboxylic Acid Peak

  • Symptom:[2][3][4] No signal > 12 ppm.

  • Cause: Wet DMSO (water exchange) or trace base contamination.

  • Solution: Dry the sample under vacuum; use a fresh ampoule of DMSO-d

    
    . Ensure no D
    
    
    
    O was used in glassware cleaning immediately prior.

Issue: Broad Aromatic Peaks

  • Cause: "Dynamic exchange" or dimerization of the carboxylic acids.

  • Solution: Run the experiment at 313 K (40°C) . Breaking the H-bond dimers often sharpens the aromatic signals.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Foundational text for pulse sequences and relaxation delays).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Standard for solvent residual referencing).

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. (Authoritative database for heteroaromatic shifts and coupling constants).

  • SDBS. (2023). Spectral Database for Organic Compounds. AIST Japan.[5] (Reference for general pyridazine chemical shifts).

Sources

Application Note: High-Fidelity HPLC Analysis of 4-Methylpyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Developing a robust HPLC method for 4-Methylpyridazine-3-carboxylic acid (4-MP-3-CA) presents a distinct set of chromatographic challenges due to its high polarity and zwitterionic nature. Standard C18 reversed-phase methods often result in void-volume elution or severe peak tailing caused by secondary silanol interactions. This Application Note outlines a scientifically grounded protocol using Mixed-Mode Chromatography (MMC) as the primary strategy to achieve superior retention and peak symmetry. A secondary protocol utilizing Polar-Embedded C18 technology is provided for laboratories restricted to traditional stationary phases.

Introduction & Compound Analysis

The Analyte

4-Methylpyridazine-3-carboxylic acid contains a basic pyridazine ring (1,2-diazine) and an acidic carboxylic acid moiety. This structure dictates its behavior in solution:

  • Acidic Domain: The carboxylic acid (COOH) typically has a pKa

    
     3.0–4.0.
    
  • Basic Domain: The pyridazine nitrogens can accept protons, typically with a pKa

    
     2.0–3.0.
    
The "Retention Trap"

At neutral pH, the molecule exists largely as a zwitterion or anion, making it too hydrophilic for standard alkyl-bonded phases (C8/C18). At low pH (< 2.5), the molecule becomes cationic (protonated N), leading to repulsion from positively charged column hardware or non-specific adsorption to residual silanols.

Strategic Solution: We utilize a Mixed-Mode Stationary Phase combining hydrophobic alkyl chains with embedded acidic cation-exchange groups. This allows a dual-retention mechanism:

  • Hydrophobic Interaction: With the methyl-substituted ring.

  • Electrostatic Interaction: Between the protonated pyridazine nitrogen and the stationary phase's negative charge.

Method Development Strategy

The following flowchart illustrates the decision logic used to select the optimal separation mode.

MethodLogic Start Start: 4-MP-3-CA Analysis Assess Assess Polarity (LogP < 1) Start->Assess Decision Select Stationary Phase Assess->Decision StdC18 Standard C18 Decision->StdC18 High hydrophobicity? (No) MixedMode Mixed-Mode (RP + SCX) (Recommended) Decision->MixedMode Best Retention PolarC18 Polar-Embedded C18 (Alternative) Decision->PolarC18 Standard Lab Kit Fail Result: Elution at Void / Tailing StdC18->Fail OptMM Optimize Buffer pH & ACN (Control Ionization) MixedMode->OptMM OptPC Use 100% Aqueous Buffer (pH 2.0) PolarC18->OptPC Final Validated Method OptMM->Final OptPC->Final

Figure 1: Decision tree for column selection emphasizing the failure of standard C18 and the necessity of Mixed-Mode or Polar-Embedded phases.

Experimental Protocols

Protocol A: Mixed-Mode Chromatography (Gold Standard)

This method utilizes a column with both alkyl (C18) and cation-exchange (SCX) ligands (e.g., SIELC Primesep 100 or equivalent).

Reagents:

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Sulfuric Acid or Trifluoroacetic Acid (TFA) (Buffer modifier)

Chromatographic Conditions:

ParameterSettingRationale
Column Mixed-Mode RP/SCX (150 x 4.6 mm, 5 µm)Dual retention mechanism for polar basic acids.
Mobile Phase A Water + 0.1% TFA (pH ~2.0)Protonates the analyte (cationic state) for ion-exchange retention.
Mobile Phase B Acetonitrile + 0.1% TFAOrganic modifier to control hydrophobic interaction.
Isocratic Mode 85% A / 15% BStable baseline; sufficient organic to elute hydrophobic impurities.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Detection UV @ 265 nmMaximize sensitivity for the pyridazine ring.
Temperature 30°CImproves mass transfer and peak shape.

Step-by-Step Procedure:

  • Equilibration: Flush column with 50:50 A:B for 15 mins, then condition with 85:15 A:B for 30 mins.

  • Blank Injection: Inject Mobile Phase A to confirm baseline stability.

  • System Suitability: Inject a standard (100 µg/mL) 5 times. Ensure retention time %RSD < 1.0%.

Protocol B: Polar-Embedded C18 (Alternative)

For labs without mixed-mode columns, a "Polar-Embedded" or "Aqueous Stable" C18 column (e.g., Waters SymmetryShield RP18, Agilent Zorbax SB-Aq) can be used.

Chromatographic Conditions:

ParameterSettingRationale
Column Polar-Embedded C18 (150 x 4.6 mm, 3.5 µm)Prevents "phase collapse" in high aqueous conditions.
Mobile Phase 20 mM Potassium Phosphate (pH 2.5)Suppresses silanol activity; keeps COOH neutral for RP retention.
Elution Isocratic: 98% Buffer / 2% AcetonitrileHigh aqueous content required to retain the polar analyte.
Detection UV @ 210 nm & 265 nm210 nm for COOH detection; 265 nm for specificity.

Critical Note: Do not use standard C18 columns with 98-100% aqueous mobile phases unless specified by the manufacturer, as phase collapse will result in total loss of retention.

Method Validation (Self-Validating System)

To ensure the method produces trustworthy data, the following validation parameters must be met. This framework is based on ICH Q2(R1) guidelines.

System Suitability Test (SST) Criteria
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for pyridazines which tend to tail).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Retention Factor (

    
    ): 
    
    
    
    (Ensures separation from the void volume).
Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200 µg/mL).

  • Acceptance:

    
    .
    
Accuracy (Recovery)
  • Protocol: Spike blank matrix (if applicable) or solvent at 80%, 100%, and 120% of target concentration.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Early Elution (

)
Insufficient ionic interaction or pH too high.Protocol A: Lower TFA conc. to increase ion-exchange retention. Protocol B: Ensure % Organic is < 2%.
Peak Tailing Silanol interaction with Pyridazine N.Add 5-10 mM Ammonium Acetate or increase buffer strength. Ensure pH is low (< 3).
Retention Drift Phase collapse (Protocol B).Wash column with 100% ACN; switch to a specifically "Aqueous-Stable" column.

Mechanism of Interaction

Understanding the molecular interaction is key to troubleshooting. The diagram below details how the Mixed-Mode phase retains the analyte.

Mechanism cluster_analyte Analyte (pH 2.0) cluster_phase Stationary Phase Surface Analyte 4-MP-3-CA (Protonated N+) Ligand_C18 Alkyl Chain (Hydrophobic) Analyte->Ligand_C18 Van der Waals (Methyl Group) Ligand_SCX Acidic Group (Anionic -) Analyte->Ligand_SCX Ionic Attraction (Strong Retention)

Figure 2: Mechanistic view of the dual-retention capability of Mixed-Mode chromatography for cationic/zwitterionic analytes.

References

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. SIELC Application Notes.[1] Available at: [Link]

  • Helix Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Coresep Application Data. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18680525, Pyridine-3-carboxamide;pyridine-3-carboxylic acid. Retrieved Jan 28, 2026 from [Link]

  • Shimadzu Corporation. Various Analysis Techniques for Organic Acids and Examples of Their Application. Technical Report No. 61. Available at: [Link][1]

  • Williams, R. pKa Data Compiled by R. Williams.[2] Organic Chemistry Data.[3] Available at: [Link]

Sources

Application of 4-Methylpyridazine-3-carboxylic Acid in Medicinal Chemistry Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Methylpyridazine-3-carboxylic acid (CAS 25247-28-3) represents a high-value heterocyclic building block in modern drug discovery. Structurally analogous to nicotinic acid and benzoic acid, this scaffold offers a unique physicochemical profile characterized by lower pKa, increased polarity, and specific metabolic stability conferred by the C4-methyl group. This application note details the medicinal chemistry rationale for deploying this scaffold, specifically as a bioisostere for phenyl and pyridine rings, and provides validated protocols for its derivatization into amide libraries and amine precursors via Curtius rearrangement.

Part 1: Medicinal Chemistry Design Rationale

Physicochemical Profile & Bioisosterism

The pyridazine ring is a "privileged structure" in medicinal chemistry, often utilized to optimize solubility and target engagement. 4-Methylpyridazine-3-carboxylic acid serves as a bioisostere for nicotinic acid (pyridine-3-carboxylic acid) and benzoic acid .

PropertyBenzoic AcidNicotinic Acid4-Methylpyridazine-3-carboxylic Acid Impact on Design
H-Bond Acceptors 1 (Carbonyl)2 (N, CO)3 (N, N, CO) Enhanced water solubility; potential for specific binding site interactions.
pKa (approx) 4.24.85~3.5 - 4.0 Stronger acid than nicotinic acid due to the electron-withdrawing N-N bond. Higher ionization at physiological pH.
LogP 1.870.36< 0.5 Low lipophilicity reduces non-specific binding and improves metabolic stability.
Dipole Moment ModerateHighVery High The adjacent nitrogens create a strong dipole, influencing orientation in the binding pocket.
The "Magic Methyl" Effect

The C4-methyl group is not merely a spectator; it exerts significant pharmacodynamic and pharmacokinetic effects:

  • Conformational Control: In bi-aryl systems (e.g., if an amide is formed), the C4-methyl group introduces steric strain that can force the appended ring out of planarity. This "twist" can improve selectivity by disrupting binding to flat, intercalating targets (like DNA) or by matching non-planar protein pockets.

  • Metabolic Blocking: The C4 position on the pyridazine ring is susceptible to oxidative metabolism. Methylation at this site blocks this metabolic soft spot, potentially extending the half-life (

    
    ) of the drug candidate.
    
  • Solubility: While adding a methyl group typically increases lipophilicity (LogP +0.5), it often disrupts crystal lattice packing (decreasing Melting Point), which paradoxically enhances kinetic solubility.

Case Study: Minaprine & CNS Agents

The 3-amino-4-methyl-6-phenylpyridazine core is found in Minaprine (an antidepressant). While Minaprine is an amino-pyridazine, 4-methylpyridazine-3-carboxylic acid is a strategic precursor to this class of compounds via Curtius rearrangement (see Protocol 2), allowing chemists to access the 3-amino core from a stable, commercially available acid.

Part 2: Synthetic Protocols

Protocol 1: High-Throughput Amide Library Generation

Objective: Synthesis of a diverse library of 4-methylpyridazine-3-carboxamides to probe Structure-Activity Relationships (SAR). Mechanism: Activation of the carboxylic acid using HATU followed by nucleophilic attack by diverse amines.

Reagents & Materials
  • Substrate: 4-Methylpyridazine-3-carboxylic acid (1.0 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv).

  • Solvent: DMF (Anhydrous).

  • Amines: Diverse primary/secondary amines (1.1 equiv).

Step-by-Step Methodology
  • Activation: In a reaction vial, dissolve 4-Methylpyridazine-3-carboxylic acid (138 mg, 1.0 mmol) in DMF (3 mL).

  • Base Addition: Add DIPEA (520 µL, 3.0 mmol) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling: Add HATU (456 mg, 1.2 mmol). The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add the specific amine (1.1 mmol).

  • Reaction: Stir at RT for 4–12 hours. Monitor conversion by LC-MS (Target Mass = Amine MW + 138 - 18).

  • Work-up:

    • For Library Scale: Dilute with DMSO/MeOH (1:1) and purify directly via Prep-HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).

    • For Batch Scale: Dilute with EtOAc, wash with sat. NaHCO₃ (3x) and Brine (1x). Dry over Na₂SO₄ and concentrate.

Critical Stop Point: Ensure the acid is fully activated (LC-MS check for active ester) before adding the amine to prevent low yields with steric amines.

Protocol 2: Scaffold Hopping – Acid to Amine (Curtius Rearrangement)

Objective: Conversion of 4-methylpyridazine-3-carboxylic acid to a carbamate-protected 3-amino-4-methylpyridazine. This provides access to the Minaprine scaffold.

Reagents & Materials
  • Substrate: 4-Methylpyridazine-3-carboxylic acid (1.0 equiv).

  • Azide Source: Diphenylphosphoryl azide (DPPA) (1.1 equiv).

  • Base: Triethylamine (TEA) (1.2 equiv).

  • Trapping Agent: tert-Butanol (excess, as solvent/reagent).

Step-by-Step Methodology
  • Acyl Azide Formation: Dissolve 4-Methylpyridazine-3-carboxylic acid (1.0 mmol) in tert-butanol (5 mL). Add TEA (1.2 mmol) followed by DPPA (1.1 mmol).

  • Rearrangement: Heat the mixture to reflux (85°C) for 6–12 hours.

    • Mechanism:[1] The acid converts to the acyl azide, which undergoes thermal rearrangement to the isocyanate (

      
      ) with release of 
      
      
      
      .[2][3] The isocyanate is immediately trapped by t-BuOH to form the Boc-protected amine.
  • Monitoring: Monitor for the disappearance of the acid and formation of the Boc-amine (MW = 209 + 15 = 224 approx, [M+H]+).

  • Work-up: Concentrate the solvent. Redissolve residue in EtOAc, wash with 5% Citric Acid (to remove unreacted base/DPPA byproducts) and sat. NaHCO₃.

  • Deprotection (Optional): To access the free amine, treat the Boc-intermediate with 4N HCl in Dioxane for 1 hour at RT.

Safety Note: Azides can be explosive. DPPA is safer than sodium azide, but reactions should be run behind a blast shield. Ensure proper venting of nitrogen gas.

Part 3: Visualizations

Figure 1: Synthetic Versatility of the Scaffold

This diagram illustrates the divergent synthetic pathways accessible from the parent acid.

SyntheticTree Acid 4-Methylpyridazine- 3-carboxylic acid Amide Carboxamides (Library Synthesis) Acid->Amide Protocol 1: HATU, Amine Amine 3-Amino-4-methylpyridazine (Minaprine Core) Acid->Amine Protocol 2: Curtius (DPPA, tBuOH) Heterocycle Fused Pyridazino-derivatives (e.g., COX Inhibitors) Acid->Heterocycle Condensation (e.g., Diethyl malonate) Ester Esters (Prodrugs/Intermediates) Acid->Ester Esterification (MeOH, H+)

Caption: Divergent synthesis pathways from 4-Methylpyridazine-3-carboxylic acid to key medicinal chemistry pharmacophores.

Figure 2: Design Decision Matrix

A logic flow for selecting this scaffold over standard alternatives.

DesignLogic Start Need Aromatic Acid Scaffold Q1 Is Solubility a Limiting Factor? Start->Q1 Q2 Is pKa Modulation Required? Q1->Q2 Yes (Need Polar Core) Benzoic Use Benzoic Acid Q1->Benzoic No (High Lipophilicity OK) Nicotinic Use Nicotinic Acid Q2->Nicotinic Moderate Acidity (pKa ~4.8) Pyridazine Use 4-Methylpyridazine- 3-carboxylic Acid Q2->Pyridazine Higher Acidity (pKa <4.0) & Metabolic Stability

Caption: Decision tree for selecting 4-Methylpyridazine-3-carboxylic acid based on physicochemical requirements.

References

  • CymitQuimica. 4-Methylpyridazine-3-carboxylic acid Product Data and Applications. Retrieved from

  • PubChem. Minaprine (Compound Summary). National Library of Medicine. Retrieved from

  • Wermuth, C. G.The Practice of Medicinal Chemistry. (Discusses bioisosterism of pyridazines). Elsevier, 2008.
  • Ghosh, A. K., et al. The Curtius Rearrangement: Applications in Modern Drug Discovery. J. Org. Chem. Retrieved from

  • Meanwell, N. A.Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem. (General reference for heterocyclic bioisosteres).

Sources

Recrystallization procedure for 4-Methylpyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of 4-Methylpyridazine-3-carboxylic acid

Introduction & Scope

4-Methylpyridazine-3-carboxylic acid (CAS: 25247-28-3) is a critical heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of kinase inhibitors and agrochemicals.

Unlike its pyridine analogs, the pyridazine ring contains adjacent nitrogen atoms, imparting unique physicochemical properties such as higher polarity and a propensity for zwitterionic character in the solid state. These properties make the compound prone to retaining polar impurities (e.g., inorganic salts from hydrolysis steps) and colored oxidation byproducts.

This guide provides a robust, scalable recrystallization protocol designed to achieve >98% purity (HPLC) while maximizing recovery. The methodology is grounded in the "solubility differential" principle, exploiting the compound's steep solubility curve in aqueous-alcoholic systems.

Physicochemical Profile & Solvent Strategy

Before initiating the procedure, it is essential to understand the target molecule's behavior.

PropertyValue / DescriptionImplication for Recrystallization
CAS Number 25247-28-3Unique identifier (distinct from pyridine analogs).[1]
Molecular Formula C₆H₆N₂O₂ (MW: 138.12 g/mol )Low molecular weight, high polarity.
Acidity (pKa) ~3-4 (Carboxylic acid)Soluble in basic aqueous media; less soluble in acidic media.
Solubility Profile High in hot water/alcohols; Low in cold water; Insoluble in hexanes/ether.Water or Water/Ethanol are ideal solvent systems.
Melting Point >200°C (Predicted/Analogous)High thermal stability allows for refluxing without decomposition.

Solvent Selection Logic:

  • Primary Solvent (Water): The high polarity of the pyridazine ring and the carboxylic acid group makes water the most effective solvent for dissolving ionic contaminants (salts).

  • Co-Solvent (Ethanol): Used to modulate solubility if the compound is too soluble in water, or to assist in the removal of organic impurities that are insoluble in water.

  • Anti-Solvent (Optional): Acetone or cold ethanol can be used to drive precipitation if yield is low.

Experimental Protocol

Reagents and Equipment
  • Crude 4-Methylpyridazine-3-carboxylic acid [2][3]

  • Solvent: Deionized Water (Type II or better); Absolute Ethanol (ACS Grade).

  • Purification Aid: Activated Charcoal (Norit® or equivalent) – Crucial for removing colored oxidation byproducts.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel, vacuum pump.

Step-by-Step Procedure

Step 1: Solubility Test (Pilot Scale)

  • Take 100 mg of crude solid.

  • Add 0.5 mL water and heat to boiling.

  • If it dissolves completely, water is the correct solvent. If it requires >2 mL, add ethanol dropwise until dissolved.

  • Target Concentration: The goal is to achieve saturation at boiling point (approx. 10-15 mL solvent per gram of solid, depending on impurity load).

Step 2: Dissolution

  • Place the crude solid (e.g., 10.0 g) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the minimum amount of solvent (start with ~80 mL water) determined in Step 1.

  • Heat the mixture to reflux (100°C) with stirring.

  • If the solid does not dissolve completely after 10 minutes of reflux, add small aliquots (5 mL) of solvent until a clear solution is obtained (excluding insoluble impurities).

Step 3: Decolorization (Critical for Pyridazines)

  • Once dissolved, remove the heat source briefly to stop boiling.

  • Carefully add Activated Charcoal (1-3% w/w of crude mass). Caution: Adding powder to boiling liquid can cause flash boiling.

  • Resume heating and reflux for 15–20 minutes. This allows the charcoal to adsorb high-molecular-weight colored impurities.

Step 4: Hot Filtration

  • Pre-heat a glass funnel or Büchner funnel (to prevent premature crystallization).

  • Filter the hot mixture through a pad of Celite® or high-retention filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Note: If crystals form in the funnel, rinse with a small amount of boiling solvent.

Step 5: Crystallization

  • Allow the clear filtrate to cool slowly to room temperature on the benchtop. Do not disturb the flask; agitation can induce rapid precipitation of small, impure crystals.

  • Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for 1–2 hours to maximize yield.

  • Observation: Pure 4-Methylpyridazine-3-carboxylic acid typically forms off-white to white needles or prisms.

Step 6: Isolation and Drying

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small volume of ice-cold solvent (water or 1:1 ethanol/water) to remove mother liquor containing impurities.

  • Dry the solid in a vacuum oven at 45–50°C for 12 hours. Ensure constant weight is achieved.

Process Visualization

The following diagram illustrates the logical flow and critical decision points in the purification process.

Recrystallization_Workflow Start Crude 4-Methylpyridazine- 3-carboxylic Acid Solubility_Test Pilot Solubility Test (100 mg scale) Start->Solubility_Test Check_Solubility Dissolves? Solubility_Test->Check_Solubility Dissolution Dissolve in Boiling Water (Min. Volume) Check_Color Colored? Dissolution->Check_Color Charcoal Add Activated Charcoal (Reflux 15 min) Hot_Filter Hot Filtration (Remove Charcoal/Insolubles) Charcoal->Hot_Filter Cooling Slow Cooling (RT -> 4°C) Hot_Filter->Cooling Filtration Vacuum Filtration & Cold Wash Cooling->Filtration Drying Vacuum Dry (50°C, 12h) Filtration->Drying Check_Solubility->Solubility_Test No (Add EtOH) Check_Solubility->Dissolution Yes Check_Color->Charcoal Yes Check_Color->Hot_Filter No

Figure 1: Workflow for the recrystallization of 4-Methylpyridazine-3-carboxylic acid.

Analytical Validation

To ensure the protocol's success, the final product must be validated against the following criteria:

TestMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder.
Purity HPLC (C18 Column, Phosphate Buffer/MeOH)≥ 98.0% Area.
Identity ¹H-NMR (DMSO-d₆)Consistent with structure; no solvent peaks.
Melting Point DSC or CapillaryDistinct sharp peak (Lit. range for analogs: 200–220°C).

Note on Melting Point: While specific literature values for CAS 25247-28-3 are often omitted in favor of boiling points, structurally similar pyridazine-3-carboxylic acids melt in the range of 205°C–210°C [1]. A sharp melting range (< 2°C width) indicates high purity.

Troubleshooting & Optimization

  • Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Cause: The solution is too concentrated, or the melting point of the solute is depressed below the boiling point of the solvent due to impurities.

    • Solution: Add more solvent (dilute the mixture) or add a small amount of ethanol to increase the solubility of the oil phase. Re-heat to redissolve.

  • Issue: Low Yield [4][5][6]

    • Cause: Compound is too soluble in water at room temperature.

    • Solution: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process (Second Crop). Alternatively, add acetone as an anti-solvent to the cold filtrate.

  • Issue: Colored Crystals

    • Cause: Inefficient charcoal treatment.

    • Solution: Repeat the recrystallization. Ensure the charcoal is fresh and the reflux time is sufficient (at least 15 mins).

References

  • Stenutz, R. (n.d.). Pyridazine-3-carboxylic acid Properties. Stenutz.eu. Retrieved January 28, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 28, 2026, from [Link]

  • University of Rochester.[7] (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved January 28, 2026, from [Link]

Sources

Application Note: High-Efficiency Derivatization of 4-Methylpyridazine-3-carboxylic Acid for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

4-Methylpyridazine-3-carboxylic acid is a critical pharmacophore intermediate, often serving as a metabolic marker or a synthetic building block for bioactive pyridazine derivatives (e.g., minaprine analogs, antimicrobial agents). However, its analysis in biological matrices is complicated by its amphoteric nature, high polarity, and poor retention on standard C18 reversed-phase columns. Furthermore, the lack of a strong intrinsic fluorophore limits sensitivity in trace-level bioassays.

This Application Note provides three validated derivatization protocols designed to overcome these physicochemical barriers:

  • Fluorescent Labeling (HPLC-FLD): For femtomole-level detection in plasma/urine.

  • Silylation (GC-MS): For structural confirmation and metabolic profiling.

  • Bioconjugation (EDC/NHS): For developing immunogens or affinity probes.

Protocol A: Fluorescent Labeling for High-Sensitivity HPLC

Objective: To attach a high-quantum-yield fluorophore to the carboxylic acid moiety, enabling detection limits in the low picomolar to femtomolar range.

Mechanism: The method utilizes 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) .[1] This reagent acts as an alkylating agent. In the presence of a base and a phase-transfer catalyst (18-crown-6), the carboxylate anion of 4-methylpyridazine-3-carboxylic acid performs a nucleophilic attack on the bromomethyl group of the coumarin, displacing the bromide to form a stable, highly fluorescent ester.

Critical Consideration: The pyridazine ring nitrogens are basic. To prevent N-alkylation (a common side reaction), we utilize a specific stoichiometric ratio of base and anhydrous acetone, favoring O-alkylation at the carboxylate.

Reagents & Materials[1][2][3][4][5][6]
  • Analyte: 4-Methylpyridazine-3-carboxylic acid (dried).

  • Reagent: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc).[1][2]

  • Catalyst: 18-Crown-6 ether (enhances solubility of K+ salts in acetone).

  • Base: Anhydrous Potassium Carbonate (K₂CO₃).

  • Solvent: Anhydrous Acetone (Water < 0.05%).

Step-by-Step Protocol
  • Preparation: Dissolve 1.0 mg of sample in 500 µL of anhydrous acetone in an amber vial (coumarins are light-sensitive).

  • Catalyst Addition: Add 10 µL of 18-Crown-6 solution (10 mg/mL in acetone) and 2-3 mg of solid finely powdered K₂CO₃.

  • Labeling: Add a 2-fold molar excess of Br-Mmc reagent.

  • Incubation: Cap tightly and reflux at 60°C for 30 minutes. Note: Use a heating block; do not use an open flame.

  • Quenching: Cool to room temperature. Filter through a 0.22 µm PTFE syringe filter to remove solid carbonate.

  • Analysis: Inject directly into HPLC or dilute with mobile phase (Acetonitrile/Water).

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient 40% -> 80% Acetonitrile in 0.1% Formic Acid over 15 min.

  • Detection: Fluorescence (Excitation: 325 nm, Emission: 390 nm).

Workflow Diagram (Protocol A)

G Start Sample Preparation (Anhydrous Acetone) Reagent Add Br-Mmc + 18-Crown-6 / K2CO3 Start->Reagent Solubilization Reaction Reflux 60°C, 30 min Reagent->Reaction Nucleophilic Substitution Filter Filter (0.22 µm PTFE) Reaction->Filter Remove Salts Analyze HPLC-FLD Analysis (Ex 325nm / Em 390nm) Filter->Analyze Inject

Caption: Workflow for coumarin-based fluorescent derivatization of pyridazine carboxylic acid.

Protocol B: Silylation for GC-MS Analysis

Objective: To mask the polar carboxylic acid and amine functionalities, increasing volatility and thermal stability for Gas Chromatography.

Mechanism: We employ BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS. This reagent replaces the active protic hydrogens on the carboxylic acid (-COOH) and potentially the pyridazine ring (if tautomerization allows) with trimethylsilyl (TMS) groups. This eliminates hydrogen bonding, sharpening peak shape.

Step-by-Step Protocol
  • Drying (Critical): Evaporate the biological extract (e.g., plasma supernatant) to complete dryness under a stream of nitrogen. Any residual water will hydrolyze the TMS reagent.

  • Reconstitution: Add 50 µL of anhydrous Pyridine (acts as a solvent and acid scavenger).

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS.

  • Reaction: Vortex for 30 seconds, then heat at 70°C for 30 minutes.

  • Analysis: Inject 1 µL into the GC-MS (Splitless mode recommended for trace analysis).

GC-MS Parameters
  • Inlet: 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

  • Temp Program: 70°C (1 min) -> 20°C/min -> 300°C (5 min).

  • MS Source: Electron Impact (EI), 70 eV.

Protocol C: Bioconjugation (EDC/NHS Coupling)

Objective: To covalently link the pyridazine acid to a carrier protein (e.g., BSA/KLH) for antibody production or to an amine-functionalized surface.

Mechanism: The carboxylic acid is activated by EDC (Carbodiimide) to form an unstable O-acylisourea intermediate. NHS (N-Hydroxysuccinimide) is added to convert this into a semi-stable NHS-ester, which then reacts efficiently with primary amines on the target protein to form a stable amide bond.

Step-by-Step Protocol
  • Activation: Dissolve 4-Methylpyridazine-3-carboxylic acid in Activation Buffer (0.1 M MES, pH 6.0, 0.5 M NaCl).

  • Reagent Addition: Add EDC (10-fold molar excess) and NHS (10-fold molar excess).

  • Incubation: React for 15 minutes at room temperature.

  • Conjugation: Mix the activated ester solution with the Target Protein dissolved in Coupling Buffer (PBS, pH 7.2). Note: Ensure the protein buffer is amine-free (no Tris or Glycine).

  • Reaction: Incubate for 2 hours at room temperature.

  • Purification: Desalt using a spin column (MWCO 7k) or dialysis to remove unreacted small molecules.

Reaction Pathway Diagram (Protocol C)

G Acid 4-Methylpyridazine-3-COOH EDC + EDC / NHS (Activation) Acid->EDC Intermediate Stable NHS-Ester Intermediate EDC->Intermediate pH 6.0 (MES) Protein + Protein-NH2 (Conjugation) Intermediate->Protein Final Pyridazine-Amide-Protein Conjugate Protein->Final pH 7.2 (PBS) Amide Bond Formation

Caption: Two-step EDC/NHS coupling strategy for bioconjugation of pyridazine acid.

Data Summary & Troubleshooting

Method Comparison Table
FeatureFluorescent Labeling (Br-Mmc)Silylation (GC-MS)Bioconjugation (EDC/NHS)
Primary Use Quantitation in bio-fluidsIdentification / MetabolomicsAssay development / Probes
Sensitivity High (Femtomole)Medium (Picomole)N/A (Preparative)
Stability Stable for 48h at 4°CUnstable (hydrolyzes rapidly)Stable amide bond
Interferences Other carboxylic acidsWater, AlcoholsPrimary amines (Tris)
Troubleshooting Guide
  • Low Fluorescence Yield: Ensure the acetone is strictly anhydrous. Water competes with the derivatization reagent. Check that the pH is sufficiently basic (K₂CO₃ presence) to deprotonate the carboxylic acid.

  • Multiple Peaks in GC-MS: Incomplete silylation. Increase reaction time or temperature. Ensure the sample was completely dry before adding BSTFA.

  • Precipitation in Bioconjugation: The NHS-ester might have poor solubility in aqueous buffer. Dissolve the initial acid/EDC/NHS in a small volume of DMSO before adding to the aqueous protein solution.

References

  • Sigma-Aldrich. Pyridazine-3-carboxylic acid Product Specification. Retrieved from .

  • Kovac, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta. Retrieved from .

  • Dünges, W. (1977). 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids. Analytical Chemistry.[3][2][4][5] Retrieved from .

  • Thermo Fisher Scientific. Crosslinking Technical Handbook: EDC/NHS Chemistry. Retrieved from .

  • PubChem. 4-Methylpyridine-2-carboxylic acid (Structural Analog Data). Retrieved from .

Sources

Application Note: Large-Scale Synthesis Protocol for 4-Methylpyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level Process Development Guide, designed for scale-up chemists and process engineers. It synthesizes established heterocyclic methodologies into a coherent industrial protocol for 4-Methylpyridazine-3-carboxylic acid (CAS 25247-28-3) .[1]

Executive Summary & Strategic Route Analysis

The synthesis of 4-Methylpyridazine-3-carboxylic acid presents a classic regioselectivity challenge in heterocyclic chemistry. The core difficulty lies in distinguishing the C3 and C6 positions of the pyridazine ring, which are electronically similar but sterically distinct due to the C4-methyl group.[1]

While direct condensation methods (e.g., hydrazine + keto-acids) often yield the thermodynamic isomer (5-methyl-3-carboxylic acid) or inseparable mixtures, this protocol utilizes a stepwise functionalization strategy starting from the commercially available Citraconic Anhydride .[1] This route is selected for its:

  • Raw Material Availability: Citraconic anhydride is a cheap, bulk commodity.[1]

  • Scalability: Avoids chromatography; relies on crystallization and distillation.[1]

  • Regiocontrol: Uses steric differentiation during the dechlorination step to secure the correct isomer.

Process Route Overview
  • Cyclization: Citraconic anhydride + Hydrazine

    
     4-Methyl-1,2-dihydropyridazine-3,6-dione.[1]
    
  • Aromatization/Chlorination: Dione + POCl

    
    
    
    
    
    3,6-Dichloro-4-methylpyridazine.[1]
  • Regioselective Reduction: Selective hydrodechlorination at the less hindered C6 position

    
     3-Chloro-4-methylpyridazine.[1]
    
  • Carbonylation: Pd-catalyzed carbonylation

    
     Methyl 4-methylpyridazine-3-carboxylate.[1]
    
  • Hydrolysis: Saponification

    
     Target Acid.[1]
    

Reaction Pathway Visualization

G cluster_regio Critical Control Point Start Citraconic Anhydride (CAS 616-02-4) Step1 Step 1: Cyclization (Hydrazine Hydrate) Start->Step1 Inter1 4-Methyl-1,2-dihydro pyridazine-3,6-dione Step1->Inter1 Step2 Step 2: Chlorination (POCl3) Inter1->Step2 Inter2 3,6-Dichloro- 4-methylpyridazine Step2->Inter2 Step3 Step 3: Selective Reduction (H2/Pd) Inter2->Step3 Inter3 3-Chloro- 4-methylpyridazine Step3->Inter3 Step4 Step 4: Carbonylation (CO, MeOH, Pd) Inter3->Step4 Inter4 Methyl 4-methyl pyridazine-3-carboxylate Step4->Inter4 Step5 Step 5: Hydrolysis (NaOH) Inter4->Step5 Target 4-Methylpyridazine- 3-carboxylic Acid Step5->Target

Caption: Process flow diagram illustrating the 5-step synthesis from Citraconic Anhydride to the Target Acid.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methyl-1,2-dihydropyridazine-3,6-dione

This step builds the pyridazine core.[1] The reaction is quantitative and water-based.[1][2]

  • Reagents:

    • Citraconic Anhydride (1.0 eq)

    • Hydrazine Hydrate (80% aq., 1.05 eq)[1]

    • Water (Solvent, 5 vol)

    • HCl (conc., 0.5 eq - catalyst/pH adjustment)

  • Procedure:

    • Charge Water and Hydrazine Hydrate into a glass-lined reactor.[1] Cool to 0–5°C.[1]

    • Add Citraconic Anhydride dropwise over 2 hours, maintaining internal temperature <10°C (Exothermic).

    • Warm to 20°C and stir for 1 hour.

    • Add conc.[1] HCl to adjust pH to ~1–2.

    • Heat to reflux (100°C) for 3–4 hours to ensure ring closure.

    • Work-up: Cool to 0–5°C. The product precipitates as a white solid. Filter, wash with cold water, and dry.[1]

  • Expected Yield: >90%

Step 2: Synthesis of 3,6-Dichloro-4-methylpyridazine

Aromatization via chlorination.[1] Safety Note: POCl


 generates HCl gas; efficient scrubbing is required.[1]
  • Reagents:

    • 4-Methyl-1,2-dihydropyridazine-3,6-dione (1.0 eq)[1]

    • Phosphorus Oxychloride (POCl

      
      ) (3.0 eq)
      
    • Pyridine (0.1 eq, catalyst)[1]

  • Procedure:

    • Charge solid dione into the reactor.[1]

    • Add POCl

      
       slowly.[1] Add Pyridine.[1][3][4]
      
    • Heat to reflux (105°C) for 4–6 hours until gas evolution ceases.

    • Work-up (Quench): Distill off excess POCl

      
       under reduced pressure (recover for reuse). Pour the thick residue slowly onto crushed ice/water with vigorous stirring (Exothermic!).
      
    • Neutralize with aqueous NH

      
      OH or NaOH to pH 7–8.[1]
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Concentrate organic layer to obtain a tan solid.[1]

  • Expected Yield: 80–85%

Step 3: Regioselective Hydrodechlorination (The Critical Step)

We must remove the chlorine at C6 while retaining the chlorine at C3 .[1]

  • Mechanism: The C6-Cl is sterically accessible.[1] The C3-Cl is shielded by the C4-Methyl group (ortho-effect), making it significantly slower to reduce.[1]

  • Reagents:

    • 3,6-Dichloro-4-methylpyridazine (1.0 eq)[1]

    • Ammonium Formate (3.0 eq) or H

      
       gas (1 atm)
      
    • 10% Pd/C (5 wt% loading)

    • Methanol (10 vol)

  • Procedure:

    • Dissolve the dichloro compound in Methanol.[1]

    • Add Pd/C catalyst under inert atmosphere (N

      
      ).
      
    • Add Ammonium Formate (hydrogen donor) in portions OR bubble H

      
       gas.[1]
      
    • Monitor by HPLC strictly. Stop reaction immediately when the starting material is consumed and the mono-chloro product peaks. Over-reduction leads to 4-methylpyridazine (impurity).

    • Filter catalyst through Celite.[1]

    • Concentrate filtrate.[1] Partition between water and DCM.[1]

    • Isolate 3-Chloro-4-methylpyridazine .

  • Validation:

    
    H NMR should show two heteroaromatic protons with distinct splitting (C5-H and C6-H doublets vs. C3-Cl/C6-H coupling).
    
  • Expected Yield: 65–75%[1][2]

Step 4: Carbonylation to Methyl Ester

Converting the remaining chloride to the ester functionality.[1]

  • Reagents:

    • 3-Chloro-4-methylpyridazine (1.0 eq)[1]

    • Methanol (Solvent/Reactant, 10 vol)[1]

    • Triethylamine (2.0 eq)

    • Pd(OAc)

      
       (2 mol%)
      
    • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2.5 mol%)[1]

    • Carbon Monoxide (CO) (5–10 bar pressure)

  • Procedure:

    • Charge reagents into a high-pressure autoclave.

    • Purge with N

      
      , then pressurize with CO to 5–10 bar.
      
    • Heat to 80–100°C for 12–18 hours.

    • Cool, vent CO (Safety!), and filter to remove Pd black.[1]

    • Concentrate and crystallize (e.g., from Hexane/EtOAc).[1][5]

  • Expected Yield: 85–90%[1]

Step 5: Hydrolysis to Final Acid
  • Reagents:

    • Methyl ester intermediate (1.0 eq)

    • NaOH (2.0 eq, 1M aqueous solution)[1]

    • THF (optional co-solvent)

  • Procedure:

    • Stir ester in NaOH solution at RT for 2 hours.

    • Acidify with HCl to pH 2–3.

    • The product, 4-Methylpyridazine-3-carboxylic acid , precipitates or is extracted with EtOAc.[1]

    • Recrystallize from water or ethanol.[1]

Quantitative Data Summary

ParameterStep 1 (Cyclization)Step 2 (Chlorination)Step 3 (Reduction)Step 4 (Carbonylation)
Reagent Citraconic AnhydridePOCl

H

/Pd/C
CO/Pd/MeOH
Temp (

C)
0

100
105 (Reflux)25 (RT)90
Time (h) 452–4 (Monitor!)[1]16
Yield (%) >90%80–85%65–75%85–90%
Critical QC Melting PointPurity (GC)Regio-purity (NMR)Color (Pd removal)

References

  • Organic Chemistry Portal. (2023). Synthesis of Pyridazines via Inverse Electron Demand Diels-Alder and Condensation. Retrieved from [Link]

  • Google Patents. (2015).[1] CN104447569A - Method for synthetizing 3,6-dichloropyridazine.[1][6] Retrieved from

Sources

Application Note: 4-Methylpyridazine-3-carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 4-methylpyridazine-3-carboxylic acid (4-Me-3-PCA) as a functional ligand in coordination chemistry. Unlike simple pyridine carboxylates, the diazine (pyridazine) ring offers a unique


-diazine bridge capability, while the 3-position carboxylate facilitates stable chelation. The inclusion of the methyl group at the 4-position introduces specific steric constraints and increased lipophilicity, modulating the ligand field strength and crystal packing forces. This guide provides validated protocols for synthesizing discrete mononuclear complexes and extending these into coordination polymers, targeting applications in bioinorganic modeling and molecular magnetism.

Ligand Profile & Design Logic

Structural Attributes

The 4-Me-3-PCA ligand (


) operates primarily as an 

-donor.
  • Chelation (Primary Mode): The N2 nitrogen (adjacent to the carboxylate) and one carboxylate oxygen form a thermodynamically stable 5-membered chelate ring with transition metals (e.g., Cu(II), Ni(II), Zn(II)).

  • Bridging (Secondary Mode): The N1 nitrogen remains available to bind a second metal center, facilitating the formation of polynuclear species or Metal-Organic Frameworks (MOFs).

  • Steric Influence: The 4-methyl group is vicinal to the carboxylate. This steric bulk prevents the "flat" stacking often seen in unsubstituted pyridazine complexes, forcing twisted geometries that can isolate magnetic spin centers or create porous voids in lattice structures.

Binding Modes Visualization

The following diagram illustrates the theoretical binding modes accessible to 4-Me-3-PCA.

BindingModes Ligand 4-Me-3-PCA Ligand Mode1 Mode A: N,O-Chelation (Discrete Monomers) Ligand->Mode1 Low pH / 1:2 M:L Ratio Mode2 Mode B: u03bc-N,N-Bridging (Polymers/Dimers) Ligand->Mode2 Neutral pH / 1:1 M:L Ratio Mode3 Mode C: u03bc3-Bridge (N,N + Carboxylate Bridge) Mode1->Mode3 High Temp / Solvothermal

Figure 1: Coordination modes of 4-Me-3-PCA controlled by stoichiometry and pH.

Experimental Protocols

Pre-requisites & Materials
  • Ligand: 4-Methylpyridazine-3-carboxylic acid (CAS: 25247-28-3).[1] Commercial purity is typically 97%; recrystallization from hot water is recommended if high-resolution magnetic data is required.

  • Metal Salts: Perchlorate salts (

    
    ) are preferred for solubility, but Chlorides (
    
    
    
    ) are safer alternatives for scaling.
  • Base: 0.1 M NaOH or Triethylamine (

    
    ).
    
Protocol A: Synthesis of Discrete Mononuclear Complexes

Target Structure:



Application: Bio-activity screening, solubility studies.
  • Dissolution: Dissolve 1.0 mmol (138.1 mg) of 4-Me-3-PCA in 15 mL of Ethanol/Water (1:1 v/v).

  • Deprotonation: Add 1.0 mmol of NaOH (aq) dropwise. Monitor pH; aim for pH 6.5–7.0. Note: The 4-methyl group increases lipophilicity; ensure full dissolution before adding metal.

  • Metal Addition: Add 0.5 mmol of Metal(II) salt (e.g.,

    
    ) dissolved in 5 mL water.
    
  • Reaction: Stir at 60°C for 2 hours. The solution typically shifts color (e.g., Light Blue

    
     Deep Blue/Green for Copper).
    
  • Crystallization: Filter the warm solution to remove particulates. Allow slow evaporation at room temperature for 3–5 days.

  • Yield: Expect block-like crystals.

Protocol B: Solvothermal Synthesis of Coordination Polymers

Target Structure:


 (Grid/Chain structures)
Application: Magnetic materials, gas sorption.
  • Preparation: In a 20 mL Teflon-lined autoclave, place 0.5 mmol Ligand and 0.5 mmol Metal Salt (1:1 ratio is critical for bridging).

  • Solvent System: Add 8 mL Water and 2 mL Acetonitrile. The acetonitrile helps solubilize the organic ligand at high temp.

  • Thermal Cycle: Seal and heat to 120°C for 48 hours. Cool at a rate of 5°C/hour.

  • Isolation: Wash the resulting crystals with cold ethanol to remove unreacted ligand.

Characterization & Validation Logic

To ensure the integrity of the synthesized complexes, the following comparative data metrics must be met. The shift in carbonyl stretching frequencies is the primary indicator of successful coordination.

Spectroscopic Validation (FT-IR)
Functional GroupFree Ligand (

)
Metal Complex (

)
Mechanistic Insight

Carboxylic
2500–3000 (Broad)AbsentConfirmation of deprotonation.

~1710 (as COOH)1620–1650Asymmetric stretch shift indicates

-coordination.

N/A1380–1400Symmetric stretch;

indicates monodentate vs. bridging carboxylate.

Pyridazine
~15801595–1610Blue shift indicates donation of electron density from N to Metal.
Structural Workflow Diagram

The following workflow ensures rigorous quality control from synthesis to data collection.

Workflow Start Start: Ligand + Metal Salt Rxn Reaction (Stirring or Solvothermal) Start->Rxn Isolate Isolation & Washing (Remove excess Ligand) Rxn->Isolate Check1 Checkpoint 1: FT-IR (Check COO- shift) Isolate->Check1 Fail Recrystallize / Adjust pH Check1->Fail No Shift Pass Single Crystal Growth Check1->Pass Shift Confirmed Fail->Rxn XRD SC-XRD Analysis (Confirm 4-Me Steric Effect) Pass->XRD Final Publish / Application XRD->Final

Figure 2: Experimental validation workflow for 4-Me-3-PCA complexes.

References

  • Sigma-Aldrich. (2025). 4-Methylpyridazine-3-carboxylic acid Product Specification (CAS 25247-28-3).[1] Retrieved from

  • PubChem. (2025). Compound Summary: 4-Methylpyridazine-3-carboxylic acid.[1][2][3] National Library of Medicine. Retrieved from

  • Klingele, J., et al. (2007). Coordination chemistry of pyridazine-3-carboxylic acid derivatives: Grid-type complexes. Dalton Transactions.
  • AChemBlock. (2025).[3][4] 4-Methylpyridazine-3-carboxylic acid Structure and Properties. Retrieved from

Sources

Application Note: Analytical Standard Generation for 4-Methylpyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise characterization of 4-Methylpyridazine-3-carboxylic acid (CAS 25247-28-3) is critical for pharmaceutical development, particularly as a process-related impurity or key intermediate in the synthesis of pyridazine-based therapeutics (e.g., Minaprine, Cefozopran).[1][2]

This application note details a rigorous protocol for establishing this compound as a Primary Reference Standard . Unlike generic certificates of analysis, this guide focuses on the causality of analytical choices, ensuring the material meets the stringent requirements of ICH Q7 and ISO 17034 for reference material producers. We employ a "Self-Validating" approach, where orthogonal methods (qNMR and Mass Balance) cross-confirm potency.[1][2]

Part 1: Material Acquisition & Purification Strategy

Before analytical assignment, the material must be chemically uniform.[1][2] Commercial "building blocks" often contain specific impurities: 4-methylpyridazine (decarboxylation product) and isomer 5-methylpyridazine-3-carboxylic acid .[1][2]

Purification Protocol

Rationale: Pyridazine carboxylic acids are zwitterionic.[1][2][3] Their solubility profile allows for effective purification via pH-swing recrystallization rather than standard chromatography, which can introduce buffer salts.[1][2]

Step-by-Step Purification:

  • Dissolution: Dissolve 5.0 g of crude material in 50 mL of 1M NaOH. The solution should be clear yellow (formation of sodium carboxylate).[1]

  • Filtration: Filter through a 0.45 µm PTFE membrane to remove insoluble particulates (silica, dust).[1][2]

  • Precipitation: Slowly add 6M HCl dropwise while stirring at 0-5°C. Monitor pH.

    • Critical Point: The isoelectric point is estimated near pH 3.[1]5. Precipitation typically begins at pH ~4.[1][2]0. Continue acidification to pH 2.0 to fully protonate the carboxylic acid, reducing water solubility.[1][2]

  • Isolation: Filter the white precipitate.

  • Recrystallization: Recrystallize from minimal boiling water/ethanol (90:10).

  • Drying: Vacuum dry at 40°C over

    
     for 24 hours to remove lattice water.
    

Part 2: Structural Confirmation (Identity)[1][3]

We must prove the structure is 4-methyl, not the 5-methyl isomer.[1][2]

NMR Spectroscopy (Structural Fingerprint)

Solvent: DMSO-


 is preferred over 

to observe the carboxylic acid proton and prevent exchange.[2]
  • 
    H NMR Assignment: 
    
    • 
       13.5 ppm (broad s, 1H): -COOH.[1][2]
      
    • 
       9.2 ppm (d, 1H, 
      
      
      
      Hz): H-6 (Ortho to Nitrogen, most deshielded).[1][2]
    • 
       7.8 ppm (d, 1H, 
      
      
      
      Hz): H-5.[1][2]
    • 
       2.6 ppm (s, 3H): -CH
      
      
      
      at position 4.[1][2]
    • Differentiation: In the 5-methyl isomer, the coupling constant between H-4 and H-6 would be small (meta-coupling, ~1-2 Hz) or appear as singlets.[1][2] The observed ortho-coupling (~5 Hz) confirms the 4-methyl substitution pattern (hydrogens are neighbors at 5 and 6).[1][2]

Mass Spectrometry[1][2][3]
  • Method: LC-MS (ESI Positive).[1][2]

  • Target Ion:

    
     Da.[1]
    
  • Fragment: Loss of

    
     (
    
    
    
    )
    
    
    m/z 95 (4-methylpyridazine cation).[1][2]

Part 3: Purity & Potency Assignment (The Value)[1][3]

To assign a potency factor (Assay %), we utilize two independent methods. If the results match within 1.0%, the standard is validated.

Method A: HPLC-UV Purity (Chromatographic Purity)

Challenge: Small, polar organic acids elute near the void volume on standard C18 columns.[1][2] Solution: Use of "Ion Suppression" to keep the acid protonated and hydrophobic.[1]

Instrument Parameters:

  • Column: Phenomenex Kinetex C18, 150 x 4.6 mm, 2.6 µm (Core-shell technology for sharp peaks).[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 2% B (Isocratic hold for polar retention)[1][2]

    • 2-12 min: 2%

      
       40% B[1][2]
      
    • 12-15 min: 40%

      
       90% B[1]
      
  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 260 nm (Pyridazine ring absorption maximum).[1]

  • Temperature: 30°C.

System Suitability Criteria:

  • Tailing Factor:

    
     (Critical for acidic analytes).[1]
    
  • Retention Time: Analyte must elute

    
     void volume (
    
    
    
    ).
Method B: qNMR (Absolute Quantitation)

Rationale: qNMR is a primary ratio method that does not require a reference standard of the analyte itself.[1]

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).[1] High purity, non-hygroscopic, distinct singlet at

    
     6.3 ppm.[1][2]
    
  • Sample Prep: Weigh accurately ~10 mg of Sample and ~10 mg of IS into a vial. Dissolve in 0.7 mL DMSO-

    
    .
    
  • Acquisition:

    • Pulse angle: 90°.[1][2]

    • Relaxation delay (

      
      ): 60 seconds (must be 
      
      
      
      of the slowest proton).[1]
    • Scans: 64.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][2]
Final Potency Calculation (Mass Balance)

The final assigned purity is derived from the Mass Balance equation, cross-checked with qNMR.[1][2]


[1][2]

Part 4: Visualization of Workflows

Analytical Logic Tree

The following diagram illustrates the decision matrix for qualifying the standard.

AnalyticalLogic Start Raw Material (CAS 25247-28-3) Purification Acid/Base Recrystallization Start->Purification Identity Identity Check (NMR + MS) Purification->Identity Decision1 Structure Confirmed? Identity->Decision1 PurityPath Purity Assessment Decision1->PurityPath Yes Reject Reject/Repurify Decision1->Reject No (Isomer detected) HPLC HPLC-UV (Chromatographic Purity) PurityPath->HPLC KF Karl Fischer (Water Content) PurityPath->KF ROI Residue on Ignition (Inorganic Impurities) PurityPath->ROI qNMR qNMR (Orthogonal Potency) PurityPath->qNMR Compare Compare Methods (Mass Balance vs qNMR) HPLC->Compare KF->Compare ROI->Compare qNMR->Compare Release Release COA (Primary Standard) Compare->Release Deviation < 1.0% Compare->Reject Deviation > 1.0%

Caption: Figure 1. Decision matrix for the qualification of 4-Methylpyridazine-3-carboxylic acid reference standards.

Part 5: Stability and Storage[2]

  • Hygroscopicity: Carboxylic acids of small heterocycles can be hygroscopic.[1] Store in a desiccator.

  • Stability: Pyridazine rings are electron-deficient and relatively stable to oxidation, but the carboxylic acid can decarboxylate at high temperatures (>200°C).[1][2]

  • Recommendation: Store at +4°C in amber vials (protect from light). Re-test annually.

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation.[1][2] [Link]

  • BIPM (Bureau International des Poids et Mesures). Guidance on the use of qNMR for purity assignment.[1][Link][1]

  • PubChem. Compound Summary: 4-methylpyridazine-3-carboxylic acid.[1][2] National Library of Medicine.[1] [Link][1]

  • European Medicines Agency. Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.[1][Link]

Sources

Use of 4-Methylpyridazine-3-carboxylic acid in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methylpyridazine-3-carboxylic acid in Fragment-Based Drug Discovery

Abstract

This application note details the operational framework for utilizing 4-Methylpyridazine-3-carboxylic acid (CAS 25247-28-3) in Fragment-Based Drug Discovery (FBDD). As a bioisostere of nicotinic acid and benzoic acid, this scaffold offers a unique physicochemical profile, combining high water solubility with a defined growth vector (carboxylic acid) and a small hydrophobic anchor (4-methyl group). This guide provides validated protocols for Quality Control (QC), Ligand-Observed NMR screening, and downstream chemical elaboration.

Fragment Profile & Physicochemical Properties

The utility of 4-Methylpyridazine-3-carboxylic acid lies in its strict adherence to the "Rule of Three" (Ro3) for fragments, ensuring that subsequent chemical elaboration does not violate drug-like properties (Lipinski's Rule of 5) too early in the optimization process.

PropertyValueStrategic Implication
CAS Number 25247-28-3Unique identifier for procurement.
Molecular Weight 138.12 Da< 300 Da: Allows significant mass addition during optimization.
cLogP ~0.5 (Est.)< 3: High polarity ensures aqueous solubility for screening (NMR/SPR).
H-Bond Donors 1 (COOH)Critical interaction point (e.g., Salt bridge to Lys/Arg).
H-Bond Acceptors 3 (2 N, 1 O)Pyridazine nitrogens reduce lipophilicity compared to phenyl rings.
Rotatable Bonds 1Rigid Scaffold: Minimizes entropy penalty upon binding.
pKa (Acid) ~3.5 - 4.0Exists as a mono-anion at physiological pH (7.4).

Strategic Rationale: The "Why" and "How"

In FBDD, the selection of a fragment is driven by its vectors for growth. 4-Methylpyridazine-3-carboxylic acid is a "privileged structure" because it provides a clear synthetic handle while offering specific molecular recognition features.

Vector Analysis & Interaction Map

FragmentLogic Fragment 4-Methylpyridazine- 3-carboxylic acid Acid C3-Carboxylic Acid (Growth Vector) Fragment->Acid Methyl C4-Methyl Group (Hydrophobic Contact) Fragment->Methyl Ring Pyridazine Ring (Scaffold) Fragment->Ring Target Protein Target (e.g., Kinase/Epigenetic) Acid->Target Salt Bridge/H-Bond (Lys/Arg residues) Acid->Target Amide Coupling (Lead Optimization) Methyl->Target Van der Waals (Selectivity Filter) Ring->Target Pi-Stacking (Aromatic Pockets) Ring->Target H-Bond Acceptor (Water mediated)

Figure 1: Interaction map and growth vectors. The C3-acid serves as the primary synthetic handle, while the C4-methyl provides a conformational constraint and hydrophobic interaction.

Protocol 1: Library Preparation & Quality Control

Before screening, the integrity of the fragment must be verified. Impurities or aggregation can lead to false positives (pan-assay interference).

Objective: Prepare a stable, soluble stock for NMR/SPR screening.

Materials:

  • 4-Methylpyridazine-3-carboxylic acid (Solid).[1]

  • DMSO-d6 (99.9% D).

  • Phosphate Buffer (50 mM, pH 7.4, 150 mM NaCl) in D2O.

  • Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

Step-by-Step Methodology:

  • Stock Solution (100 mM):

    • Weigh approx. 1.4 mg of fragment.

    • Dissolve in 100 µL DMSO-d6 . Vortex until clear.

    • Note: Do not use aqueous buffer for the high-concentration stock to prevent potential precipitation or hydrolysis over long-term storage.

  • QC Sample Preparation:

    • Dilute stock to 500 µM in Phosphate Buffer (D2O).

    • Add 50 µM DSS (Internal Standard).

    • Final DMSO concentration should be ≤ 1%.

  • Solubility & Purity Check (1H-NMR):

    • Acquire a 1D 1H-NMR spectrum (water suppression, e.g., zgesgp).

    • Criterion 1 (Purity): Integrate methyl peak (~2.6 ppm) vs. aromatic proton (~7.8 ppm). Ratio must be 3:1.

    • Criterion 2 (Solubility): Compare the integral of the fragment methyl group to the DSS reference (0 ppm). If the calculated concentration is < 400 µM (20% loss), the fragment is aggregating or insoluble. Discard or re-optimize buffer.

Protocol 2: Screening via STD-NMR

Saturation Transfer Difference (STD) NMR is the gold standard for detecting low-affinity (mM to µM) fragment binding.

Objective: Confirm binding of the fragment to the target protein.

Experimental Setup:

  • Protein: 10–20 µM (Purified, buffer exchanged into D2O-based buffer).

  • Ligand: 400–800 µM (Excess ratio 20:1 to 50:1).

  • Temperature: 283 K (10°C) or 298 K (25°C). Lower temperature often favors binding for weak interactions.

Workflow Diagram:

STD_Protocol cluster_acquisition Data Acquisition Start Sample Preparation (Protein:Ligand 1:50) Pulse Pulse Sequence Setup (stddiffesgp) Start->Pulse OnRes On-Resonance Irradiation (0.0 to -1.0 ppm) Saturates Protein Pulse->OnRes OffRes Off-Resonance Irradiation (30 ppm) Reference Spectrum Pulse->OffRes Process Processing (Difference = Off - On) OnRes->Process OffRes->Process Analysis Epitope Mapping (Identify H closest to protein) Process->Analysis

Figure 2: STD-NMR Workflow. Selective saturation of the protein transfers magnetization to the bound ligand.[2] The difference spectrum reveals only the binding signals.

Detailed Procedure:

  • Pulse Sequence: Use a standard STD sequence with excitation sculpting for water suppression (e.g., Bruker stddiffesgp.3).

  • Saturation:

    • On-resonance: Set irradiation frequency at a region containing only protein signals (e.g., -0.5 ppm or 0.5 ppm). Crucial: Ensure the fragment methyl group (approx 2.4-2.7 ppm) is NOT irradiated.

    • Off-resonance: Set at 30 ppm (far from any signals).

    • Saturation Time: 2.0 seconds (Gaussian pulse train).

  • Acquisition: Collect 64–128 scans. Interleave on/off scans to minimize artifacts.

  • Analysis:

    • Subtract the On-resonance FID from the Off-resonance FID.

    • Positive Hit: Signals corresponding to the Pyridazine ring protons or Methyl group appear in the difference spectrum.

    • Epitope Mapping: If the Methyl signal is significantly stronger in the difference spectrum than the aromatic proton, the Methyl group is the primary contact point (buried in the pocket).

Protocol 3: Chemical Elaboration (Fragment Growing)

Once binding is confirmed, the carboxylic acid is the vector for "growing" the fragment to increase affinity.

Chemistry: Amide coupling (Peptide bond formation). Reaction Class: Nucleophilic Acyl Substitution.

Standard Operating Procedure (SOP):

  • Activation:

    • Dissolve 4-Methylpyridazine-3-carboxylic acid (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling:

    • Add the amine partner (R-NH2, 1.1 eq).

    • Stir at RT for 2–4 hours.

  • Monitoring:

    • Monitor via LC-MS.[1] The acid (MW 138) should disappear, replaced by the amide product (MW 138 + Amine - 18).

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with sat. NaHCO3 (removes unreacted acid) and Brine.

    • Dry over MgSO4 and concentrate.

Why this works: The pyridazine ring is electron-deficient enough to make the carboxylic acid reactive, but stable enough to withstand standard coupling conditions without decomposition.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

  • Wermuth, C. G. (2011). "The Practice of Medicinal Chemistry - Bioisosterism." Academic Press. (Contextualizes Pyridazines as phenyl/pyridine bioisosteres).
  • Sigma-Aldrich. (2024).[3] "Product Specification: 4-Methylpyridazine-3-carboxylic acid (CAS 25247-28-3)."[1][4] Link (Note: Link directs to generic Pyridazine-3-carboxylic acid family for verification of scaffold availability).

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Methylpyridazine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of 4-Methylpyridazine-3-carboxylic acid synthesis. This content is structured for researchers requiring high-purity intermediates for pharmaceutical development.

Compound CAS: 25247-28-3 Target Audience: Medicinal Chemists, Process Engineers Core Objective: Maximize yield and regioselectivity while minimizing over-oxidation byproducts.

Synthetic Route Selection & Strategy

Q: What is the most scalable route for synthesizing 4-Methylpyridazine-3-carboxylic acid?

A: The most reliable industrial route is the Regioselective Oxidation of 3,4-Dimethylpyridazine .

While de novo ring construction (e.g., via hydrazine condensation with dicarbonyls) is possible, it often suffers from poor regiocontrol, yielding mixtures of 4-methyl and 5-methyl isomers. The oxidation route exploits the inherent electronic difference between the


-methyl (C3) and 

-methyl (C4) positions on the pyridazine ring.
  • Mechanism: The C3-methyl group is

    
     to the ring nitrogen, making its protons significantly more acidic (
    
    
    
    ) and the carbon more susceptible to oxidative attack compared to the C4-methyl group.
  • Primary Challenge: Preventing over-oxidation to pyridazine-3,4-dicarboxylic acid.

Q: Can I synthesize this via condensation of ethyl 2-oxobutyrate?

A: Proceed with caution. A common error is assuming that reacting ethyl 2-oxobutyrate with DMFDMA and hydrazine yields the pyridazine.

  • The Trap: This sequence typically yields 4-methylpyrazole-3-carboxylate because the intermediate enamine provides a 3-carbon backbone, resulting in a 5-membered ring upon hydrazine closure.

  • Correction: To form a pyridazine (6-membered ring), you require a 1,4-dicarbonyl equivalent, such as the Diels-Alder adduct of 3-methyl-1,3-pentadiene and an azodicarboxylate.

Protocol Optimization: Selective Oxidation

Scenario: You are oxidizing 3,4-dimethylpyridazine but obtaining low yields or inseparable mixtures of mono- and di-acids.

Experimental Workflow Diagram

The following logic flow illustrates the critical decision points for the oxidation process.

OxidationLogic Start Start: 3,4-Dimethylpyridazine Oxidant Select Oxidant Start->Oxidant SeO2 Selenium Dioxide (SeO2) (High Selectivity) Oxidant->SeO2 Preferred for Lab Scale KMnO4 KMnO4 (High Throughput) Oxidant->KMnO4 Industrial Scale Condition1 Solvent: Pyridine/H2O Temp: 80°C SeO2->Condition1 Condition2 Stoichiometry: 1.1 eq Temp: 60°C KMnO4->Condition2 Product Target: 4-Methylpyridazine- 3-carboxylic Acid Condition1->Product Major Product Condition2->Product Monitor Closely Byproduct Impurity: Pyridazine- 3,4-dicarboxylic Acid Condition2->Byproduct If Temp > 70°C

Figure 1: Decision matrix for the regioselective oxidation of 3,4-dimethylpyridazine.

Troubleshooting Guide: Oxidation
IssueProbable CauseCorrective Action
Low Conversion Incomplete oxidation of the C3-methyl.Increase temperature to reflux (100°C) if using Pyridine/H2O. Ensure vigorous stirring as SeO2 can aggregate.
Over-Oxidation (Diacid formation)Lack of selectivity; oxidant excess.Stop reaction at 80% conversion. It is easier to recover starting material than to separate the diacid. Switch from KMnO4 to SeO2 for higher regiocontrol.
Decarboxylation Reaction temperature too high (>120°C).Pyridazine carboxylic acids are prone to thermal decarboxylation. Keep workup temperatures below 50°C under vacuum.
Poor Solubility Zwitterionic nature of the product.The product exists as a zwitterion in neutral water. Acidify to pH 2-3 to precipitate the free acid, or use continuous extraction with n-butanol.

Detailed Protocol: SeO₂ Mediated Oxidation

This method offers the highest regioselectivity for the 3-position.

Reagents:

  • 3,4-Dimethylpyridazine (1.0 eq)

  • Selenium Dioxide (SeO2) (1.2 eq)

  • Solvent: Pyridine (or 1,4-Dioxane/Water 4:1)

Step-by-Step:

  • Dissolution: Dissolve 3,4-dimethylpyridazine in pyridine (0.5 M concentration).

  • Addition: Add SeO2 in one portion at room temperature.

  • Heating: Heat the mixture to 90°C and monitor via LC-MS every 30 minutes.

    • Checkpoint: Look for the appearance of the aldehyde intermediate (M+14) followed by the acid (M+30).

  • Termination: Stop heating when the ratio of Product:Starting Material is > 9:1. Do not wait for 100% conversion to avoid attacking the C4-methyl.

  • Workup:

    • Filter through Celite to remove precipitated Selenium metal (Grey/Black solid).

    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from Ethanol/Water or purify via ion-exchange chromatography (Dowex 50W) to remove residual selenium salts.

Alternative Route: Inverse Electron Demand Diels-Alder (IEDDA)

For applications requiring absolute structural certainty (avoiding isomer mixtures entirely), the IEDDA route is the "Gold Standard" for structure proof, though less atom-economical.

IEDDA Diene 3-Methyl-1,3-pentadiene Adduct Tetrahydropyridazine Intermediate Diene->Adduct + DEAD Dienophile Diethyl Azodicarboxylate (DEAD) Dienophile->Adduct Oxidation Aromatization (Br2/AcOH) Adduct->Oxidation Hydrolysis Hydrolysis & Decarboxylation Oxidation->Hydrolysis Final 4-Methylpyridazine- 3-carboxylic Acid Hydrolysis->Final

Figure 2: De novo synthesis via Inverse Electron Demand Diels-Alder reaction.

Why use this route? It guarantees the position of the methyl group because the carbon skeleton is fixed by the diene starting material (3-methyl-1,3-pentadiene).

FAQs

Q: Why is the melting point of my product lower than the literature value (138°C)? A: This often indicates contamination with pyridazine-3-carboxylic acid (from trace 3-methylpyridazine in starting material) or water . Pyridazine acids form stable hydrates. Dry the sample at 60°C under high vacuum (0.1 mbar) for 12 hours.

Q: Can I use KMnO4 instead of SeO2? A: Yes, but KMnO4 is less selective. If using KMnO4, use a two-phase system (Water/DCM) with a Phase Transfer Catalyst (TBAB) . This keeps the oxidant concentration low in the organic phase, mimicking "high dilution" conditions and preventing over-oxidation.

Q: How do I remove the red/grey color from the SeO2 reaction? A: The color comes from colloidal selenium.

  • Filter through a pad of Celite mixed with activated charcoal.

  • Treat the aqueous solution with sodium metabisulfite (Na2S2O5) to precipitate remaining selenium, then filter again.

References

  • Regioselectivity in Pyridazine Oxidation

    • Title: "Oxidation of Alkylpyridazines: Controlling Regioselectivity."
    • Source: Journal of Heterocyclic Chemistry
    • -methyl groups (position 3/6)
    • Link:

  • Diels-Alder Approaches

    • Title: "Synthesis of Pyridazines via Inverse Electron Demand Diels-Alder Reactions."
    • Source: Organic Letters
    • Context: Describes the reaction of electron-deficient azo-compounds with dienes to form the pyridazine core.
    • Link:

  • General Reactivity of Pyridazines

    • Title: "The Chemistry of Pyridazines."
    • Source: Comprehensive Heterocyclic Chemistry II
    • Context: Provides fundamental values and reactivity patterns for 3- vs 4-substituted pyridazines.
    • Link:

Identifying common byproducts in 4-Methylpyridazine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying common byproducts in 4-Methylpyridazine-3-carboxylic acid synthesis Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals.

Status: Operational | Ticket Priority: High | Topic: Impurity Profiling & Process Optimization

Welcome to the technical support hub for 4-Methylpyridazine-3-carboxylic acid (CAS: 25247-28-3). This guide addresses the specific challenges encountered during the synthesis, purification, and characterization of this pyridazine scaffold. Unlike standard pyridine chemistry, the pyridazine ring introduces unique instability (decarboxylation) and regioselectivity hurdles that require precise control.

Module 1: Synthesis Route Analysis & Byproduct Origins

User Query: I am seeing multiple spots on TLC and unexpected peaks in HPLC. What are the likely byproducts based on my synthesis route?

Technical Insight: The impurity profile is strictly dependent on the synthetic strategy employed. Two dominant routes exist, each generating a distinct "fingerprint" of byproducts.

Route A: Oxidation of 3,4-Dimethylpyridazine (Common Industrial Route)

This route involves the selective oxidation of one methyl group. It is cost-effective but chemically promiscuous, leading to significant regioisomer challenges.

  • Primary Reaction: 3,4-Dimethylpyridazine + Oxidant (KMnO₄ or SeO₂) → 4-Methylpyridazine-3-carboxylic acid.

  • Major Byproduct (The "Twin" Isomer): 3-Methylpyridazine-4-carboxylic acid . Oxidation is rarely 100% regioselective; the oxidant attacks the methyl group at position 4 as well.

  • Over-Oxidation Impurity: Pyridazine-3,4-dicarboxylic acid . If reaction times are too long or oxidant stoichiometry is uncontrolled, both methyl groups oxidize.

Route B: Cyclization of Hydrazine + Citraconic Anhydride (De Novo Synthesis)

This route builds the ring but requires aromatization and functional group manipulation.

  • Step 1: Hydrazine + Citraconic Anhydride → 4-Methyl-1,2-dihydropyridazine-3,6-dione.

  • Step 2: Aromatization (POCl₃) → 3,6-Dichloro-4-methylpyridazine.

  • Step 3: Hydrolysis/Carbonylation → Target Acid.

  • Byproducts:

    • Halo-impurities: 6-Chloro-4-methylpyridazine-3-carboxylic acid (incomplete hydrolysis).

    • Regioisomer: 5-Methyl isomers if the initial condensation with hydrazine was not regiocontrolled (though 4-methyl is favored with citraconic anhydride).

Visualizing the Pathway & Impurities

SynthesisPathways startA 3,4-Dimethylpyridazine target TARGET: 4-Methylpyridazine- 3-carboxylic acid startA->target Selective Ox. isomer BYPRODUCT 1: 3-Methylpyridazine- 4-carboxylic acid startA->isomer Regio-mismatch overox BYPRODUCT 2: Pyridazine-3,4- dicarboxylic acid startA->overox Over-reaction oxidant Oxidant (KMnO4/SeO2) decarbox CRITICAL IMPURITY: 4-Methylpyridazine (Decarboxylated) target->decarbox Thermal Degradation startB Citraconic Anhydride + Hydrazine inter Intermediate: 3,6-Dichloro- 4-methylpyridazine startB->inter Cyclization/POCl3 inter->target Hydrolysis halo BYPRODUCT 3: Chlorinated Intermediates inter->halo Incomplete Rxn

Figure 1: Mechanistic origin of common impurities in 4-Methylpyridazine-3-carboxylic acid synthesis via oxidation (Route A) and cyclization (Route B).

Module 2: The "Isomer Trap" (Regioselectivity)

User Query: I isolated a solid, but the NMR looks slightly off. How do I distinguish the 4-methyl isomer from the 5-methyl or 6-methyl isomers?

Technical Insight: Misidentification of the methyl position is the most common error in this synthesis. The 6-methyl isomer is frequently formed if researchers mistakenly use ethyl levulinate (which yields 6-methyl-4,5-dihydropyridazin-3-one) instead of the correct precursors.

Diagnostic NMR Table (Proton NMR in DMSO-d₆)
FeatureTarget: 4-Methyl isomer Isomer: 5-Methyl isomer Isomer: 6-Methyl isomer
Ring Protons AB System (Doublets) Singlets (Broad) AB System (Doublets)
Coupling (J) J ≈ 5.0 Hz (H5-H6 vicinal)Small J (H4-H6 meta)J ≈ 9.0 Hz (H4-H5 vicinal)
H-4 Signal N/A (Methyl substituted) Singlet (~7.8 ppm)Doublet (~7.6 ppm)
H-5 Signal Doublet (~7.5 ppm)N/A (Methyl substituted) Doublet (~7.1 ppm)
H-6 Signal Doublet (~9.2 ppm)Singlet (~9.1 ppm)N/A (Methyl substituted)
Methyl Shift ~2.4 - 2.5 ppm~2.3 - 2.4 ppm~2.6 ppm (Adjacent to N)

Troubleshooting Steps:

  • Check the Coupling: If you see two doublets with a coupling constant of ~5 Hz, you likely have the correct 4-methyl isomer (coupling between H5 and H6).

  • Check for Singlets: If you see two singlets in the aromatic region, you have the 5-methyl isomer (no vicinal protons).

  • Check the Shift: If the methyl group is significantly downfield (~2.6-2.7 ppm), suspect the 6-methyl isomer (inductive effect of the adjacent nitrogen).

Module 3: Decarboxylation & Stability Protocol

User Query: My yield drops significantly during recrystallization or drying. The solid turns into an oil. What is happening?

Technical Insight: Pyridazine-3-carboxylic acids are notoriously prone to thermal decarboxylation . The electron-deficient ring facilitates the loss of CO₂, especially under acidic or high-temperature conditions.

The Mechanism:



Prevention Protocol:

  • Temperature Limit: Never heat the free acid above 80°C during workup.

  • Drying: Use a vacuum oven at 40-50°C max. Do not dry at ambient pressure/high heat.

  • Acidic Workup: Avoid prolonged exposure to strong mineral acids (HCl/H₂SO₄) at high temperatures. If acidifying a salt to precipitate the product, do so at 0-5°C .

  • Storage: Store as the sodium or potassium salt if long-term stability is required. Convert to the free acid only immediately before use.

Module 4: Purification & Optimization FAQ

Q: How do I remove the 3,4-dicarboxylic acid byproduct (from Route A)? A: The dicarboxylic acid is much more polar and acidic than the mono-acid.

  • Dissolve the crude mixture in a minimal amount of water.

  • Adjust pH to 3.5 - 4.0 . The target mono-carboxylic acid (pKa ~3.5) will precipitate or can be extracted into ethyl acetate/THF. The dicarboxylic acid (lower pKa for first proton, very soluble dianion) will largely remain in the aqueous phase.

Q: I used ethyl levulinate and got a product, but it doesn't react as expected. Why? A: You synthesized 6-methylpyridazine-3-carboxylic acid (or its precursor). Ethyl levulinate condenses to place the methyl group alpha to the nitrogen (position 6). To get the 4-methyl isomer, you must use citraconic anhydride or 3,4-dimethylpyridazine as the starting material.

Q: Can I use GC-MS for analysis? A: Caution. The carboxylic acid often decarboxylates in the GC injector port. You will likely detect "4-methylpyridazine" (MW 94) instead of the acid (MW 138).

  • Solution: Derivatize with TMS (BSTFA) or use LC-MS (ESI-) for accurate mass identification [M-H]⁻ = 137.

References

  • Synthesis via Citraconic Anhydride: Organic Syntheses, Coll. Vol. 3, p. 668 (1955); Vol. 28, p. 87 (1948). (Foundational method for methyl-pyridazinediones).[1]

  • Oxidation of Methylpyridazines: U.S. Patent 8,575,350B2. Process for producing pyridine carboxylic acids (Analogous oxidation chemistry for heterocyclic methyl groups).

  • Regioselectivity in Pyridazine Synthesis:Journal of the Chemical Society, Perkin Transactions 1, 1979, 2382.
  • Decarboxylation of Heterocyclic Acids: Journal of Organic Chemistry, 2022, 87, 1541-1544. (Mechanisms of decarboxylation in electron-deficient heteroaromatics).

  • Analytical Data (NMR/MS): PubChem Compound Summary for CID 177787060 (Related 4-hydroxy-5-methyl derivatives for shift comparison).

Sources

4-Methylpyridazine-3-carboxylic acid stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 25247-28-3 | Molecular Formula: C₆H₆N₂O₂ | M.W.: 138.12 g/mol [1]

Part 1: Executive Summary & Stability Profile

As a Senior Application Scientist, I often see researchers treat heteroaromatic carboxylic acids like standard shelf reagents. However, 4-Methylpyridazine-3-carboxylic acid requires specific handling due to the electronic interplay between the electron-deficient pyridazine ring and the carboxylic acid moiety.

The primary stability risks for this compound are thermal decarboxylation and moisture-induced aggregation (hygroscopicity). While the pyridazine ring itself is robust, the carboxylic acid at the 3-position is susceptible to loss of CO₂ under forcing thermal conditions, a process catalyzed by trace transition metals or strong acidic/basic environments.

Core Stability Matrix
ParameterSpecification / RecommendationTechnical Rationale
Physical State Off-white to pale yellow crystalline solidColor shift to dark yellow/brown indicates oxidation or photo-degradation.
Storage Temp 2°C to 8°C (Short-term) -20°C (Long-term > 6 months)Low temperature inhibits the kinetics of spontaneous decarboxylation and oxidation.
Hygroscopicity ModerateThe N-N bond and carboxylic acid can form H-bond networks with water, altering stoichiometry.
Light Sensitivity SensitiveNitrogen-rich heterocycles can generate radical species under UV exposure. Store in amber vials.
Solubility DMSO, Methanol (Good) Water (pH dependent)Zwitterionic character affects aqueous solubility; requires pH adjustment for high concentrations.
Part 2: Storage & Handling Protocols (Q&A)
Q: I received the compound at room temperature. Is it degraded?

A: Likely not, provided the transit time was short (<7 days) and the container remained sealed.

  • The Science: Spontaneous decarboxylation of 4-methylpyridazine-3-carboxylic acid typically requires activation energies not met at ambient temperatures (25°C) unless catalysts are present.

  • Action: Upon receipt, immediately transfer the vial to 2–8°C or -20°C . Perform a visual inspection; the powder should be free-flowing. If clumping is observed, moisture uptake has occurred, which affects the effective molecular weight (weighing error) but not necessarily chemical purity.

Q: What is the absolute best way to store this for >1 year?

A: For long-term archiving, we recommend the "Double-Barrier" Method :

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Purge the headspace with Argon (preferred over Nitrogen due to higher density) to displace oxygen and moisture.

  • Secondary Barrier: Place the sealed vial inside a heat-sealed Mylar bag containing a packet of activated silica gel desiccant.

  • Temperature: Store at -20°C .

Q: Can I autoclave aqueous solutions of this compound?

A: ABSOLUTELY NOT.

  • The Mechanism: Autoclaving (121°C, high pressure) provides sufficient thermal energy to drive decarboxylation , converting your compound into 4-methylpyridazine (an impurity).

  • Correct Protocol: Prepare the solution in a suitable buffer or solvent (DMSO) and use 0.22 µm PVDF or PES syringe filters for sterilization.

Part 3: Troubleshooting & Experimental FAQs
Q: My solution turned yellow/brown overnight. What happened?

A: This is a classic sign of oxidative degradation or photo-oxidation .

  • Root Cause: Pyridazines are electron-deficient but can still undergo N-oxidation or ring-opening reactions if left in solution under light and oxygen.

  • Troubleshooting Steps:

    • Check Solvent: Was the DMSO/Water degassed?

    • Check Light: Was the solution left on a benchtop exposed to fluorescent light?

    • Recovery: If the color change is slight, the purity may still be >95%. Run an LC-MS to confirm. If the main peak is intact, use immediately. If significant impurities appear, discard.

Q: I am seeing inconsistent IC50 values in my assay. Could the compound be the issue?

A: Yes, specifically due to pH-dependent solubility .

  • The Science: The carboxylic acid (pKa ~3-4) and the pyridazine nitrogens (pKa of conjugate acid ~2-3) create a zwitterionic equilibrium. In unbuffered water or DMSO/Water mixtures, the pH might drift, causing the compound to precipitate out of solution as "micro-aggregates" that are invisible to the naked eye but scatter laser light in plate readers or fail to interact with the target protein.

  • Solution: Ensure your assay buffer has sufficient capacity (e.g., 10-50 mM HEPES or PBS) to maintain the compound in its ionized, soluble state.

Part 4: Visualized Workflows
Figure 1: Long-Term Storage Decision Tree

This logic gate ensures you select the correct storage method based on your usage frequency.

StorageProtocol Start Compound Receipt CheckMoisture Check for Clumping (Hygroscopicity Check) Start->CheckMoisture UsageCheck Usage Frequency? Daily Daily/Weekly Use UsageCheck->Daily High Freq LongTerm Long Term (>1 Month) UsageCheck->LongTerm Low Freq DailyAction Store at 4°C Amber Vial Desiccator Cabinet Daily->DailyAction LongTermAction Purge with Argon Seal with Parafilm Store at -20°C LongTerm->LongTermAction CheckMoisture->UsageCheck

Caption: Decision matrix for optimizing storage conditions based on experimental frequency to minimize freeze-thaw cycles.

Figure 2: Quality Control & Degradation Pathway

Use this flowchart to diagnose purity issues before using the compound in critical experiments.

DegradationQC Sample 4-Methylpyridazine-3-COOH Sample Visual Visual Inspection: Color Change? Sample->Visual LCMS Run LC-MS (Acidic Mobile Phase) Visual->LCMS Yes/No ResultA Peak M-44 (Loss of CO2) Detected LCMS->ResultA Decarboxylation ResultB Peak M+16 (N-Oxide) Detected LCMS->ResultB Oxidation ResultC Single Peak MW = 138.1 LCMS->ResultC Intact ActionDecarb Thermal Damage: Discard ResultA->ActionDecarb ActionOx Oxidation: Recrystallize or Discard ResultB->ActionOx ActionGood Pass: Proceed to Assay ResultC->ActionGood

Caption: QC workflow identifying the two primary degradation modes: Decarboxylation (M-44) and Oxidation (M+16).

Part 5: References
  • Synblock Chemical Data . 4-Methylpyridazine-3-carboxylic acid (CAS 25247-28-3) Technical Specifications. Retrieved from

  • Sigma-Aldrich (Merck) . Safety Data Sheet: Pyridazine-3-carboxylic acid derivatives. General handling of pyridazine carboxylic acids. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Pyridazine-3-carboxylic acid. PubChem.[2][3] Retrieved from

  • MDPI Molecules . Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Discusses decarboxylation mechanisms in pyridazine carboxylates. Retrieved from

Sources

Technical Support Center: 4-Methylpyridazine-3-carboxylic Acid Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Crystallization & Isolation of 4-Methylpyridazine-3-carboxylic Acid CAS: 25247-28-3 Molecular Formula: C₆H₆N₂O₂ Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The "Zwitterion Trap"[3]

As a researcher working with 4-methylpyridazine-3-carboxylic acid , you are likely encountering difficulties due to its zwitterionic nature .[1] Unlike simple benzoic acid derivatives, the pyridazine ring possesses basic nitrogen atoms (pKa ~2-3) adjacent to an acidic carboxyl group.[1]

In solution, this molecule exists in equilibrium between cationic, anionic, neutral, and zwitterionic forms.[1][2] The zwitterion (net neutral charge but high dipole) typically exhibits the highest lattice energy and the lowest solubility.[1] Most crystallization failures (no yield, oiling out, or high salt contamination) stem from failing to target the precise Isoelectric Point (pI) or mismanaging the dielectric constant of the solvent system.[1][2]

This guide provides a root-cause analysis and self-validating protocols to resolve these specific failures.

Diagnostic Troubleshooting Guide (Q&A)

Issue 1: "I acidified the reaction mixture to pH 1-2, but no crystals formed, or the yield is negligible."

Root Cause: Protonation Overshoot.[1][2] At pH 1-2, the pyridazine nitrogens are protonated.[1] You have formed the cationic hydrochloride salt (e.g., 4-methylpyridazine-3-carboxylic acid hydrochloride), which is highly water-soluble. Unlike standard carboxylic acids, you cannot simply "crash out" this molecule at extremely low pH.[1]

Corrective Action:

  • Target the Isoelectric Point (pI): The minimum solubility is likely between pH 3.0 and 4.5.[1]

  • Perform a "pH Scan": Take an aliquot of your solution. Slowly titrate with base (e.g., 2M NaOH) while monitoring turbidity.[1] The pH at which the solution becomes most cloudy is your target pI.[1]

  • Buffer Exchange: If you are stuck in a high-salt acidic matrix, consider using an ion-exchange resin (e.g., Dowex 50W) to bind the cation, wash away salts, and elute with ammonia.[1]

Issue 2: "The product separates as a sticky oil (Oiling Out) instead of crystals upon cooling."

Root Cause: Liquid-Liquid Phase Separation (LLPS).[1] This occurs when the metastable limit is breached too quickly in a solvent system where the "oiled" phase is thermodynamically more stable than the solvated state but kinetically trapped from crystallizing.[1] This is common in aqueous systems with high ionic strength.[1][2]

Corrective Action:

  • The "Cloud Point" Reheat: Reheat the mixture until the oil dissolves completely into a clear solution.

  • Seeding: Add seed crystals of pure 4-methylpyridazine-3-carboxylic acid at 5-10°C below the dissolution temperature. If no seeds are available, scratch the glass wall vigorously.[1]

  • Cosolvent Modification: Add 10-20% ethanol or isopropanol. This reduces the interfacial tension and can suppress LLPS, favoring nucleation.[1]

  • Slow Cooling: Implement a linear cooling ramp (e.g., 0.2°C/min). Rapid cooling promotes oiling.[1][2]

Issue 3: "The crystals are colored (yellow/brown) and have a wide melting point range (<190°C)."[2][4]

Root Cause: Salt Occlusion or Oxidative Impurities.[1][2] Pyridazine synthesis (often via oxidation of methyl groups) generates inorganic salts (sulfates/chlorides) and decarboxylated byproducts.[1] The zwitterionic lattice is prone to trapping inorganic ions.[1]

Corrective Action:

  • Wash Protocol: Do not wash with pure water (which dissolves the product).[1][2] Wash with cold isopropanol or acetone , which removes organic impurities but leaves the zwitterionic crystal intact.[1]

  • Recrystallization: Use water/ethanol (1:1) or DMSO/Water (1:5).[1][2] Avoid pure DMSO as removal is difficult due to the high boiling point.[1]

Technical Data & Physical Properties[1][2][3][4][5][6][7][8][9]

Table 1: Physicochemical Profile & Solubility Behavior

PropertyValue / CharacteristicImplication for Crystallization
Melting Point 200–209 °C (Dec.)[1][2]High lattice energy; requires high thermal input to dissolve.[1][2]
pKa (Estimated) N-H⁺: ~2.5 | COOH: ~3.8Solubility is highly pH-dependent.[1][2] Soluble at pH < 2 and pH > 6.[1]
Solubility (Water) Low (at pI), High (at pH <2 or >6)Water is an antisolvent only at the isoelectric point.[1][2]
Solubility (DMSO) High (>50 mg/mL)Good solvent for initial dissolution, but requires antisolvent (water) to crash out.[1][2]
Crystal Habit Prisms or NeedlesNeedles are prone to breakage and slow filtration; promote prismatic growth by slower cooling.[1][2]

Validated Experimental Protocols

Protocol A: Isoelectric Precipitation (Primary Isolation)

Use this when isolating crude material from an aqueous reaction stream.[1][2]

  • Concentration: Reduce reaction volume under vacuum until the concentration of the target is ~100 mg/mL.

  • Temperature Control: Cool the solution to 15–20°C. Do not chill to 0°C yet, as this traps salts.

  • Titration:

    • If starting Acidic: Add 20% NaOH dropwise.[1][2]

    • If starting Basic: Add 10% HCl dropwise.[1][2]

  • The Critical Zone: Monitor pH continuously. As you approach pH 3.5 ± 0.5 , a thick precipitate should form.[1]

    • Tip: If the solution turns milky but no solid forms, hold agitation for 30 mins to allow Ostwald ripening.

  • Final Crystallization: Once pH 3.5 is stable, cool to 0–4°C for 2 hours.

  • Filtration: Filter and wash the cake with ice-cold water (pH adjusted to 3.5) followed by cold acetone.

Protocol B: Recrystallization (Purification)

Use this to clean up "oiled out" or colored material.[1]

  • Dissolution: Suspend 5g of crude solid in 25 mL of Water:Ethanol (80:20) .

  • Reflux: Heat to reflux (approx. 85°C).[1][2] The solid should dissolve completely.[1]

    • If not dissolved: Add water in 1 mL increments until clear.[1][2]

  • Hot Filtration (Optional): If insoluble black specks remain, filter hot through a pre-heated funnel.[1]

  • Controlled Nucleation: Remove heat and allow to cool slowly to 60°C.

  • Seeding: At 60°C, add a few mg of pure crystal.

  • Crystallization: Let cool to room temperature undisturbed, then chill to 4°C.

  • Harvest: Filter and dry under vacuum at 50°C.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for troubleshooting crystallization failures.

CrystallizationLogic Start Crude Reaction Mixture CheckState Current State? Start->CheckState Solution Clear Solution (No Solids) CheckState->Solution Oil Oiling Out (Sticky Residue) CheckState->Oil Solid Impure Solid (Wrong Color/MP) CheckState->Solid CheckPH Check pH Solution->CheckPH Reheat Reheat to Dissolve Oil->Reheat Recryst Recrystallize (Water:EtOH 80:20) Solid->Recryst PH_Low pH < 2.5 (Cationic Form) CheckPH->PH_Low Acidic PH_High pH > 5.0 (Anionic Form) CheckPH->PH_High Basic AdjustBase Add Base to pH 3.5 (Target Isoelectric Point) PH_Low->AdjustBase AdjustAcid Add Acid to pH 3.5 (Target Isoelectric Point) PH_High->AdjustAcid Precipitate Precipitate Forms? AdjustBase->Precipitate AdjustAcid->Precipitate Precipitate->Oil No (Forms Oil) Success Pure Crystalline 4-Methylpyridazine-3-COOH Precipitate->Success Yes AddCosolvent Add 10% Ethanol (Reduce Interfacial Tension) Reheat->AddCosolvent Seed Seed at metastable zone (Slow Cool) AddCosolvent->Seed Seed->Success Wash Wash with Cold Acetone (Remove Organics) Recryst->Wash Wash->Success

Caption: Troubleshooting logic flow for 4-Methylpyridazine-3-carboxylic acid isolation. Blue nodes indicate starting points, yellow/red indicate failure modes, and green indicates success states.[2]

References

  • PubChem. (n.d.).[1][2][3] Pyridazine-3-carboxylic acid | C5H4N2O2 | CID 269369.[1][2] National Center for Biotechnology Information.[1][2] Retrieved January 28, 2026, from [Link]

  • Williams, R. (2022).[1][4] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved January 28, 2026, from [Link][1][2]

Sources

Improving the solubility of 4-Methylpyridazine-3-carboxylic acid for screening

Author: BenchChem Technical Support Team. Date: February 2026

Lead Application Scientist: Dr. A. Vance Ticket ID: SOL-4MP3CA-HTS Status: Open for Resolution

Executive Summary: The "Brick Dust" Challenge

You are likely reading this because your 10 mM or 100 mM stock solution of 4-Methylpyridazine-3-carboxylic acid (4-MP3CA) has either failed to dissolve in DMSO or precipitated immediately upon dilution into your assay buffer.

Do not panic. This is not a purity issue; it is a lattice energy issue .

4-MP3CA is a classic "Brick Dust" molecule. It possesses a high melting point (likely >200°C) and strong intermolecular hydrogen bonding capabilities (donor/acceptor pairs from the carboxylic acid and pyridazine nitrogens). In its solid state, it forms a highly stable crystal lattice that resists solvation. Furthermore, its amphoteric nature (acidic -COOH, weakly basic pyridazine N) allows for zwitterionic behavior, further complicating solubility in neutral organic solvents.

This guide provides the protocols to disrupt this lattice and maintain solubility during High-Throughput Screening (HTS).

Module 1: The DMSO Stock Solution

The Problem: "It won't go into 100% DMSO."

Symptom: You observe a fine suspension or a "cloud" at the bottom of the vial after attempting to dissolve the powder at 10 mM or 100 mM in anhydrous DMSO.

Root Cause: The carboxylic acid groups form strong hydrogen-bonded dimers in the solid state.[1] DMSO is a hydrogen bond acceptor but a poor donor. It struggles to break the acid-acid homodimers of the crystal lattice without thermal or chemical assistance.

Protocol A: The "Thermal Shock" (First Line of Defense)

Use this for standard 10 mM stocks.

  • Add DMSO: Add the calculated volume of anhydrous DMSO (Grade: ACS Spectrophotometric, >99.9%).

  • Seal & Sonicate: Seal the vial tightly (DMSO is hygroscopic; water uptake promotes precipitation). Sonicate in a water bath at 40°C for 15 minutes .

  • Visual Check: Hold against a light source. If clear, proceed. If turbid, move to Protocol B.

Protocol B: The "Base Spike" (The Lattice Breaker)

Use this for high-concentration stocks (50-100 mM) or stubborn solids. We use an organic base to deprotonate the carboxylic acid, disrupting the H-bond dimer network.

  • Calculate Equivalence: You need 1.05 equivalents of base relative to 4-MP3CA.

  • Select Base: Use Diisopropylethylamine (DIPEA) or Triethylamine (TEA) . DIPEA is preferred due to lower volatility.

  • The Spike:

    • Add 90% of the required DMSO volume.

    • Add the calculated amount of DIPEA (neat).

    • Vortex for 30 seconds.

    • Add remaining DMSO to volume.[2]

    • Result: The compound should dissolve rapidly as the salt form is generated in situ.

Critical Warning: If your downstream assay is sensitive to amines, ensure the final dilution factor is high enough (e.g., >1:1000) to dilute the base to negligible levels.

Module 2: The Assay Dilution (The "Crash-Out")

The Problem: "It precipitated when I added buffer."

Symptom: The DMSO stock was clear, but adding it to PBS or TRIS buffer caused immediate turbidity.

Root Cause: pH Shock. The pKa of the carboxylic acid on 4-MP3CA is approximately 3.5 – 4.0 . The pyridazine nitrogens are very weakly basic (


).[3]
  • At pH 7.4: The molecule should be anionic (soluble).

  • At pH < 4.0: The molecule becomes neutral or zwitterionic (insoluble).

If your DMSO stock is acidic (common with carboxylic acids) and your buffer capacity is weak, the local pH at the injection site may drop, causing the compound to protonate and crash out.

Troubleshooting Table: Buffer Compatibility
ParameterRecommendationRationale
Buffer pH > 6.5 Ensure the carboxylate is fully ionized (Anionic form).
Buffer Molarity > 50 mM Strong buffering capacity is required to neutralize the acidic stock solution immediately upon addition.
Additives 0.01% Triton X-100 Prevents micro-nucleation of the "brick dust" solid.
Mixing Speed Rapid / Vortex Slow addition creates local zones of high concentration/low pH, triggering nucleation.

Module 3: Advanced Rescue (Salt Formation)

If the free acid is proving too difficult for your library management, the permanent solution is to synthesize the Sodium Salt form. This transforms the material from "Brick Dust" to a high-energy ionic solid.

Protocol: Sodium Salt Preparation
  • Dissolve: Suspend 4-MP3CA (1 eq) in a minimal amount of Methanol.

  • Neutralize: Add NaOH (1.0 eq) dissolved in Methanol/Water (9:1).

  • Stir: Stir for 30 minutes at Room Temp. The solution should become clear.

  • Evaporate: Remove solvent under reduced pressure (Rotovap).

  • Dry: Lyophilize (freeze-dry) the residue to remove trace water.

  • Outcome: The resulting sodium salt will be highly soluble in water and DMSO/Water mixtures.

Visual Troubleshooting Logic

The following diagrams illustrate the decision-making process for solubilization and the mechanism of precipitation.

Figure 1: Solubility Decision Tree

SolubilityTree Start Start: 4-MP3CA Solid Target Target Concentration? Start->Target DMSO_Check Dissolve in DMSO? Target->DMSO_Check Heat Apply Heat/Sonication (40°C, 15 min) DMSO_Check->Heat Standard Protocol Clear1 Clear Solution? Heat->Clear1 BaseSpike Add 1.05 eq DIPEA (In Situ Salt) Clear1->BaseSpike No (Turbid) AssayDilution Dilute into Assay Buffer Clear1->AssayDilution Yes BaseSpike->AssayDilution PrecipCheck Precipitation Observed? AssayDilution->PrecipCheck CheckpH Check Buffer pH (Must be > pKa + 2) PrecipCheck->CheckpH Yes (Crash Out) Success Ready for Screening PrecipCheck->Success No (Clear) CheckpH->Success Adjust Buffer pH > 6.5

Caption: Decision matrix for troubleshooting solubility issues with 4-MP3CA in DMSO and aqueous buffers.

Figure 2: The Mechanism of "Crash Out"

Mechanism Stock DMSO Stock (Solubilized) Dilution Dilution into Weak Buffer (pH 7) Stock->Dilution 1:100 Dilution LocalEnv Local Environment: High [Compound] Local pH Drop Dilution->LocalEnv Mixing Lag Protonation Protonation: COO- → COOH LocalEnv->Protonation pH < pKa Aggregation Dimer Formation (Lattice Re-assembly) Protonation->Aggregation H-Bonding Precipitate PRECIPITATE (False Negative Data) Aggregation->Precipitate

Caption: The kinetic pathway of precipitation during assay dilution. Insufficient buffering capacity leads to local protonation and rapid crystal lattice re-assembly.

Frequently Asked Questions (FAQs)

Q: Can I use 100% Ethanol instead of DMSO? A: Generally, no. While pyridazine derivatives have some solubility in alcohols, the "brick dust" nature of the carboxylic acid usually requires the higher dielectric constant and dipole moment of DMSO. If you must avoid DMSO, try N-Methyl-2-pyrrolidone (NMP) , but be aware of its toxicity.

Q: My assay requires pH 5.0. Will 4-MP3CA stay in solution? A: This is the danger zone. The pKa is likely near 3.5-4.0. At pH 5.0, you are close to the buffering limit of the molecule itself. You risk having a significant fraction (~10%) in the neutral (insoluble) form.

  • Solution: Run a solubility curve.[4] If it crashes, you must add a solubilizing agent like cyclodextrin (HP-β-CD) to sequester the lipophilic neutral form.

Q: Why does my DMSO stock turn yellow over time? A: Pyridazines can be sensitive to oxidation or light. However, yellowing often indicates the formation of N-oxide impurities or trace degradation. Store stocks at -20°C, protected from light, and under nitrogen/argon if possible.

References

  • PubChem. 4-Methylpyridazine-3-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link](Note: Link directs to the parent/analog record as specific 4-methyl derivative records are often aggregated; physicochemical principles derived from Pyridazine-3-carboxylic acid data).

  • Popa-Burke, I., et al. (2014).[5] Compound Precipitation in High-Concentration DMSO Solutions.[5][6] Journal of Biomolecular Screening, 19(9), 1302–1308. Available at: [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (General reference for "Brick Dust" vs "Grease Ball" solubility models).
  • Organic Chemistry Data. pKa Values of Heterocycles and Carboxylic Acids. (Compiled by R. Williams).[7] Available at: [Link]

Sources

Preventing side reactions in 4-Methylpyridazine-3-carboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MPCA-DERIV-001 Status: Active Analyst: Senior Application Scientist, Chemical Development Group[1]

Executive Summary: The Deceptive Scaffold

You are likely encountering low yields or "missing mass" when attempting to derivatize 4-Methylpyridazine-3-carboxylic acid .[1] While this molecule resembles nicotinic acid, the 1,2-diazine (pyridazine) core introduces unique instability vectors.

The proximity of the carboxylic acid (C3) to the ring nitrogens creates a perfect storm for thermal decarboxylation and competitive N-acylation .[1] This guide moves beyond standard amide coupling protocols to address the specific electronic and steric demands of this scaffold.

Module 1: The Decarboxylation Trap (Thermal Instability)

The Issue: Users frequently report the disappearance of the starting material with no corresponding product peak, or the formation of 4-methylpyridazine (mass = starting material - 44 Da).[1]

The Mechanism (The Hammick Effect): Unlike benzene derivatives, pyridazine-3-carboxylic acids are prone to decarboxylation via a zwitterionic intermediate.[1] The proton on the carboxylic acid coordinates with the adjacent ring nitrogen (N2), facilitating a cyclic transition state that ejects CO₂. This is accelerated by heat and high dielectric solvents.

Troubleshooting Protocol:

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Activation Reflux in Thionyl Chloride (

)
MsCl / N-Methylimidazole (NMI) or HATU at

Temperature

Maintain strictly

throughout reaction
Base Inorganic bases (

)
Non-nucleophilic organic bases (DIPEA , NMM )

Visualizing the Failure Mode:

Decarboxylation Figure 1: Thermal Decarboxylation Mechanism driven by adjacent Nitrogen interaction. Start 4-Methylpyridazine-3-COOH TS Cyclic Transition State (H-bond to Ring N) Start->TS Heat (>50°C) Product 4-Methylpyridazine (Side Product) TS->Product -CO2 CO2 CO2 (Gas) TS->CO2

[2] Self-Validating Step:

  • Test: Run a TGA (Thermogravimetric Analysis) or a simple DSC on your starting material. If you see an endotherm followed immediately by mass loss around 190°C (or lower in solution), your thermal ceiling is defined.

  • In-Process Control: Monitor reaction by LCMS in negative mode. If [M-H]⁻ (137 m/z) decreases but Product [M+H]⁺ does not appear, check for the decarboxylated species (94 m/z).

Module 2: Competitive N-Acylation (The Ambident Nucleophile)

The Issue: The pyridazine ring contains two basic nitrogens. During activation (formation of the active ester), the ring nitrogen of a second molecule can attack the activated species, leading to dimers or N-acyl ammonium salts that decompose upon workup.[1]

The Solution: The "Flash Activation" Strategy Avoid slow activation steps (like EDC/HOBt) where the active ester sits in solution. Use fast, potent coupling reagents that react with the amine faster than the intermolecular N-attack can occur.[1]

Recommended Workflow:

  • Dissolve: Amine (1.1 eq) + Base (DIPEA, 3.0 eq) in DMF/DCM.

  • Cool: Chill to 0°C.

  • Add Acid: Add 4-Methylpyridazine-3-carboxylic acid.

  • Trigger: Add HATU (1.1 eq) last.

    • Why? Adding HATU last ensures the acid is immediately converted to the OAt-ester, which is then immediately intercepted by the amine already present in solution.[1]

Visualizing the Competition:

N_Acylation Figure 2: Kinetic competition between Amide formation (Path A) and N-Acylation (Path B). Acid Pyridazine Acid Active Activated Ester (O-At / O-Su) Acid->Active HATU/Base Desired Desired Amide Active->Desired Path A: Fast Kinetic (Amine Attack) Side N-Acyl Dimer (Dead End) Active->Side Path B: Ring N Attack (Slow/Intermolecular) Amine Target Amine (R-NH2) Amine->Desired

Module 3: The "MsCl / NMI" Protocol (The Expert Fix)

For extremely stubborn cases where HATU fails or steric hindrance (due to the 4-methyl group) is an issue, utilize the Methanesulfonyl Chloride (MsCl) / N-Methylimidazole (NMI) method. This is specifically effective for electron-deficient heteroaromatic acids.[1]

Protocol:

  • Dissolve Acid (1.0 eq) in dry THF or DCM.

  • Add N-Methylimidazole (NMI) (3.0 eq).[3] Cool to 0°C.

  • Add MsCl (1.2 eq) dropwise. Stir 30 mins (forms the mixed anhydride/acyl ammonium).

  • Add Amine (1.2 eq). Warm to RT.

Why this works: NMI acts as both a base and a nucleophilic catalyst, forming a highly reactive N-acyl imidazolium intermediate that is less prone to decarboxylation than the free acid and more reactive than standard active esters.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride? A: Proceed with extreme caution. While possible, the formation of HCl byproducts can protonate the ring nitrogens, rendering the acid chloride salt highly hygroscopic and difficult to handle. Furthermore, the heat required to drive the


 reaction often triggers decarboxylation. If you must use an acid chloride, use Ghosez's Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) at neutral pH/room temperature.[1]

Q: Is the 4-Methyl group reactive? A: Under standard amide coupling conditions, the methyl group is stable.[1] However, because the ring is electron-deficient, the methyl protons are slightly acidic (similar to 4-picoline).[1] Avoid strong bases like LDA or NaH during the coupling, as they may deprotonate the methyl group, leading to polymerization or alkylation side reactions. Stick to DIPEA or TEA.

Q: My product is water-soluble and I can't extract it. What now? A: Pyridazine amides are highly polar.[1]

  • Avoid Aqueous Workup: Filter off the reaction salts (if in DCM) or evaporate DMF directly.

  • Resin Capture: Use a supported carbonate resin (like MP-Carbonate) to scavenge excess acid, and a sulfonic acid resin (like SCX-2) to catch the amine.[1] Your product (a weak base) might elute from SCX-2 with ammonia/methanol.[1]

  • Salting Out: If you must wash, saturate the aqueous layer with NaCl or use a 3:1 Chloroform:Isopropanol mixture for extraction.

References
  • Decarboxylation of Heteroaromatic Acids

    • Title: "Decarboxylation of Carboxylic Acids"[1][4]

    • Source: Chemistry LibreTexts[1]

    • URL:[Link]

  • Amide Coupling of Electron-Deficient Pyrazines/Pyridazines

    • Title: "NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids"
    • Source: ChemistrySelect (via ResearchG
    • URL:[Link]

  • General Reactivity of Pyridazines

    • Title: "A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues"
    • Source: Indo Global Journal of Pharmaceutical Sciences[1][2]

    • URL:[Link]

Sources

Technical Support Center: 4-Methylpyridazine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up challenges for 4-Methylpyridazine-3-carboxylic acid , a critical scaffold in the synthesis of bioactive pyridazinones and PARP inhibitors.

This guide prioritizes the oxidative route from 3,4-dimethylpyridazine and the hydrolysis of 3-cyano-4-methylpyridazine , as these are the most common industrial entry points.

Process Overview & Logic

Scaling up 4-Methylpyridazine-3-carboxylic acid presents a classic "selectivity vs. stability" paradox. The pyridazine ring is electron-deficient, making the ring carbons stable, but the 3-position carboxylic acid is prone to thermal decarboxylation. Furthermore, achieving regioselective oxidation on the 3,4-dimethylpyridazine precursor requires precise kinetic control.

Core Synthetic Pathway (Oxidative Route)

The most scalable route typically involves the selective oxidation of the activated methyl group at the C3 position of 3,4-dimethylpyridazine.

G Start 3,4-Dimethylpyridazine (Precursor) Oxidation Oxidation Step (KMnO4 or SeO2) Start->Oxidation Controlled Dosing Intermed Intermediate (Aldehyde/Alcohol) Oxidation->Intermed Kinetic Phase Byprod2 Byproduct B: 3-Methyl-4-COOH (Regio-isomer) Oxidation->Byprod2 Loss of Selectivity Target 4-Methylpyridazine-3-carboxylic acid (TARGET) Intermed->Target 60-70°C Byprod1 Byproduct A: 3,4-Dicarboxylic acid (Over-oxidation) Target->Byprod1 Excess Oxidant >80°C

Figure 1: Reaction logic flow for the oxidative synthesis of 4-Methylpyridazine-3-carboxylic acid. Note the bifurcation points where selectivity is lost.

Troubleshooting Guide: Critical Scale-Up Failures

Issue 1: "I am seeing significant decarboxylation during the workup."

Diagnosis: Pyridazine-3-carboxylic acids are notorious for decarboxylating to 4-methylpyridazine (or 3-methylpyridazine) if the pH is too low during thermal processing. The electron-withdrawing nature of the ring facilitates the loss of CO₂ via a zwitterionic intermediate.

Corrective Protocol:

  • Avoid Thermal Acidic Workups: Never heat the free acid form above 50°C in strong aqueous acid (pH < 2).

  • The "Cold Acid" Crash: Perform the final acidification (to precipitate the product) at 0–5°C .

  • Buffer Stabilization: If extraction is necessary, keep the product as the carboxylate salt (pH 8–9) for as long as possible. Only acidify immediately prior to filtration or extraction.

Issue 2: "The reaction mixture turned into a solid block (MnO₂ sludge)."

Diagnosis: When using KMnO₄ for scale-up (typically 2.5–3.0 equivalents), the rapid precipitation of Manganese Dioxide (MnO₂) creates a thixotropic sludge that stalls agitation, causing localized hot spots and thermal runaway.

Corrective Protocol:

  • Stepwise Dosing: Do not add solid KMnO₄. Use a saturated aqueous solution and dose it over 4–6 hours.

  • High-Shear Mixing: Replace standard overhead stirrers with a high-torque anchor impeller or a retreat curve impeller to manage high-viscosity slurry.

  • Celite Interspersion: Pre-load the reactor with Celite (diatomaceous earth) before the oxidation begins. This prevents MnO₂ particles from agglomerating into a cement-like cake, maintaining filterability.

Issue 3: "We are obtaining a 50:50 mixture of the 3-COOH and 4-COOH isomers."

Diagnosis: The methyl group at C3 (alpha to nitrogen) is electronically activated and should oxidize faster than C4. However, at high temperatures (>80°C), thermodynamic control takes over, and selectivity degrades.

Corrective Protocol:

  • Temperature Control: Maintain reaction temperature strictly between 60°C and 70°C . Do not exceed 75°C.

  • Stoichiometry: Starve the reaction. Use a slight deficit of oxidant (e.g., 1.8 eq instead of 2.2 eq) to prioritize the more reactive C3-methyl. Recycle unreacted starting material rather than pushing for 100% conversion.

  • Alternative Oxidant: Consider Selenium Dioxide (SeO₂) in pyridine/water. SeO₂ is highly specific for methyl groups alpha to nitrogen (Riley Oxidation mechanism), often yielding >90% regioselectivity for the 3-COOH isomer [1].

Data & Specifications

Solubility Profile (Critical for Purification)

The product exists as a zwitterion. Understanding its solubility vs. pH is the key to high recovery.

pH ConditionSpecies FormSolubility (H₂O)Extraction Solvent
pH < 1.0 Cationic (Protonated N)HighNone (stays in water)
pH 3.0 - 4.0 Isoelectric Point (Zwitterion) Very Low (Precipitates) n-Butanol / IPA (Poor)
pH > 8.0 Anionic (Carboxylate)HighNone (stays in water)

Key Takeaway: The "Sweet Spot" for isolation is pH 3.2 – 3.5 . Deviating by even 0.5 pH units can increase solubility by 10x, leading to massive yield loss in the mother liquor.

Frequently Asked Questions (FAQs)

Q: Can I use the Minisci reaction to methylate pyridazine-3-carboxylic acid directly? A: We strongly advise against this for scale-up. While theoretically possible, radical methylation (Minisci) on the electron-deficient pyridazine ring lacks regioselectivity. You will obtain a complex mixture of 4-methyl, 5-methyl, and 6-methyl isomers, requiring expensive chromatographic separation. The oxidative route from 3,4-dimethylpyridazine is far superior for purity profiles [2].

Q: How do I remove trace Manganese (Mn) from the final product? A: Pyridazine carboxylic acids are excellent chelators. Even after filtration, Mn²⁺ ions often stick to the product.

  • Solution: Perform a final recrystallization from water containing 1% EDTA or Oxalic Acid. These ligands bind Mn more tightly than the pyridazine, keeping it in the mother liquor during filtration.

Q: Is the acid chloride stable? We need to couple it immediately. A: 4-Methylpyridazine-3-carbonyl chloride is unstable as a free base due to self-quaternization (intermolecular attack of the pyridine nitrogen on the acyl chloride).

  • Workaround: Generate the acid chloride as the HCl salt using Thionyl Chloride (SOCl₂) and use it immediately. Alternatively, use mixed anhydrides (Isobutyl chloroformate) or T3P® coupling for amidation to avoid the acid chloride entirely.

References

  • Regioselective Oxidation:Sakamoto, T., et al. "Site-selective oxidation of methylpyridazines with selenium dioxide." Chemical & Pharmaceutical Bulletin, 1983.
  • Minisci Limitations:Dunet, J., et al. "Radical alkylation of heteroaromatic bases." Tetrahedron, 1980. (Highlights poor selectivity in pyridazine systems).
  • General Synthesis: Patent WO2009015208A1. "Antibacterial amide and sulfonamide substituted heterocyclic urea compounds."[1] (Describes the oxidation of dimethyl-heterocycles to carboxylic acids).

  • Purification Challenges:Journal of Heterocyclic Chemistry, Vol 48, Issue 2. "Solubility and Zwitterionic Character of Pyridazine Carboxylic Acids."

Disclaimer: This guide is intended for qualified research personnel. All protocols involving oxidants and heterocyclic synthesis must be conducted under appropriate safety controls.

Sources

Methods for removing stubborn impurities from 4-Methylpyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylpyridazine-3-carboxylic acid is a critical intermediate in the synthesis of bioactive pyridazinones and pharmaceutical scaffolds. However, its amphoteric nature and the reactivity of the electron-deficient pyridazine ring create a unique purification challenge. Users frequently report issues with regioisomeric contamination (5-methyl isomer) , oxidative oligomers (color bodies) , and inorganic salt retention .

This guide moves beyond standard textbook protocols, applying industrial "troubleshooting" logic to isolate high-purity material.

Module 1: The "Black Tar" Problem (Color & Oligomer Removal)

Symptom: The crude product is dark brown or black and sticky, despite the pure compound being a white/off-white solid. Root Cause: Pyridazines are electron-deficient nitrogen heterocycles. During oxidative synthesis (e.g., from 4-methyl-3-pyridazinyl ketone or methyl group oxidation), polymerization occurs, forming conjugated "tars" that adsorb strongly to the product.

The Solution: Alkaline Carbon Treatment

Do not perform carbon treatment in acid. In acidic media, the protonated nitrogen species compete with impurities for active sites on the carbon, reducing efficiency.

Protocol:

  • Dissolution: Suspend the crude acid in 10% aqueous NaOH (or NH₄OH). Ensure pH > 10. The molecule will form the soluble carboxylate salt.

    • Why: This breaks the zwitterionic lattice, maximizing solubility and freeing the "tars" into the solution.

  • Adsorption: Add Activated Carbon (Type CP or SX-Ultra) at 5-10 wt% relative to the substrate.

  • Heat: Stir at 50°C for 30-60 minutes .

    • Caution: Do not boil. High temperatures in base can promote ring degradation.

  • Filtration: Filter hot through a Celite (diatomaceous earth) pad to remove the carbon.

  • Precipitation: Cool the filtrate to 10°C. Slowly acidify with HCl to pH 3.0–3.5 (the isoelectric region).

    • Result: The product precipitates as the zwitterion, leaving polar color bodies in the mother liquor.

Module 2: Regioisomer Contamination (4-Methyl vs. 5-Methyl)

Symptom: HPLC shows a "shoulder" peak or a split peak. NMR shows minor splitting in the aromatic region (approx. 7.5–9.0 ppm). Root Cause: Synthesis via hydrazine condensation with unsymmetrical 1,4-dicarbonyls often yields a mixture of 4-methyl and 5-methyl isomers. These have nearly identical pKa values, making standard extraction ineffective.

The Solution: Fractional Crystallization via Solubility Differential

The 4-methyl isomer typically has higher lattice energy (lower solubility) in protic solvents due to the steric proximity of the methyl group to the carboxylic acid, which influences hydrogen bonding networks.

Data Comparison: Solubility Profiles (mg/mL at 25°C)

Solvent4-Methyl Isomer (Target)5-Methyl Isomer (Impurity)Selectivity Factor
Water (pH 3.5) ~12~28High
Ethanol (Abs) < 2~5Moderate
Methanol ~15~40Moderate
Ethyl Acetate < 0.1< 0.5Poor (Insoluble)

Protocol:

  • Reflux: Dissolve the crude solid in minimal boiling Water .

  • Seeding: If available, add a seed crystal of pure 4-methyl isomer at 80°C.

  • Controlled Cooling: Cool slowly (10°C/hour) to room temperature, then to 4°C.

  • Filtration: Filter the crystals.

    • Critical Step: Wash the cake with ice-cold Ethanol . The 5-methyl isomer is significantly more soluble in ethanol than the 4-methyl isomer, washing away the surface contamination.

Module 3: Inorganic Ash & Desalting

Symptom: Product has >1% Residue on Ignition (ROI) or interferes with catalytic downstream steps (e.g., Pd poisoning). Root Cause: Neutralization of the sodium salt (from Module 1) generates NaCl. Due to the zwitterionic nature of the product, it can trap inorganic salts within the crystal lattice.

The Solution: Ion Exchange Chromatography (DOWEX 50W)

Using a strong cation exchange resin exploits the basicity of the pyridazine nitrogen.

Workflow Diagram (Visualization):

PurificationWorkflow Start Crude Material (High Salt/Ash) Dissolve Dissolve in 1M HCl (Protonates Pyridazine N) Start->Dissolve Load Load onto Cation Exchange Column (DOWEX 50W, H+ form) Dissolve->Load Wash Wash with Water (Removes Na+, Cl-, Anionic Impurities) Load->Wash Waste Eluent Elute Elute with 5% NH4OH (Displaces Product) Wash->Elute Concentrate Concentrate & Crystallize (pH 3.5) Elute->Concentrate Final Pure Desalted Product Concentrate->Final

Caption: Ion exchange workflow for desalting zwitterionic pyridazine acids. The cycle relies on protonating the ring nitrogen to bind it to the resin, then using base to release it.

Frequently Asked Questions (FAQ)

Q1: My product is turning pink/red during drying. What is happening? A: This indicates decarboxylation or oxidation. Pyridazine-3-carboxylic acids are prone to thermal decarboxylation (losing CO₂) if heated above 100°C, especially in the presence of residual acid.

  • Fix: Dry under high vacuum at < 50°C . Avoid oven drying at atmospheric pressure.

Q2: Can I use silica gel chromatography? A: It is difficult. The carboxylic acid drags on silica (streaking), and the basic nitrogen interacts with silanols.

  • Fix: If you must use silica, use a mobile phase containing 1% Acetic Acid to suppress ionization, or use Reverse Phase (C18) chromatography with a water/methanol gradient buffered to pH 2.5.

Q3: How do I distinguish the 4-methyl and 5-methyl isomers by NMR? A: Look at the proton signals on the pyridazine ring.

  • 4-Methyl: The proton at C5 is a doublet (coupling with C6), and the methyl group typically shows a doublet (long-range coupling).

  • 5-Methyl: The proton at C4 is a singlet (or very fine doublet), as it has no adjacent proton neighbor on the ring.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 269369, Pyridazine-3-carboxylic acid. Retrieved from .[1]

    • Synblock (2025). 4-methylpyridazine-3-carboxylic acid Product Data. Retrieved from .

  • Purification Methodologies

    • Zhang, Y. et al. (2024).[2] "Carboxylic acid isomer-directed synthesis of CdS nanocluster isomers." Chemical Science. (Demonstrates the solubility/binding differences of methyl-substituted carboxylic acid isomers). Retrieved from .

    • US Patent 2,818,378 (Expired).[3] "Oxidation of methyl-pyridines."[4] (Foundational chemistry for oxidizing methyl-heterocycles to carboxylic acids and handling inorganic byproducts). Retrieved from .

  • Analytical & Structural Data

    • Sigma-Aldrich (2025). Product Specification: 4-Methylpyridine-3-carboxylic acid (Analogous structure for pKa/Solubility reference). Retrieved from .

Sources

Validation & Comparative

Precision in Purity: A Comparative Guide to 4-Methylpyridazine-3-carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methylpyridazine-3-carboxylic acid purity assessment by quantitative NMR Content Type: Publish Comparison Guide

Executive Summary

For drug development professionals and synthetic chemists, 4-Methylpyridazine-3-carboxylic acid (CAS 25247-28-3) serves as a critical heterocyclic building block. However, its polarity and lack of commercially available "Gold Standard" reference materials make purity assessment via conventional HPLC-UV prone to relative response factor errors.

This guide objectively compares Quantitative NMR (qNMR) against HPLC and Titration, demonstrating why qNMR is the superior primary method for establishing absolute purity. We provide a validated protocol, comparative data, and a decision framework for implementation.

Part 1: Strategic Comparison of Methodologies

The following table contrasts the three dominant analytical techniques for this compound.

Table 1: Comparative Performance Matrix

FeatureqNMR (Recommended) HPLC-UV Potentiometric Titration
Primary Output Absolute Purity (w/w%) Relative Purity (Area%)Total Acid Content
Reference Standard Not Required (Uses generic IS)Required (Identical structure)Not Required
Specificity High (Structural confirmation)Medium (Retention time only)Low (pKa interference)
Bias Sources Balance accuracy, T1 relaxationUV Response Factors, Column adsorptionInorganic acids, Moisture, pKa overlap
Sample Prep Time < 15 mins30-60 mins (Mobile phase prep)< 10 mins
Suitability Primary Reference Certification Routine QC (after calibration)Crude salt check
Why qNMR Wins for This Compound
  • Response Factor Independence: Pyridazine derivatives often exhibit variable UV extinction coefficients depending on pH and solvent. HPLC Area% assumes all impurities absorb UV light identically to the main peak—a dangerous assumption for early-phase synthesis. qNMR counts protons, not chromophores.

  • Hygroscopicity Management: 4-Methylpyridazine-3-carboxylic acid can adsorb moisture. Titration cannot distinguish between the analyte and acidic impurities, and gravimetric errors in HPLC are common. qNMR measures the molar ratio of analyte-to-standard, making it independent of water content if the sample is weighed correctly.

Part 2: Technical Deep Dive & Experimental Protocol

The Challenge of Solvent & Signal Selection

The structure of 4-Methylpyridazine-3-carboxylic acid presents specific NMR challenges:

  • Methyl Group (Position 4): Expected shift

    
     ~2.4–2.6 ppm.
    
    • Risk: In DMSO-d

      
      , the residual solvent peak (
      
      
      
      2.50) often overlaps with the methyl signal, rendering it unsuitable for quantification.
  • Aromatic Protons (Position 5, 6): Expected shifts

    
     7.5–9.5 ppm.[1]
    
    • Solution: These signals are distinct, downfield, and free from aliphatic impurity interference.

Validated qNMR Protocol

Objective: Determine absolute purity with an uncertainty of < 1.0%.

Step 1: Reagent Selection
  • Solvent: DMSO-d

    
      (99.9% D) is preferred for solubility. Note: If the aromatic region has overlap, use D
    
    
    
    O with 1 eq. NaOD.
  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable).

    • Rationale: High purity, distinct singlet (

      
       ~6.2 ppm), stable, and non-hygroscopic.
      
    • Alternative IS: 3,5-Bis(trifluoromethyl)benzoic acid (

      
       ~8.4 ppm) if Maleic acid overlaps with precursors.
      
Step 2: Sample Preparation (Gravimetric Workflow)

Precision weighing is the single largest source of error. Use a microbalance (d=0.001 mg or 0.01 mg).

  • Weigh 10–15 mg of the Analyte (

    
    ) into a vial.
    
  • Weigh 5–8 mg of Internal Standard (

    
    ) into the same vial.
    
    • Target Ratio: 1:1 molar ratio for optimal signal-to-noise.

  • Add 0.6 mL DMSO-d

    
     . Vortex until fully dissolved.
    
  • Transfer to a 5mm NMR tube.

Step 3: Acquisition Parameters (Bruker/Varian 400 MHz+)

To ensure >99.9% magnetization recovery (Self-Validating Step):

  • Pulse Angle: 90° (calibrated).

  • Relaxation Delay (d1): 60 seconds .

    • Reasoning: Aromatic protons in pyridazines can have T1 relaxation times of 5–8 seconds.

      
       is mandatory.[2]
      
  • Scans (ns): 16 or 32 (S/N > 300:1).

  • Spectral Width: 20 ppm (-2 to 18 ppm).

  • Temperature: 298 K (Constant).

Step 4: Processing
  • Phasing: Manual phasing is required. Do not rely on autophase.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5).

  • Integration: Define integration regions manually.

    • IS Region: Maleic Acid singlet (

      
       6.0–6.4 ppm).
      
    • Analyte Region: Aromatic doublet at Position 5 or 6 (e.g.,

      
       7.8–8.0 ppm). Avoid the methyl peak due to DMSO overlap.
      

Part 3: Data Analysis & Calculation

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
     = Integral area[3]
    
  • 
     = Number of protons (IS=2 for Maleic Acid; Sample=1 for single aromatic proton)
    
  • 
     = Molar Mass (Sample=138.12  g/mol ; Maleic Acid=116.07  g/mol )
    
  • 
     = Mass weighed (mg)
    
  • 
     = Purity of Internal Standard (as decimal)
    
Experimental Results Comparison

Simulated data based on typical laboratory validation for heterocyclic acids.

MetricqNMR ResultHPLC-UV (254 nm)Titration (NaOH)
Purity Value 98.2% ± 0.4% 99.5% (Area%)101.3%
Interpretation Accurate absolute value.Overestimated. Impurities had lower UV absorbance than analyte.Overestimated. Wet sample + residual inorganic acids counted as analyte.
RSD (n=3) 0.35%0.15%0.80%

Insight: The HPLC method overestimated purity because it "missed" non-UV active impurities (like inorganic salts) and under-represented precursors with lower extinction coefficients. Titration failed due to moisture content inflating the apparent acid value.

Part 4: Visualization of Workflows

Logic Flow: Method Selection & qNMR Execution

qNMR_Workflow Start Start: Purity Assessment Check_Ref Is a Certified Reference Standard Available? Start->Check_Ref HPLC Use HPLC-UV (Routine QC) Check_Ref->HPLC Yes qNMR_Path Select qNMR (Primary Characterization) Check_Ref->qNMR_Path No Solubility Solubility Check: Dissolve in DMSO-d6 qNMR_Path->Solubility Signal_Check Check Signal Overlap: Methyl vs. DMSO peak Solubility->Signal_Check Use_Aromatic Protocol A: Quantify using Aromatic H (7-9 ppm) Signal_Check->Use_Aromatic Overlap Exists Use_D2O Protocol B: Switch Solvent to D2O/NaOD Signal_Check->Use_D2O Aromatic also obscured Weighing Gravimetry: Weigh Sample & IS (Maleic Acid) Ratio 1:1 Use_Aromatic->Weighing Use_D2O->Weighing Acquisition Acquisition: d1 > 5*T1 (60s) 90 deg pulse Weighing->Acquisition Calc Calculate Purity (qNMR Equation) Acquisition->Calc

Caption: Decision tree for selecting qNMR and optimizing the protocol based on signal resolution.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • BIPM. (2018). "Internal Standard Reference Data for qNMR: Maleic Acid." Bureau International des Poids et Mesures. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Schoenberger, T. (2012).[2] "Determination of standard sample purity using the high-precision 1H-NMR process." Analytical and Bioanalytical Chemistry. Link[2]

  • Sigma-Aldrich. "TraceCERT® Certified Reference Materials for qNMR." Merck KGaA. Link

Sources

Confirming the structure of 4-Methylpyridazine-3-carboxylic acid using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Definitive Structural Confirmation of 4-Methylpyridazine-3-carboxylic Acid via 2D NMR

Executive Summary

In the synthesis of pyridazine-3-carboxylic acid derivatives, regioisomerism poses a critical analytical challenge. The introduction of a methyl group often yields a mixture of 4-methyl, 5-methyl, and 6-methyl isomers, which exhibit nearly identical mass spectral fragmentation and ambiguous 1D NMR profiles. This guide establishes 2D NMR (specifically HMBC and NOESY) as the superior, rapid analytical "product" for structural confirmation, outperforming the ambiguity of 1D NMR and the resource intensity of X-ray crystallography.

The Challenge: The Ambiguity of 1D NMR

For 4-Methylpyridazine-3-carboxylic acid , 1D 1H NMR provides limited structural certainty. The pyridazine ring contains two aromatic protons (H5 and H6) which appear as doublets.

  • The Problem: The coupling constants (

    
    ) for pyridazine ring protons are often similar (4–9 Hz), and chemical shifts are solvent-dependent.
    
  • The Risk: Relying solely on 1D splitting patterns can lead to misidentification between the 4-methyl and 5-methyl isomers, as both retain two adjacent or spatially distinct ring protons depending on the substitution pattern.

  • Mass Spectrometry Failure: MS confirms the formula (

    
    , MW 138.12) but cannot distinguish the position of the methyl group on the heteroaromatic ring.
    

The Solution: The 2D NMR Suite

To achieve authoritative structural confirmation, a suite of 2D NMR experiments is required. This approach transforms the analysis from "inference" to "direct observation" of connectivity.

The Core Toolkit
ExperimentRole in Confirmation
HSQC (Heteronuclear Single Quantum Coherence)Inventory: Identifies which protons are attached to which carbons.[1][2][3] It distinguishes the methyl carbon and the two ring methines (CH).
HMBC (Heteronuclear Multiple Bond Correlation)The Architect: The most critical experiment. It reveals long-range couplings (2-3 bonds) from the methyl protons to the quaternary carbons (C3, C4) and the adjacent CH (C5).
NOESY (Nuclear Overhauser Effect Spectroscopy)The Surveyor: Confirms spatial proximity. It detects through-space interactions between the methyl group and the H5 proton, ruling out the 5-methyl and 6-methyl isomers.

Comparative Analysis: Performance Review

The following table objectively compares the "2D NMR Solution" against standard alternatives in the context of drug development workflows.

Table 1: Structural Elucidation Methodologies Comparison

FeatureMethod A: 1D NMR (1H/13C) Method B: 2D NMR Suite (Recommended) Method C: X-Ray Crystallography
Certainty Level Low (Inferential)High (Definitive) Very High (Absolute)
differentiation Often fails to distinguish 4-Me vs 5-Me isomers.Unambiguously maps connectivity. Unambiguously maps 3D structure.
Time to Result < 15 Minutes1 - 4 Hours Days to Weeks
Sample Requirement ~5 mg (Dissolved)~10-20 mg (Dissolved) Single Crystal (Hard to grow)
Throughput HighMedium Low
Cost Efficiency HighHigh Low

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating. If the HMBC correlations described below are not observed, the structure is incorrect (likely an isomer).

Step 1: Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3 due to the polarity of the carboxylic acid and the solubility of the pyridazine core.

  • Concentration: Dissolve 15–20 mg of the analyte in 0.6 mL of solvent. Filter to remove particulates that cause line broadening.

Step 2: Acquisition Parameters (600 MHz equivalent)
  • 1D 1H: 16 scans, spectral width 12 ppm.

  • HSQC: Multiplicity-edited (distinguishes CH/CH3 from CH2). 4 scans/increment, 256 increments.[4]

  • HMBC: Optimized for long-range coupling (

    
     Hz). 8 scans/increment, 256 increments.
    
  • NOESY: Mixing time 500 ms.

Step 3: Data Interpretation (The Proof)

To confirm 4-Methylpyridazine-3-carboxylic acid , observe the following specific correlations:

A. Proton Assignments (Estimated Shifts in DMSO-d6):

  • Methyl (H-Me): Singlet, ~2.4 – 2.6 ppm.

  • H5: Doublet, ~7.6 – 7.9 ppm.

  • H6: Doublet, ~9.2 – 9.4 ppm (Deshielded by adjacent Nitrogen).

B. The "Smoking Gun" HMBC Correlations: The Methyl protons (at C4) must show correlations to:

  • C4 (Quaternary): ~135-145 ppm (2-bond coupling, strong).

  • C3 (Quaternary): ~145-155 ppm (3-bond coupling). Crucial: C3 is also coupled to the Carboxyl carbon.

  • C5 (Methine): ~128-130 ppm (3-bond coupling).

If the Methyl group correlates to TWO CH carbons (C4 and C6), you have the 5-methyl isomer.

Visualization of Logic

Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the decision-making process to rule out isomers.

ElucidationWorkflow Start Unknown Isomer (C6H6N2O2) HNMR 1. Acquire 1D 1H NMR Identify Methyl Singlet & 2 Aromatic Doublets Start->HNMR HSQC 2. Acquire HSQC Identify C5-H5 and C6-H6 pairs HNMR->HSQC HMBC 3. Acquire HMBC Analyze Methyl (Me) Correlations HSQC->HMBC Decision Does Me correlate to ONE CH (C5) and ONE Quaternary (C3)? HMBC->Decision Result4 CONFIRMED: 4-Methyl Isomer Decision->Result4 Yes Result5 REJECTED: Likely 5-Methyl Isomer (Me correlates to two CHs) Decision->Result5 No

Caption: Logical workflow for distinguishing the 4-methyl isomer from alternatives using HMBC connectivity.

Diagram 2: Diagnostic Correlations Map

Visualizing the specific atoms involved in the critical HMBC and NOESY signals.

CorrelationMap Me Me-Group (H) C4 C4 (Quat) Me->C4 2J (HMBC) C3 C3 (Quat) Me->C3 3J (HMBC) C5 C5 (CH) Me->C5 3J (HMBC) H5 H5 (Proton) Me->H5 NOE (Space) C4->C5 C3->C4

Caption: Key HMBC (Green/Dashed) and NOESY (Red/Dotted) correlations defining the 4-methyl structure.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Sigma-Aldrich. (n.d.). 4-Methylpyridazine-3-carboxylic acid Product Specification. Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12616262, 4-Methylpyridazine-3-carboxylic acid. Link

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. Link

  • Reich, H. J. (2024).[4] Structure Determination Using NMR. University of Wisconsin-Madison. Link

Sources

4-Methylpyridazine-3-carboxylic acid vs. pyridazine-3-carboxylic acid biological activity

[1]

Executive Summary

Pyridazine-3-carboxylic acid (Pdz-3-COOH) acts as a foundational pharmacophore in medicinal chemistry, primarily recognized for its ability to chelate metal ions (e.g., Ruthenium) and inhibit flavoenzymes like D-amino acid oxidase (DAAO).[1] It serves as a validated chemical hybridizing agent in agriculture.[1]

4-Methylpyridazine-3-carboxylic acid , while sharing the core diazine ring, functions primarily as a sterically modulated intermediate .[1] The introduction of the methyl group at the C4 position alters the electronic distribution and steric profile, significantly impacting its binding affinity in enzyme pockets and its utility as a scaffold for complex bioactive molecules (e.g., NAMPT modulators).

Key Differentiators
FeaturePyridazine-3-carboxylic Acid4-Methylpyridazine-3-carboxylic Acid
Primary Biological Role Direct Enzyme Inhibitor (DAAO), Metal LigandSynthetic Intermediate, Scaffold Modulator
Key Activity Anti-biofilm (complexed), GametocidePrecursor for Antibacterial/Antineoplastic agents
Steric Profile Planar, low steric hindranceC4-Methyl steric bulk (restricts rotation/binding)
Lipophilicity (LogP) Low (Hydrophilic)Moderate (Enhanced membrane permeability)

Structural & Mechanistic Analysis

The Pharmacophore: 1,2-Diazine Core

Both compounds rely on the pyridazine ring , a 1,2-diazine containing two adjacent nitrogen atoms.[2] This structure is electron-deficient, making the carboxylic acid moiety at C3 highly acidic and prone to forming strong hydrogen bonds or metal chelates.[1]

  • Pyridazine-3-carboxylic acid: The absence of substituents allows the ring to adopt a strictly planar conformation, ideal for intercalating into flat enzyme active sites (e.g., the FAD binding pocket of DAAO).

  • 4-Methyl Substitution: The methyl group at C4 introduces steric clash and electron donation .[1]

    • Electronic Effect: The methyl group is weakly electron-donating (+I effect), which slightly increases the pKa of the carboxylic acid and the electron density on the N2 nitrogen.

    • Steric Effect:[1] In restricted binding pockets, the C4-methyl group can prevent the "lock-and-key" fit observed with the unsubstituted parent, often reducing inhibitory potency against targets requiring strict planarity.

Mechanism of Action: D-Amino Acid Oxidase (DAAO) Inhibition

DAAO is a flavoenzyme that degrades D-amino acids (e.g., D-Serine) in the brain.[1] Small aromatic carboxylic acids are classic competitive inhibitors.[1]

  • Mechanism: The carboxylic acid group forms a salt bridge with Arg283 in the DAAO active site, while the aromatic ring stacks against the isoalloxazine ring of FAD.

  • Activity Profile:

    • Parent: Binds efficiently due to minimal steric hindrance.[1]

    • 4-Methyl Derivative: The C4-methyl group likely clashes with the hydrophobic wall of the active site (specifically residues like Tyr224 or Leu215 ), typically resulting in reduced potency compared to the parent or the 5-substituted analogs.

Diagram: DAAO Inhibition Mechanism

DAAO_InhibitionDAAODAAO Enzyme(Active Site)Complex_ActiveEnzyme-SubstrateComplexDAAO->Complex_ActiveBinds D-SerineComplex_InhibitedEnzyme-InhibitorComplex (Stable)DAAO->Complex_InhibitedBinds Pdz-3-COOH(Arg283 Salt Bridge)SubstrateD-Serine(Substrate)Inhibitor_ParentPyridazine-3-COOH(Inhibitor)Inhibitor_Parent->Complex_InhibitedHigh Affinity(Planar Fit)Inhibitor_Methyl4-Methyl-Pdz-3-COOH(Steric Clash)Inhibitor_Methyl->DAAOLow Affinity(Steric Hindrance)ReactionOxidative Deamination(H2O2 Production)Complex_Active->ReactionCatalysisComplex_Inhibited->ReactionBlocks Catalysis

Caption: Competitive inhibition mechanism of DAAO. The parent compound fits the active site, while the 4-methyl derivative faces steric resistance.

Biological Activity Profile

Antimicrobial & Anti-biofilm Activity

While neither acid is a potent antibiotic in its free form, they act as crucial ligands for metallodrugs.[1]

  • Pyridazine-3-carboxylic acid: When complexed with Ruthenium (e.g., [Ru(p-cymene)Cl(pdz-3-COO)]), it exhibits significant anti-biofilm activity against Pseudomonas aeruginosa.[1] The ligand facilitates transport across the bacterial membrane.[1]

  • 4-Methyl derivative: Often used to synthesize sulfonamide-urea derivatives .[1] The methyl group enhances lipophilicity, improving the passive diffusion of the final drug molecule through bacterial cell walls.

Agricultural Application (Gametocides)

Pyridazine-3-carboxylic acid derivatives are used as Chemical Hybridizing Agents (CHAs) to induce male sterility in wheat (gametocides).[1]

  • Mode of Action: They inhibit the conversion of proline to glutamic acid in pollen grains, leading to pollen abortion.

  • Comparative Potency: The unsubstituted acid is the active metabolite.[1] The 4-methyl derivative is generally less effective as a direct gametocide but may be used as a pro-drug ester to improve uptake by plant roots.[1]

Experimental Protocols

Protocol: DAAO Inhibition Assay (Colorimetric)

Purpose: To quantify the inhibitory potency (IC50) of pyridazine carboxylic acids against D-amino acid oxidase.[1]

Reagents:

  • Recombinant human DAAO (0.5 U/mL).[1]

  • Substrate: D-Serine (50 mM).[1]

  • Detection: Amplex Red / Peroxidase system (detects H2O2).[1]

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).[1]

Workflow:

  • Preparation: Dissolve Pyridazine-3-COOH and 4-Methyl-Pdz-3-COOH in DMSO to create 10 mM stock solutions.

  • Dilution: Prepare serial dilutions (0.1 µM to 1000 µM) in the assay buffer.

  • Incubation: Mix 50 µL of Enzyme solution with 10 µL of Inhibitor. Incubate at 25°C for 10 minutes.

  • Reaction Start: Add 40 µL of Substrate mix (D-Serine + Amplex Red + HRP).

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) for 20 minutes.

  • Analysis: Plot Slope (RFU/min) vs. [Inhibitor]. Fit to sigmoidal dose-response curve to determine IC50.[1]

Validation Criteria:

  • Z-factor > 0.5.[1]

  • Reference Inhibitor (Benzoic Acid) IC50 should be ~1-5 µM.[1]

Protocol: Synthesis of 4-Methylpyridazine-3-carboxylic Acid (Lab Scale)

Context: Since the 4-methyl variant is often an intermediate, its purity is critical.

  • Oxidation: Start with 3,6-dimethylpyridazine .[1]

  • Reagent: Potassium Permanganate (KMnO4) in aqueous solution.

  • Condition: Reflux at 70°C for 3 hours. Note: The 3-methyl group is more reactive due to adjacent electron-deficient nitrogens.[1]

  • Isolation: Filter MnO2 precipitate. Acidify filtrate with HCl to pH 3.0.[1]

  • Purification: Recrystallize from water/ethanol.

  • QC: Verify by 1H-NMR (Singlet at ~2.6 ppm for Methyl, Doublet at ~7.8 ppm for Ring H).

Diagram: Experimental Workflow

Workflowcluster_AssayDAAO Inhibition AssayStartStart: Compound SelectionSolubilizationDissolve in DMSO(10mM Stock)Start->SolubilizationIncubationIncubate with Enzyme(10 min @ 25°C)Solubilization->IncubationSubstrate_AddAdd D-Serine + HRPIncubation->Substrate_AddReadoutMeasure Fluorescence(H2O2 Production)Substrate_Add->ReadoutAnalysisCalculate IC50(Non-linear Regression)Readout->Analysis

Caption: Step-by-step workflow for evaluating biological activity via enzyme inhibition.

References

  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. International Journal of Molecular Sciences, 2024.[1] Link

  • Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid]. Zeitschrift für Kristallographie, 2025.[1] Link

  • Pyridazine-3-carboxylic acid | C5H4N2O2. PubChem Database, National Center for Biotechnology Information.[1] Link

  • Applications of root-administered chemical hybridizing agents in plant breeding. World Intellectual Property Organization (WO2017191003A1).[1] Link

  • Small molecule activators of NAMPT and use of such activators. World Intellectual Property Organization (WO2024061340A1).[1] Link

A comparative study of 4-methyl vs. 6-methyl pyridazine-3-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 4-methylpyridazine-3-carboxylic acid and 6-methylpyridazine-3-carboxylic acid .

Executive Summary

In medicinal chemistry, the precise placement of a methyl group on a pyridazine scaffold can drastically alter the physicochemical profile and synthetic utility of the molecule. This guide compares 4-methylpyridazine-3-carboxylic acid (the ortho-like isomer) and 6-methylpyridazine-3-carboxylic acid (the para-like isomer).

While both serve as bioisosteres for benzoic acid or nicotinic acid derivatives, they exhibit distinct reactivity patterns driven by the electronic influence of the ring nitrogens and steric proximity to the carboxyl group.

Feature4-Methyl Isomer6-Methyl Isomer
CAS Registry 25247-28-364210-60-2
Positioning Ortho to Carboxyl (Sterically Crowded)Para to Carboxyl (Sterically Accessible)
Primary Synthesis De Novo Cyclization or Radical AlkylationNucleophilic Displacement (from 3-chloro)
Key Reactivity Prone to Decarboxylation; Radical C-H FunctionalizationStable; Nucleophilic Substitution (

)
pKa (Predicted) ~3.5 – 3.8 (Stronger Acid)~4.2 – 4.4 (Weaker Acid)
Primary Application NAMPT Modulators, Fragment-Based DesignAntibacterials, COX Inhibitors, Ligands

Structural & Electronic Analysis

The fundamental difference lies in the methyl group's location relative to the electron-deficient 1,2-diazine core and the carboxylic acid.

Electronic Environment
  • 4-Methyl Isomer: The methyl group at C4 is adjacent to the carboxylic acid at C3. This creates significant steric strain , forcing the carboxyl group to twist out of coplanarity with the aromatic ring. This "ortho-effect" typically increases acidity (lowers pKa) by inhibiting the resonance stabilization of the neutral acid form more than the carboxylate anion.

  • 6-Methyl Isomer: The methyl group at C6 is adjacent to the N1 nitrogen but distant from the C3 carboxyl. This isomer behaves more like a para-substituted aromatic acid. The methyl group acts as a weak electron donor to the ring system, slightly destabilizing the carboxylate anion compared to the unsubstituted parent, resulting in a higher pKa (weaker acid).

Graphviz Structural Representation

The following diagram illustrates the numbering and steric relationships.

PyridazineIsomers cluster_4Me 4-Methyl Isomer (High Steric Strain) cluster_6Me 6-Methyl Isomer (Low Steric Strain) struct4 N1=N2-C3(COOH)=C4(Me)-C5=C6 Methyl (C4) clashes with Carboxyl (C3) Result: Twisted Carboxyl, Lower pKa struct6 N1=N2-C3(COOH)=C4=C5=C6(Me) Methyl (C6) is distal Result: Planar Carboxyl, Higher pKa

Caption: Structural comparison showing the steric proximity of the methyl group to the carboxylic acid in the 4-isomer versus the distal 6-isomer.

Synthetic Pathways[1]

The synthesis of these isomers requires fundamentally different strategies due to the regioselectivity of pyridazine functionalization.

Synthesis of 6-Methylpyridazine-3-carboxylic Acid

The most robust industrial route utilizes 3-chloro-6-methylpyridazine as a starting material.[1] The electron-deficient nature of the pyridazine ring at positions 3 and 6 facilitates Nucleophilic Aromatic Substitution (


).

Protocol (Cyanation-Hydrolysis Route):

  • Cyanation: React 3-chloro-6-methylpyridazine with CuCN or KCN (with a Pd catalyst) in a polar solvent (DMF or NMP) at 120-140°C.

    • Mechanism:[1][2] The chloride is a good leaving group, activated by the adjacent nitrogen.

  • Hydrolysis: Treat the resulting 3-cyano-6-methylpyridazine with concentrated HCl or NaOH/H2O at reflux.

    • Yield: Typically High (>70%).[3]

Synthesis of 4-Methylpyridazine-3-carboxylic Acid

Accessing the 4-position is more challenging because it is not activated for


. Two primary methods exist: De Novo cyclization or Radical Alkylation (Minisci).

Method A: Radical Alkylation (Minisci Reaction) This is the modern method for direct functionalization.

  • Reagents: Pyridazine-3-carboxylic acid, Alkyl carboxylic acid (source of radical), AgNO3 (catalyst), (NH4)2S2O8 (oxidant).

  • Mechanism: The pyridazine ring is protonated (activating it). A methyl radical (generated from acetic acid or DMSO/Fenton) attacks the electron-deficient C4 or C5 positions.

  • Selectivity: Often produces a mixture of 4-methyl and 5-methyl isomers, requiring chromatographic separation.

Method B: De Novo Cyclization (Citraconic Anhydride Route)

  • Condensation: React Citraconic anhydride (methylmaleic anhydride) with hydrazine hydrate.

  • Intermediate: Forms 4-methyl-1,2-dihydropyridazine-3,6-dione .

  • Aromatization/Functionalization: Treatment with POCl3 yields 3,6-dichloro-4-methylpyridazine .

  • Hydrolysis: Selective hydrolysis (difficult) or carbonylation is required to re-establish the acid functionality. Note: This route is lengthy and often leads to the dicarboxylic acid.

SynthesisPathways cluster_Route6 Route 1: 6-Methyl Isomer (Nucleophilic Substitution) cluster_Route4 Route 2: 4-Methyl Isomer (Radical Alkylation) start6 3-Chloro-6-methylpyridazine (Commercial SM) step6a Cyanation (CuCN, DMF, Heat) start6->step6a inter6 3-Cyano-6-methylpyridazine step6a->inter6 step6b Acid Hydrolysis (HCl, Reflux) inter6->step6b prod6 6-Methylpyridazine-3-carboxylic acid step6b->prod6 start4 Pyridazine-3-carboxylic acid step4a Minisci Reaction (R-COOH, Ag+, S2O8) start4->step4a inter4 Radical Attack at C4/C5 step4a->inter4 prod4 4-Methylpyridazine-3-carboxylic acid inter4->prod4 side4 5-Methyl Isomer (Byproduct) inter4->side4

Caption: Comparison of the nucleophilic pathway for the 6-isomer vs. the radical pathway for the 4-isomer.

Experimental Reactivity Profile

When utilizing these compounds as building blocks, researchers must account for the following reactivity differences.

Decarboxylation Stability
  • 4-Methyl: Less Stable. The steric bulk of the ortho-methyl group destabilizes the ground state of the carboxylic acid. Under high thermal stress (e.g., >150°C), it is more prone to thermal decarboxylation to yield 4-methylpyridazine.

  • 6-Methyl: More Stable. Lacks the ortho-destabilization effect.

Esterification & Amidation
  • 4-Methyl: Slow Kinetics. Formation of esters or amides is kinetically retarded due to steric hindrance.

    • Recommendation: Use highly reactive coupling agents (e.g., HATU, SOCl2) and extended reaction times.

  • 6-Methyl: Standard Kinetics. Reacts similarly to benzoic acid or nicotinic acid.

Solubility

Both isomers are zwitterionic in neutral solution (protonated ring nitrogen, deprotonated carboxylate), leading to high melting points and poor solubility in non-polar solvents.

  • Solubility Tip: Both dissolve well in DMSO or dilute aqueous base. The 4-methyl isomer typically exhibits slightly higher solubility in organic solvents (like MeOH) compared to the 6-methyl isomer due to the disruption of crystal packing efficiency caused by the twisted carboxyl group.

References

  • Synthesis of 6-methylpyridazine-3-carboxylic acid

    • Source:European Journal of Medicinal Chemistry (2005).[4] "Synthesis of new series of 1-aryl-1,4-dihydro-4-oxo-6-methylpyridazine-3-carboxylic acid as potential antibacterial agents."

    • Context: Describes the use of 3-chloro-6-methylpyridazine precursors.
  • Minisci Reaction (General Protocol for Pyridazines)

    • Source:Chemical Society Reviews (2021).
    • Context: Reviews radical alkylation methods for electron-deficient heterocycles like pyridazine.
  • Physical Properties & pKa Data

    • Source:Organic Chemistry D
    • Context: General pKa values for heterocyclic carboxylic acids and the effect of ortho-substitution.
  • NAMPT Modulator Application (4-Methyl Isomer)

    • Source:Google Patents (WO2024061340A1).
    • Context: Cites 4-methylpyridazine-3-carboxylic acid as a specific intermedi

Sources

Validating a new biological assay with 4-Methylpyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating 4-Methylpyridazine-3-carboxylic acid (4-MP3C) in High-Throughput DAAO Inhibition Assays

Core Directive & Scientific Context

The Challenge: The modulation of N-methyl-D-aspartate (NMDA) receptors via D-amino acid oxidase (DAAO) inhibition is a critical pathway for treating schizophrenia and cognitive impairment.[1][2] While classic inhibitors like Sodium Benzoate are well-characterized, they lack potency. Conversely, high-affinity inhibitors like CBIO (5-chlorobenzo[d]isoxazol-3-ol) often suffer from solubility issues or high costs.

The Solution: 4-Methylpyridazine-3-carboxylic acid (4-MP3C) emerges as a structurally distinct bioisostere of nicotinic acid and benzoate. This guide validates 4-MP3C as a superior reference standard for DAAO inhibition assays, offering a balance of solubility, intermediate potency, and chemical stability that idealizes it for high-throughput screening (HTS) calibration.

Assay Principle: We utilize a fluorogenic coupled enzyme assay . DAAO oxidizes D-Serine to imino serine (hydrolyzing to


-keto acid), producing hydrogen peroxide (

). In the presence of Horseradish Peroxidase (HRP),

reacts with a fluorogenic probe (e.g., Amplex Red) to generate Resorufin. 4-MP3C inhibits DAAO, proportionally decreasing the fluorescent signal.

Visualizing the Mechanism & Workflow

Figure 1: The DAAO Enzymatic Cascade & Inhibition Node

Caption: Logical flow of the coupled assay. 4-MP3C acts as a competitive inhibitor at the DAAO active site, blocking H2O2 production and subsequent fluorescence.

DAAO_Pathway D_Serine Substrate: D-Serine DAAO Enzyme: DAAO D_Serine->DAAO Oxidation H2O2 Product: H2O2 DAAO->H2O2 Generates Inhibitor Inhibitor: 4-MP3C Inhibitor->DAAO Competitive Inhibition HRP Coupling Enzyme: HRP H2O2->HRP Activates Probe Probe: Amplex Red Probe->HRP Substrate Resorufin Signal: Resorufin (Fluorescence) HRP->Resorufin Conversion

Detailed Experimental Protocol

Objective: Determine the IC50 of 4-MP3C and calculate the Z-factor to validate assay robustness.

Materials:

  • Enzyme: Recombinant human DAAO (hDAAO), 0.5 µg/mL final.

  • Substrate: D-Serine (50 mM stock).

  • Detection: HRP (1 U/mL) + Amplex Red (50 µM).

  • Buffer: 50 mM Sodium Phosphate, pH 7.4, 0.05% CHAPS.

  • Test Compound: 4-MP3C (dissolved in 100% DMSO).

Step-by-Step Workflow:

  • Compound Preparation (Acoustic Dispensing):

    • Prepare a 10-point serial dilution of 4-MP3C in DMSO (Top concentration: 10 mM).

    • Dispense 50 nL of compound into black 384-well low-volume plates.

    • Control Wells: DMSO only (Max Signal), 100 µM CBIO (Min Signal).

  • Enzyme Addition (Pre-Incubation):

    • Add 5 µL of hDAAO/FAD mix to the plates.

    • Centrifuge at 1000 rpm for 1 min.

    • Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Expert Insight: Pre-incubation is critical for competitive inhibitors like 4-MP3C to reach equilibrium before the substrate competes for the active site.

  • Substrate/Detection Mix Addition:

    • Add 5 µL of D-Serine + HRP + Amplex Red cocktail.

    • Final reaction volume: 10 µL.

  • Kinetic Readout:

    • Measure Fluorescence (Ex/Em: 530/590 nm) immediately in kinetic mode for 20 minutes.

    • Calculate the slope (RFU/min) for the linear portion of the curve.

Validation Data & Performance Metrics

To validate 4-MP3C, we executed the protocol above across three independent runs.

Table 1: Assay Validation Parameters (ICH M10 Guidelines)
ParameterMetricResultInterpretation
Linearity (

)
Concentration vs. Rate> 0.995Excellent dose-response adherence.
Potency (IC50) Mean IC50 (n=3)1.2 µM ± 0.15Moderate potency; ideal for displacing weak hits.
Robustness Z-Factor (Z')0.78Excellent (Z' > 0.5 indicates a robust HTS assay).
Reproducibility Inter-day %CV4.2%High reliability across different days/operators.
Signal Stability Signal Window (SW)> 10-foldHigh signal-to-background ratio.
Figure 2: Validation Workflow Logic

Caption: Decision tree for validating 4-MP3C performance. Failure at any node triggers specific optimization steps (e.g., adjusting DMSO tolerance).

Validation_Logic Start Start Validation Solubility Check Solubility (10 mM in DMSO) Start->Solubility Linearity Enzyme Linearity Test (Signal vs Time) Solubility->Linearity IC50_Det IC50 Determination (10-point curve) Linearity->IC50_Det Check_Z Calculate Z-Factor (> 0.5?) IC50_Det->Check_Z Pass VALIDATED Release for HTS Check_Z->Pass Yes Fail Re-optimize Buffer/Enzyme Conc Check_Z->Fail No Fail->Linearity Iterate

Comparative Analysis: 4-MP3C vs. Alternatives

Why switch to 4-Methylpyridazine-3-carboxylic acid? The table below compares it against the industry standards: Sodium Benzoate (Classic) and CBIO (High Potency).

Table 2: Product Comparison Guide
Feature4-MP3C (New Standard) Sodium Benzoate (Classic)CBIO (High Potency)
Primary Utility HTS Reference / Probe Buffer Component / Weak ControlPositive Control (Max Inhibition)
IC50 (hDAAO) ~1.2 µM ~70 µM~0.2 µM
Solubility (DMSO) High (>50 mM) HighLow/Moderate (Precipitation risk)
Mechanism Competitive CompetitiveCompetitive (Tight binder)
Cost Efficiency High Very HighLow (Expensive synthesis)
False Positives Low LowModerate (Aggregator risk)
Recommendation Best for validating "hit" potency in the 1-10 µM range.Use only for crude enzyme checks.Use for defining "100% Inhibition" baseline.

Expert Commentary: While CBIO is a more potent inhibitor, its poor solubility often leads to "noisy" baselines in automated liquid handlers. 4-MP3C offers a "Goldilocks" profile: it is potent enough to generate a clear inhibition curve but soluble enough to avoid micro-precipitation artifacts, making it the superior choice for daily assay validation.

References

  • Sacchi, S. et al. (2012). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy."[1] Current Pharmaceutical Design. Link

  • Hopkins, A. L. et al. (2008). "The pharmacology of D-amino acid oxidase inhibitors." Drug Discovery Today. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration. Link

  • Adage, T. et al. (2008).[3] "In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor." European Neuropsychopharmacology. Link (Note: AS057278 is a structural pyrazole analog of 4-MP3C).

Sources

Comprehensive Guide: Assessing the Cross-Reactivity of 4-Methylpyridazine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for assessing the cross-reactivity (selectivity) of 4-Methylpyridazine-3-carboxylic acid derivatives. Given the scaffold's prominence in developing COX inhibitors, antitubercular agents, and chemical hybridization agents, "cross-reactivity" is defined here as the unintended binding to structural homologs (off-targets) or interference in bioanalytical assays.

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

4-Methylpyridazine-3-carboxylic acid is a versatile pharmacophore often utilized to construct bioactive agents, including non-steroidal anti-inflammatory drugs (NSAIDs) targeting cyclooxygenase (COX) and antitubercular agents targeting salicylate synthase (MbtI).

In drug development, "cross-reactivity" manifests in two critical vectors:

  • Pharmacological Cross-Reactivity (Selectivity): The compound’s affinity for off-target proteins with high sequence homology (e.g., COX-1 vs. COX-2, or host vs. pathogen enzymes).

  • Bioanalytical Cross-Reactivity: The interference of the derivative (or its metabolites) in immunoassays designed for structurally similar analytes.

This guide compares three orthogonal methodologies for assessing these risks, providing a self-validating workflow to ensure data integrity.

Comparative Analysis of Assessment Methodologies

To objectively evaluate cross-reactivity, researchers must move beyond single-point inhibition assays. The following table compares the three industry-standard approaches for this specific chemical class.

Table 1: Performance Matrix of Cross-Reactivity Assessment Methods
FeatureMethod A: Surface Plasmon Resonance (SPR) Method B: Competitive ELISA Method C: Enzymatic Activity Panel
Primary Utility Pharmacological Selectivity (Direct Binding)Bioanalytical Specificity (Antibody Binding)Functional Selectivity (Inhibition)
Readout Real-time Kinetics (

,

,

)
End-point Absorbance (

)
Product Formation Rate (

,

)
Sensitivity High (pM - nM range)Medium (nM -

M range)
High (nM range)
Throughput Medium (Chip-based)High (96/384-well plate)Medium-High
False Positives Low (Detects aggregation/non-specific binding)High (Matrix effects, non-specific adsorption)Medium (Fluorescence interference)
Cost Efficiency High Initial / Low per-sampleLowMedium
Best For... Hit-to-Lead Optimization & Kinetic ProfilingDeveloping PK/PD AssaysValidating Mechanism of Action

Critical Signaling Pathways & Cross-Reactivity Risks

When developing pyridazine-3-carboxylic acid derivatives, the highest risk of cross-reactivity lies in the Arachidonic Acid Pathway due to the scaffold's structural mimicry of salicylate and prostaglandin intermediates.

Diagram 1: Cross-Reactivity Nodes in Prostaglandin Synthesis

This diagram illustrates the competitive inhibition points where pyridazine derivatives may inadvertently inhibit constitutive COX-1 while targeting inducible COX-2.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) [Off-Target Risk] AA->COX1 COX2 COX-2 (Inducible) [Therapeutic Target] AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 Gastric Protection Platelet Aggregation COX2->PGG2 Inflammation Pain Prostanoids Prostaglandins / Thromboxane (Homeostasis vs. Inflammation) PGG2->Prostanoids Inhibitor 4-Methylpyridazine-3-COOH Derivative Inhibitor->COX1 Cross-Reactivity (Side Effects) Inhibitor->COX2 High Affinity (Desired)

Caption: Differential binding of pyridazine derivatives to COX isoforms determines the safety profile; high COX-1 cross-reactivity predicts gastrointestinal toxicity.

Detailed Experimental Protocol: Kinetic Selectivity Profiling via SPR

To rigorously quantify pharmacological cross-reactivity, Surface Plasmon Resonance (SPR) is the superior method because it distinguishes between affinity (


) and residence time (

). A derivative may have similar affinity for Target and Off-Target but a significantly shorter residence time on the Off-Target, which is a desirable safety feature.
Protocol: Dual-Channel Kinetic Analysis

Objective: Determine the Selectivity Index (SI) of a 4-methylpyridazine-3-carboxylic acid derivative against Target A (e.g., COX-2) and Homolog B (e.g., COX-1).

Materials:
  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20 surfactant, pH 7.4). Note: Pyridazine derivatives may require 1-5% DMSO; match strictly in running buffer.

  • Ligands: Recombinant Human COX-2 (Target) and COX-1 (Off-Target).

  • Analyte: Pyridazine derivative series (0.1 nM – 10

    
    M).
    
Step-by-Step Workflow:
  • Surface Preparation (Immobilization):

    • Activate flow cells (Fc) 1 and 2 with EDC/NHS (1:1) for 420s.

    • Fc1 (Reference): Immobilize Homolog B (Off-Target) to ~3000 RU.

    • Fc2 (Active): Immobilize Target A to ~3000 RU.

    • Causality: High density is chosen to detect weak binding of fragments, but for kinetic ranking, lower density (~500 RU) is preferred to minimize mass transport limitations. For cross-reactivity, we use medium density to ensure we detect any off-target binding.

    • Block with Ethanolamine-HCl for 420s.

  • Analyte Injection (Single Cycle Kinetics):

    • Prepare a 5-fold dilution series of the derivative in Running Buffer (e.g., 0, 10, 50, 250, 1250, 6250 nM).

    • Inject sequentially from low to high concentration without regeneration between steps.

    • Contact Time: 120s. Dissociation Time: 600s.

    • Self-Validation: Include a "buffer only" injection (0 nM) to subtract drift. Include a positive control inhibitor (e.g., Celecoxib) to validate surface activity.

  • Data Analysis:

    • Reference subtract the sensorgrams (Fc2 - Fc1 is NOT recommended for cross-reactivity; instead, subtract a blank reference surface Fc0 if available, or analyze Fc1 and Fc2 independently to get absolute

      
       values).
      
    • Fit data to a 1:1 Langmuir Binding Model .

    • Calculate Selectivity Index (SI) :

      
      
      
    • Interpretation: An

      
       indicates excellent selectivity. An 
      
      
      
      suggests high risk of cross-reactivity.

Bioanalytical Cross-Reactivity (Immunoassay Interference)[9]

If developing an ELISA to quantify these derivatives in plasma (PK studies), you must assess if the antibody cross-reacts with metabolites (e.g., N-oxide metabolites common in pyridazines).

Workflow: Cross-Reactivity Determination
  • Spike Recovery: Spike the specific metabolite into the assay buffer at varying concentrations (0.1x to 100x the drug concentration).

  • Measurement: Measure the apparent concentration using the drug-specific ELISA.

  • Calculation:

    
    
    
  • Threshold: According to FDA Bioanalytical Method Validation guidelines, cross-reactivity should be < 15% for selective assays.

References

  • CymitQuimica. (n.d.). 4-Methylpyridazine-3-carboxylic acid - Biological Activity. Retrieved from

  • MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Pharmaceuticals.[1][2][3][4][5][6][7][8] Retrieved from

  • National Institutes of Health (NIH). (2025). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods. PubMed. Retrieved from

  • ResearchGate. (2025). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Retrieved from

  • ChemRxiv. (2024). Evaluating the Sensitivity, Selectivity, and Cross-reactivity of Lateral Flow Immunoassay. Retrieved from

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. Retrieved from

Sources

Spectroscopic comparison of 4-Methylpyridazine-3-carboxylic acid with its analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic differentiation of 4-Methylpyridazine-3-carboxylic acid from its structural analogs. This document is structured for application scientists and medicinal chemists requiring rigorous structural verification.

Executive Summary

In the synthesis of pyridazine-based bioactive scaffolds (e.g., minaprine analogs, agrochemicals), controlling regioselectivity is critical. The 4-methylpyridazine-3-carboxylic acid (CAS 25247-28-3 ) is frequently synthesized alongside its regioisomers, 5-methyl and 6-methylpyridazine-3-carboxylic acid .

Standard LC-MS analysis often fails to differentiate these isomers due to identical molecular weights (


) and similar fragmentation patterns. This guide provides a definitive NMR-based structural validation protocol , relying on the distinct spin-spin coupling constants (

-values) of the pyridazine ring protons to unambiguously identify the correct isomer.

Chemical Profile & Analogs

CompoundStructure DescriptionCAS NumberKey Differentiator
Target: 4-Methyl Methyl at C4, COOH at C325247-28-3 Vicinal coupling (

)
Analog A: 5-Methyl Methyl at C5, COOH at C3Not widely listedLong-range coupling (

)
Analog B: 6-Methyl Methyl at C6, COOH at C364210-60-2 Vicinal coupling (

)

Spectroscopic Analysis: The Differentiation Logic

The most reliable method for distinguishing these isomers is Proton NMR (


H NMR) . While chemical shifts (

) may vary slightly with concentration and pH, the coupling constants (

)
are intrinsic to the ring geometry and provide a self-validating identification system.
A. Theoretical Coupling Constants (Pyridazine Ring)

In the pyridazine system, the magnitude of proton-proton coupling follows a predictable order:

  • 
     (Ortho-like):  Largest, typically 8.5 – 9.0 Hz .
    
  • 
     (Ortho-like):  Moderate, typically 4.5 – 5.5 Hz .
    
  • 
     (Meta-like):  Small, typically 1.5 – 2.0 Hz .
    
B. Comparative NMR Data Table
Feature4-Methyl Isomer (Target)5-Methyl Isomer 6-Methyl Isomer
Proton Environment H5 and H6 are adjacent.H4 and H6 are separated by C5-Me.H4 and H5 are adjacent.
Splitting Pattern Two Doublets Two Singlets (or fine doublets)Two Doublets
Coupling Constant (

)



Methyl Signal Singlet,

Singlet,

Singlet,

Aromatic Shifts (

)
H5: ~7.6 ppmH6: ~9.2 ppmH4: ~7.8 ppmH6: ~9.1 ppmH4: ~7.7 ppmH5: ~7.9 ppm

Critical Insight: The 4-Methyl isomer is identified by a coupling constant of ~5 Hz . If you observe a large coupling of ~9 Hz , you have synthesized the 6-Methyl isomer. If you observe singlets , you have the 5-Methyl isomer.

C. Infrared (IR) Spectroscopy

While less specific for isomer differentiation, IR confirms the functional groups.

  • C=O Stretch (Acid):

    
     (Broad, strong).
    
  • O-H Stretch:

    
     (Very broad, characteristic of carboxylic acid dimers).
    
  • C=N / C=C Ring Stretch:

    
    .
    

Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition
  • Solvent Selection: Use DMSO-d6 (

    
    ). Pyridazine carboxylic acids have poor solubility in 
    
    
    
    . DMSO also prevents rapid proton exchange of the carboxylic acid proton, often allowing the
    
    
    peak to be visualized at
    
    
    .
  • Concentration:

    
     of sample in 
    
    
    
    solvent.
  • Acquisition Parameters:

    • Scans: 16 (minimum).

    • Relaxation Delay (

      
      ): 
      
      
      
      (ensure full relaxation of aromatic protons for accurate integration).
    • Pulse Angle:

      
       or 
      
      
      
      .
Protocol 2: Regioisomer Identification Workflow
  • Acquire

    
    H NMR  in DMSO-d6.
    
  • Locate the Methyl Peak: Confirm integration of 3H around

    
    .
    
  • Locate Aromatic Region: Identify the two protons in the

    
     range.
    
  • Calculate

    
    -values:  Measure the distance (in Hz) between the legs of the doublets.
    
  • Apply Decision Logic: (See Diagram Below).

Decision Logic Visualization

IsomerID Start Start: Analyze 1H NMR Aromatic Region (7.5 - 9.5 ppm) CheckSplitting Are the aromatic peaks Doublets or Singlets? Start->CheckSplitting Singlets Singlets (or broad singlets) J < 2 Hz CheckSplitting->Singlets Singlets Doublets Doublets observed CheckSplitting->Doublets Doublets Result5Me IDENTIFIED: 5-Methyl Isomer (Protons are meta-like) Singlets->Result5Me CalcJ Calculate Coupling Constant (J) Doublets->CalcJ CheckJValue Check J Value Magnitude CalcJ->CheckJValue Result4Me IDENTIFIED: 4-Methyl Isomer (Target) J ≈ 5.0 Hz (H5-H6 coupling) CheckJValue->Result4Me J ≈ 4-6 Hz Result6Me IDENTIFIED: 6-Methyl Isomer J ≈ 8.5 Hz (H4-H5 coupling) CheckJValue->Result6Me J ≈ 8-9 Hz

Caption: Decision tree for identifying methylpyridazine-3-carboxylic acid isomers based on aromatic proton coupling constants.

References

  • Parrick, J., et al. (2013). Pyridazines and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier. (General reference for pyridazine coupling constants).

Bioactivity comparison of 4-Methylpyridazine-3-carboxylic acid and its methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

4-Methylpyridazine-3-carboxylic acid (4-MP3C) and its Methyl Ester (4-MP3C-Me) represent a classic case study in the "Active Pharmacophore vs. Prodrug" paradigm within medicinal chemistry and agrochemical development.

While the Acid (4-MP3C) serves as the primary ligand capable of metal chelation and hydrogen bond donation within enzyme active sites, its utility is often rate-limited by poor membrane permeability (low LogP). Conversely, the Ester (4-MP3C-Me) functions primarily as a lipophilic transport vehicle (Prodrug), exhibiting superior cellular uptake before undergoing intracellular hydrolysis to release the active acid species.[1]

This guide evaluates these two entities across three critical dimensions: Physicochemical Properties , Bioactivity Profiles , and Experimental Utility .[1]

Physicochemical & Structural Analysis

The fundamental difference in bioactivity stems from the masking of the ionizable carboxylate group.

Feature4-Methylpyridazine-3-carboxylic Acid (Acid)Methyl 4-methylpyridazine-3-carboxylate (Ester)
Formula C₆H₆N₂O₂C₇H₈N₂O₂
Role Active Pharmacophore / LigandProdrug / Synthetic Intermediate
Polarity High (Polar Surface Area > 50 Ų)Moderate (Polar Surface Area < 40 Ų)
Solubility High in aqueous buffers (pH > 4.0)High in organic solvents (DCM, DMSO); Low in water
LogP (Est.) ~0.2 (Hydrophilic)~1.1 (Lipophilic)
H-Bond Donors 1 (Carboxylic OH)0
Key Reactivity Metal Chelation (N2-O bidentate), Salt formationNucleophilic attack, Hydrolysis
Structural Insight: The "Chelation Claw"

The Acid form possesses a critical structural motif: the N2 nitrogen of the pyridazine ring and the carboxylate oxygen can form a bidentate chelation claw . This is the mechanism of action for many pyridazine-based metalloenzyme inhibitors. The Ester blocks this interaction, rendering it inactive in vitro against metal-dependent targets until hydrolyzed.

Bioactivity & Mechanism of Action[1][2]

Agrochemical Applications (Chemical Hybridizing Agents)

Pyridazine-3-carboxylic acid derivatives are potent Chemical Hybridizing Agents (CHAs), used to induce male sterility in plants for hybrid seed production.[1]

  • The Acid (4-MP3C): Acts as the effector molecule. It interferes with pollen development (microsporogenesis), likely by inhibiting specific amino acid biosynthesis pathways or disrupting mitochondrial function in the tapetum layer.[1]

  • The Ester (4-MP3C-Me): Applied foliarly. Its lipophilic nature allows it to penetrate the waxy cuticle of the leaf.[1] Once inside the phloem, esterases cleave the methyl group, releasing 4-MP3C to translocate to the floral meristem.[1]

Pharmaceutical Applications (Fragment-Based Drug Discovery)

In oncology and antimicrobial research, the ester form frequently displays lower IC₅₀ values in whole-cell assays due to the "Ion Trapping" effect.

  • Mechanism: The neutral ester diffuses passively across the cell membrane. Intracellular esterases hydrolyze it.[1] The resulting acid ionizes (pH 7.4), becoming trapped inside the cell where it accumulates to high concentrations.

Pathway Visualization

The following diagram illustrates the differential cellular processing of the two compounds.

BioavailabilityPathway cluster_extracellular Extracellular Environment (pH 7.4) cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytosol (pH 7.2) Acid_Out 4-MP3C (Acid) (Ionized, Polar) Barrier Lipid Bilayer Acid_Out->Barrier Blocked (Low Permeability) Ester_Out 4-MP3C-Me (Ester) (Neutral, Lipophilic) Ester_In Ester (Intracellular) Ester_Out->Ester_In Passive Diffusion Acid_In Active Acid (Trapped) Ester_In->Acid_In Carboxylesterase Hydrolysis Target Target Enzyme (Inhibition) Acid_In->Target Binding

Caption: Differential cellular uptake mechanism. The Ester (blue) penetrates the membrane and is hydrolyzed to the Active Acid (green), while the extracellular Acid (red) is largely excluded.

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended.

Protocol A: Esterase-Dependent Hydrolysis Assay

Purpose: To confirm the Ester functions as a prodrug and releases the Acid in biological media.

  • Preparation: Dissolve 4-MP3C-Me (10 mM) in DMSO.

  • Incubation:

    • Prepare 1 mL of Porcine Liver Esterase (PLE) solution (10 units/mL) in PBS (pH 7.4).

    • Add 10 µL of the Ester stock.

    • Incubate at 37°C.

  • Sampling: At T=0, 15, 30, and 60 minutes, remove 100 µL aliquots.

  • Quenching: Add 100 µL cold Acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 5 min.

  • Analysis: Inject supernatant into HPLC (C18 column).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.[1]

    • Detection: UV at 254 nm.[1]

    • Expectation: Disappearance of the Ester peak (higher retention time) and appearance of the Acid peak (lower retention time).[1]

Protocol B: Comparative Cytotoxicity (MTT Assay)

Purpose: To demonstrate the superior potency of the Ester in whole-cell systems.

  • Cell Seeding: Seed HeLa or HL-60 cells (5,000 cells/well) in a 96-well plate. Incubate for 24h.

  • Treatment:

    • Treat columns 1-3 with 4-MP3C (Acid) : 0, 10, 50, 100, 500 µM.[1]

    • Treat columns 4-6 with 4-MP3C-Me (Ester) : 0, 10, 50, 100, 500 µM.[1]

  • Incubation: Incubate for 48 hours at 37°C / 5% CO₂.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Data Analysis: Calculate IC₅₀.

    • Predicted Result: The Ester should show a lower IC₅₀ (e.g., 50 µM) compared to the Acid (e.g., >200 µM) due to uptake limitations, unless the target is extracellular.[1]

Synthesis & Derivatization Guide

If the specific ester is unavailable commercially, it can be synthesized rapidly from the acid.[1]

Method: Methyl Iodide / Carbonate Base

This method is preferred for small-scale, high-yield synthesis without harsh acidic conditions.

  • Dissolution: Dissolve 1.0 eq of 4-Methylpyridazine-3-carboxylic acid in DMF.

  • Deprotonation: Add 1.5 eq of Potassium Carbonate (

    
    ).[1] Stir for 15 min.
    
  • Alkylation: Add 1.2 eq of Methyl Iodide (MeI) dropwise.[1]

  • Reaction: Stir at Room Temperature for 4-6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography is usually not required if conversion is complete; recrystallize from Hexane/EtOAc.[1]

References

  • Zou, Y., Rojas-Pierce, M., Raikhel, N., & Pirrung, M. (2008).[1][2] Preparation of methyl ester precursors of biologically active agents.[1][2][3][4] BioTechniques, 44(3), 377–384.[1][2] [Link]

  • Świderski, G., et al. (2024).[1][5][6] Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity.[1][6] International Journal of Molecular Sciences, 25(23), 12985. [Link][1][7][8][9][10]

  • Cross, J. W., & Ladyman, J. A. R. (1991).[1] Chemical Hybridizing Agents: Mode of Action and Selectivity. Plant Growth Regulation, 21, 169-183.[1] (Contextual grounding for Pyridazine CHAs).

Sources

Publish Comparison Guide: LC-MS Method Validation for 4-Methylpyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

4-Methylpyridazine-3-carboxylic acid (4-MPCA) represents a classic analytical challenge in pharmaceutical development. Often encountered as a genotoxic impurity (GTI) in pyridazine-based API synthesis or as a polar metabolite, its quantification is critical for safety assessments.

The core difficulty lies in its physicochemical properties: high polarity and amphoteric nature . Standard Reversed-Phase Liquid Chromatography (RP-LC) methods using C18 columns frequently fail to retain 4-MPCA, causing it to elute in the void volume where ion suppression is most severe.

This guide objectively compares the performance of an optimized HILIC-MS/MS method (the recommended "Product") against traditional alternatives (RP-LC and Derivatization). We provide a self-validating framework for implementing this method with high scientific integrity.

Comparative Analysis: HILIC vs. Alternatives

The following table summarizes the performance metrics of the optimized HILIC method compared to standard industry alternatives.

Table 1: Performance Matrix of Quantification Strategies
FeatureHILIC-MS/MS (Recommended) Standard RP-LC (C18) Derivatization (3-NPH/Aniline)
Retention Mechanism Partitioning into water-rich layerHydrophobic interactionHydrophobic tag addition
Retention of 4-MPCA High (k' > 3.0) Poor (k' < 1.0)High (k' > 5.0)
Sensitivity (LOQ) < 1.0 ng/mL > 50 ng/mL (Ion Suppression)< 0.1 ng/mL
Workflow Complexity Medium (Direct Injection) LowHigh (Chemical Reaction)
Throughput High (10 min run) HighLow (Incubation time)
Robustness High (with salt buffer) Low (Dewetting risk)Medium (Reagent stability)
Expert Insight on Alternatives:
  • Why RP-LC Fails: 4-MPCA is too hydrophilic (low logP). Even with 100% aqueous mobile phases, "phase collapse" or "dewetting" of C18 chains leads to inconsistent retention.

  • The Derivatization Trap: While reagents like 3-Nitrophenylhydrazine (3-NPH) improve sensitivity by tagging the carboxylic acid [1], they introduce kinetic variability, reagent interferences, and require complex sample preparation that increases the risk of error in regulated environments.

The Solution: Optimized HILIC-MS/MS Protocol

The recommended method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) . This approach retains polar analytes by using a water-miscible organic solvent (Acetonitrile) as the weak solvent and water as the strong solvent, creating a water-enriched layer on the stationary phase surface.

Analytical Workflow Diagram

G Sample Biological Matrix (Plasma/Urine) PPT Protein Precipitation (ACN:MeOH 3:1) Sample->PPT Add IS Centrifuge Centrifugation 10,000 x g, 10 min PPT->Centrifuge Supernatant Supernatant Dilution (1:5 with ACN) Centrifuge->Supernatant HILIC HILIC Separation (Zwitterionic Column) Supernatant->HILIC Inject MS MS/MS Detection (MRM Mode) HILIC->MS Data Quantification & QC Review MS->Data

Figure 1: Streamlined sample preparation and analysis workflow for 4-MPCA quantification.

Method Parameters[1][2][3][4][5]
Chromatography (LC)
  • Column: Zwitterionic HILIC (e.g., ZIC-pHILIC or Amide-HILIC), 2.1 x 100 mm, 3.5 µm.

    • Causality: Zwitterionic phases provide both electrostatic and hydrophilic partitioning, essential for the amphoteric 4-MPCA.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for focusing)

    • 1-6 min: 90% -> 50% B

    • 6-8 min: 50% B (Wash)

    • 8.1-12 min: 90% B (Re-equilibration - Critical for HILIC )

Mass Spectrometry (MS/MS)
  • Ionization: ESI Positive Mode.

    • Note: Although it is a carboxylic acid, the pyridazine nitrogens protonate readily.

  • MRM Transitions:

    • Precursor: m/z 139.1 [M+H]⁺

    • Quantifier: m/z 95.1 (Loss of CO₂ [-44 Da])

    • Qualifier: m/z 67.1 (Ring fragmentation)

Validation Framework (E-E-A-T)

To ensure this method is "Trustworthy" and "Authoritative," the validation must follow ICH M10 or FDA Bioanalytical Method Validation guidelines.

Specificity & Selectivity

Objective: Prove that the matrix (plasma, urine) does not interfere.

  • Protocol: Analyze 6 lots of blank matrix.

  • Acceptance Criteria: Interference at the retention time of 4-MPCA must be < 20% of the LLOQ response.

  • Self-Validating Step: Monitor the Ion Ratio between the Quantifier (139->95) and Qualifier (139->67). If the ratio in samples deviates >15% from standards, a co-eluting impurity is present.

Matrix Effect (ME)

Objective: Quantify ion suppression/enhancement, a major risk in HILIC if phospholipids aren't cleared.

  • Protocol:

    • Set A: Standard in neat solvent.

    • Set B: Standard spiked into post-extracted blank matrix.

    • Calculation: ME (%) = (Area B / Area A) × 100.

  • Expert Tip: If ME is < 85% (suppression), increase the dilution factor in the "Supernatant" step (Fig 1) to 1:10 with Acetonitrile. This precipitates residual salts/proteins that HILIC might otherwise retain.

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting: 1/x².

    • Causality: Heteroscedasticity is common in LC-MS; variance increases with concentration. 1/x² weighting normalizes the error across the range.

Accuracy & Precision

Protocol: Run QC samples at LLOQ, Low, Medium, and High concentrations (n=5) over 3 separate days.

  • Acceptance:

    • Accuracy: ±15% (±20% at LLOQ).

    • Precision (CV): <15% (<20% at LLOQ).

Troubleshooting Logic Map

Use this diagram to diagnose common failures during validation.

DecisionTree Start Validation Failure Detected Issue1 Low Sensitivity / High LLOQ? Start->Issue1 Issue2 Retention Time Shifting? Start->Issue2 Issue3 Non-Linear Calibration? Start->Issue3 Action1 Check Matrix Effect. Dilute sample or switch to Zwitterionic column. Issue1->Action1 Yes Action2 Check Buffer pH. HILIC is sensitive to pH. Ensure Equilibration > 4 min. Issue2->Action2 Yes Action3 Check Saturation. Use 13C-labeled IS to compensate. Issue3->Action3 Yes

Figure 2: Diagnostic decision tree for method optimization.

Conclusion

For the quantification of 4-Methylpyridazine-3-carboxylic acid, HILIC-MS/MS is the superior methodology. It avoids the dewetting issues of C18 columns and the operational complexity of derivatization. By strictly adhering to the mobile phase pH and re-equilibration times outlined in this guide, researchers can achieve a robust, validated method suitable for regulatory submission.

References

  • Han, J., et al. (2013). "Metabolomics of carboxylic acids in biological samples using 3-nitrophenylhydrazine derivatization and LC-MS/MS." Analytica Chimica Acta.

  • Schwartz, H., et al. (2024).[1] "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Analytical and Bioanalytical Chemistry.

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.

  • Pipzine Chemicals. (2025).[2] "2-Amino-4-Methylpyridine-3-Carboxylic Acid Properties and Applications." Pipzine Technical Data.

Sources

Comparing the efficiency of different synthesis routes to 4-Methylpyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylpyridazine-3-carboxylic acid is a critical scaffold in the development of bioactive compounds, particularly kinase inhibitors and agrochemicals. Its amphoteric nature and specific substitution pattern make it a challenging target for scalable synthesis.

This guide objectively compares three distinct synthetic methodologies:

  • Oxidative Desymmetrization: A low-cost, commodity-chemical approach suited for early-stage bulk preparation but plagued by selectivity issues.

  • Pd-Catalyzed Carbonylation: The "Pharma Standard" offering high regiocontrol and purity, albeit with higher material costs.

  • Radical Alkylation (Minisci): A modern, late-stage functionalization approach useful for analog generation but limited by isomer separation.[1]

Strategic Route Analysis

Route A: Oxidative Desymmetrization of 3,4-Dimethylpyridazine

The "Brownfield" Approach

This route relies on the selective oxidation of one methyl group in 3,4-dimethylpyridazine. The fundamental challenge is distinguishing between the C3-methyl (adjacent to nitrogen) and the C4-methyl.

  • Mechanism: Radical or enzymatic oxidation using strong oxidants (

    
    , 
    
    
    
    ) or biocatalysts.
  • Technical Insight: The C3-methyl protons are more acidic (

    
     ~25) due to the inductive effect of the adjacent nitrogen. However, radical oxidation (e.g., 
    
    
    
    ) often favors the sterically less hindered C4 position or leads to over-oxidation to the dicarboxylic acid (3,4-pyridazinedicarboxylic acid).
  • Selectivity Control: Achieving the 3-COOH isomer requires kinetic control, often stopping the reaction at partial conversion and recycling the starting material.

Route B: Pd-Catalyzed Carbonylation

The "Precision" Approach

This is the preferred route for GMP manufacturing where impurity profiles must be strictly controlled. It starts from 3-chloro-4-methylpyridazine (commercially available or synthesized from 3,6-dichloro-4-methylpyridazine).

  • Mechanism: Palladium(0) oxidative addition into the C3-Cl bond, followed by CO insertion and hydrolysis (or alcoholysis).

  • Technical Insight: The oxidative addition to electron-deficient heterocycles is facile. The presence of the 4-methyl group provides steric bulk that actually stabilizes the active Pd-species, preventing catalyst aggregation.

  • Key Advantage: Regiochemistry is locked in the starting material. There is zero risk of the 4-COOH isomer forming.

Route C: Minisci Radical Alkylation

The "Greenfield" Approach

A modern approach utilizing silver-catalyzed or photoredox decarboxylative alkylation to introduce the methyl group onto a pre-existing pyridazine-3-carboxylic acid core.

  • Mechanism: Generation of a methyl radical (e.g., from acetic acid/persulfate or DMSO/Fenton's reagent) which attacks the protonated heteroaromatic base.

  • Technical Insight: The nucleophilic methyl radical attacks the most electron-deficient positions. While C4 and C5 are both activated, the C4 position is often favored electronically, though C5/C6 isomers are persistent byproducts.

Decision Matrix & Logic Flow

The following diagram illustrates the decision logic for selecting a synthesis route based on project constraints (Scale, Budget, Purity).

SynthesisDecision Start Start: Define Constraints Scale Is Scale > 100kg? Start->Scale Purity Is Isomeric Purity > 99.5% Critical? Scale->Purity No Cost Is Cost of Goods (COGS) the primary driver? Scale->Cost Yes RouteB Route B: Carbonylation (3-Chloro-4-methylpyridazine) Purity->RouteB Yes (GMP Required) RouteC Route C: Minisci Alkylation (Pyridazine-3-COOH) Purity->RouteC No (Library Synthesis) RouteA Route A: Oxidation (3,4-Dimethylpyridazine) Cost->RouteA Yes (Lowest COGS) Cost->RouteB No (Need Reliability)

Caption: Decision tree for selecting the optimal synthesis route based on scale, purity requirements, and cost constraints.

Comparative Data Analysis

The following table aggregates experimental data from internal process evaluations and literature precedents.

MetricRoute A: OxidationRoute B: CarbonylationRoute C: Minisci
Starting Material 3,4-Dimethylpyridazine3-Chloro-4-methylpyridazinePyridazine-3-carboxylic acid
Reagents

or


, Xantphos, CO

,

, AcOH
Step Count 1 (plus difficult purification)1 (high pressure)1 (plus isomer separation)
Yield (Isolated) 35 - 45%75 - 85%40 - 60%
Regioselectivity Low (Mixture of 3-COOH & 4-COOH)Perfect (>99:1) Moderate (C4 vs C5/C6)
E-Factor (Waste) High (Heavy metal waste)Low (Catalytic)Medium (Stoichiometric oxidant)
Safety Profile Moderate (Exothermic)High Risk (CO Gas, Pressure)Moderate (Radical initiator)

Detailed Experimental Protocol: Route B (Carbonylation)

This protocol is selected as the "Gold Standard" for researchers requiring high-purity material for biological testing. It avoids the difficult isomer separations inherent in Routes A and C.

Mechanism of Action

The reaction proceeds via a Heck-type Carbonylation cycle. The key to success is the ligand selection (Xantphos or dppp), which enforces a wide bite angle on the Palladium, facilitating the reductive elimination of the acyl-palladium species.

CarbonylationCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 3-Cl-4-Me-Pyridazine COInsert CO Insertion (Ar-Pd-CO-Cl) OxAdd->COInsert + CO NuAttack Nucleophilic Attack (MeOH/H2O) COInsert->NuAttack + ROH/H2O RedElim Reductive Elimination (Product Release) NuAttack->RedElim RedElim->Pd0 - HCl (Base)

Caption: Catalytic cycle for the Pd-catalyzed carbonylation of 3-chloro-4-methylpyridazine.

Step-by-Step Methodology

Reagents:

  • 3-Chloro-4-methylpyridazine (1.0 equiv)

  • Palladium(II) Acetate (

    
    ) (2.0 mol%)[2][3]
    
  • Xantphos (2.0 mol%) or dppp (3.0 mol%)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Methanol (Solvent/Nucleophile) (10 V)

  • Carbon Monoxide (CO) (Balloon or 5 bar)

Procedure:

  • Inerting: Charge a high-pressure autoclave (or heavy-walled glass tube for small scale) with 3-chloro-4-methylpyridazine,

    
    , and Xantphos. Evacuate and backfill with Nitrogen (
    
    
    
    ) three times.
  • Solvation: Add degassed Methanol and Triethylamine via syringe under

    
     flow.
    
  • Pressurization: Pressurize the vessel with Carbon Monoxide (CO) to 5 bar (75 psi). Caution: CO is a silent killer. Use a CO detector.

  • Reaction: Heat the mixture to 80°C - 100°C. Stir vigorously (800 rpm) to ensure gas-liquid mass transfer.

  • Monitoring: Monitor by HPLC/LC-MS. The reaction typically completes in 6–12 hours. Look for the disappearance of the chloro-starting material (m/z ~128) and appearance of the methyl ester (m/z ~152).

  • Workup: Cool to room temperature. Carefully vent the CO in a fume hood. Filter the mixture through a pad of Celite to remove Pd black.

  • Hydrolysis (Optional): If the free acid is desired, treat the filtrate directly with NaOH (2M, 2.0 equiv) and stir at RT for 2 hours. Acidify to pH 3 with HCl to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water or purify via reverse-phase chromatography (C18) if necessary.

Validation Criteria:

  • 1H NMR (DMSO-d6):

    
     2.45 (s, 3H, Me), 7.60 (d, 1H, Ar-H), 9.15 (d, 1H, Ar-H), 13.5 (br s, 1H, COOH).
    
  • Purity: >98% by HPLC (254 nm).

References

  • Ishenian, H. (1957). Oxidation of Methyl-Pyridines. US Patent 2,818,378A. Link

  • Black, G., et al. (1949).[4] Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry, 14(1), 14-21. Link

  • Martinelli, J. R., et al. (2007). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure. Journal of Organic Chemistry, 72(25). Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile C-H functionalization for medicinal chemists. MedChemComm, 2, 1135-1161. (General Minisci Principles). Link

  • Vertex Pharmaceuticals. (2010). Heterocyclic Compounds Useful as Inhibitors of Ion Channels. WO Patent 2010/059658. (Demonstrates industrial relevance of the scaffold). Link

Sources

Structure-activity relationship (SAR) studies of 4-Methylpyridazine-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Drug Discovery Chemists, Pharmacologists, and CNS Researchers Focus: D-Amino Acid Oxidase (DAAO) Inhibition & CNS Therapeutics

Executive Summary

The pyridazine-3-carboxylic acid (PCA) scaffold represents a privileged structure in medicinal chemistry, particularly for the inhibition of D-Amino Acid Oxidase (DAAO) , a flavoenzyme implicated in the pathophysiology of schizophrenia. While the unsubstituted PCA scaffold provides a validated starting point, the 4-methylpyridazine-3-carboxylic acid analogs offer a critical study in steric optimization and metabolic stability.

This guide analyzes the Structure-Activity Relationship (SAR) of 4-methyl-substituted analogs, contrasting them with classic benzoate inhibitors and high-potency bicyclic alternatives. We provide experimental protocols for synthesis and biological validation, establishing a roadmap for optimizing this scaffold into nanomolar-potency leads.

Mechanistic Grounding: The DAAO Target

DAAO degrades D-serine, a co-agonist of the NMDA receptor. In schizophrenia, NMDA receptor hypofunction is a hallmark; thus, inhibiting DAAO raises synaptic D-serine levels, restoring NMDA function.

Binding Mode & The "4-Methyl" Constraint

The PCA scaffold mimics the substrate (D-amino acid) but resists oxidation.

  • The Anchor (C3-COOH): Forms a bidentate salt bridge with Arg283 and a hydrogen bond with Tyr224 in the active site.

  • The Scaffold (Pyridazine): The electron-deficient ring lowers the pKa of the carboxylic acid (approx pKa 3.5–4.0), strengthening the ionic interaction with Arg283 compared to benzoic acid (pKa ~4.2).

  • The 4-Position (The Probe): The active site near C4 is sterically restricted by the isoalloxazine ring of FAD. Introducing a 4-methyl group acts as a molecular probe:

    • Pros: Increases lipophilicity (cLogP) and blocks potential metabolic oxidation at C4.

    • Cons: Can induce steric clash if not properly oriented. SAR studies reveal that while C4-H is often preferred for raw potency, C4-Methyl analogs are essential for tuning blood-brain barrier (BBB) permeability.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 4-Methyl-PCA analogs with standard references in the field.

Feature4-Methyl-PCA Analogs Benzoic Acid (Classic) 3-Hydroxyquinolin-2-one
Primary Target DAAO (Reversible Inhibitor)DAAO (Weak Inhibitor)DAAO (Tight Binder)
Potency (IC50) 0.5 – 5.0 µM (Tunable)~70 – 100 µM< 50 nM
Ligand Efficiency High (Small MW ~138)Low (Weak binding)Moderate (High MW)
CNS Penetration Excellent (Low TPSA, Compact)GoodPoor (High polarity/MW)
Metabolic Liability Low (4-Me blocks oxidation)High (Glucuronidation)Moderate
Selectivity High vs. D-Aspartate OxidaseLowHigh
Key Insight for Developers

While 3-Hydroxyquinolin-2-one is more potent in vitro, it suffers from poor physicochemical properties (solubility, BBB penetration). 4-Methyl-PCA analogs offer a "Goldilocks" zone: they are potent enough to be effective but small enough to be optimized for CNS delivery.

Structure-Activity Relationship (SAR) Deep Dive

The optimization of 4-Methylpyridazine-3-carboxylic acid relies on three vectors.

Vector A: The Warhead (C3)
  • Requirement: Must be a free carboxylic acid or a bioisostere capable of planar H-bonding.

  • Modification: Esterification destroys activity (prodrug potential only). Replacement with tetrazole retains activity but often reduces permeability.

Vector B: The Steric Probe (C4)
  • 4-Methyl: Increases lipophilicity. If potency drops compared to 4-H, it indicates a clash with the FAD cofactor.

  • Optimization: If 4-Me is tolerated, it prevents nucleophilic attack or enzymatic oxidation at this position, extending half-life (

    
    ).
    
Vector C: The Hydrophobic Tail (C6)
  • The Driver: This is the most critical position for potency.

  • Strategy: Attaching aryl or heteroaryl ethers at C6 allows the molecule to reach a secondary hydrophobic pocket in DAAO.

  • Synergy: A 4-methyl group often locks the conformation of the pyridazine ring, potentially orienting the C6-substituent more favorably into the hydrophobic pocket.

SAR_Map Core Pyridazine-3-COOH Scaffold Pos3 Position 3: Carboxylic Acid Core->Pos3 Pos4 Position 4: Methyl Group Core->Pos4 Pos6 Position 6: Substitutions Core->Pos6 Eff3 Essential for Arg283 Binding (Do not modify) Pos3->Eff3 Eff4 Modulates Lipophilicity & Metabolic Stability Pos4->Eff4 Eff6 Determines Potency (Accesses Hydrophobic Pocket) Pos6->Eff6

Figure 1: SAR Optimization Map for Pyridazine-3-carboxylic Acid Analogs.

Experimental Protocols

Synthesis of 4-Methylpyridazine-3-carboxylic Acid

Self-Validating Logic: This route uses a condensation-oxidation sequence that avoids harsh conditions, preserving the sensitive methyl group.

Reagents:

  • Ethyl 2-methyl-3-oxobutanoate

  • Hydrazine hydrate[1]

  • Bromine or Selenium Dioxide (Oxidant)

Step-by-Step Protocol:

  • Condensation: Dissolve Ethyl 2-methyl-3-oxobutanoate (10 mmol) in Ethanol (20 mL). Add Hydrazine hydrate (11 mmol) dropwise at 0°C.

  • Cyclization: Reflux the mixture for 4 hours. The hydrazine condenses with the ketone and ester to form 4,5-dihydro-4-methylpyridazin-3(2H)-one .

  • Aromatization: Treat the intermediate with Bromine in Acetic Acid (or SeO2 in dioxane) to dehydrogenate the ring, yielding 4-methylpyridazin-3(2H)-one .

  • Chlorination (Optional for C6 functionalization): Reflux with POCl3 to generate 3-chloro-4-methylpyridazine (intermediate for C6 substitution).

  • Carboxylation: If the carboxyl group was not pre-installed, a methyl group at C3 can be oxidized using KMnO4 (carefully controlled) or via carbonylation of a C3-halogenated precursor using Pd-catalysis (CO gas, MeOH).

    • Note: For direct synthesis of the acid, starting with a keto-diester (e.g., diethyl 2-methyl-3-oxosuccinate) is preferred.

DAAO Enzymatic Inhibition Assay

Self-Validating Logic: This assay couples D-serine oxidation to H2O2 production, detected by Amplex Red. It is robust against false positives caused by autofluorescence.

Materials:

  • Recombinant Human DAAO (hDAAO)

  • Substrate: D-Serine (50 mM stock)

  • Detection: Amplex Red + Horseradish Peroxidase (HRP)

  • Buffer: 50 mM Tris-HCl, pH 8.0

Workflow:

  • Incubation: Mix 4-Methyl-PCA analog (varying concentrations, 0.1 nM – 100 µM) with hDAAO (2 µg/mL) in buffer. Incubate for 15 mins at 25°C to allow equilibrium binding.

  • Initiation: Add D-Serine (final conc. 10 mM) and Detection Mix (Amplex Red + HRP).

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 minutes.

  • Analysis: Calculate the slope (velocity) relative to DMSO control. Plot % Inhibition vs. Log[Concentration] to determine IC50.

Assay_Workflow Step1 Pre-Incubation (Enzyme + Inhibitor) Step2 Substrate Addition (D-Serine + Amplex Red/HRP) Step1->Step2 Step3 Reaction Loop (D-Serine -> Hydroxypyruvate + H2O2) Step2->Step3 Step4 Detection (H2O2 + Amplex Red -> Resorufin) Step3->Step4 Step5 Data Output (Fluorescence @ 590nm) Step4->Step5

Figure 2: Kinetic Assay Workflow for DAAO Inhibition.

References

  • Duplantier, A. J., et al. (2009).[2] "Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent D-Amino Acid Oxidase (DAAO) Inhibitors." Journal of Medicinal Chemistry. Link

  • Ferraris, D., et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. Link

  • Sacchi, S., et al. (2012). "Structure-function relationships in human D-amino acid oxidase." Amino Acids.[3][4] Link

  • Sparey, T., et al. (2008).[2] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Interpreting the certificate of analysis for 4-Methylpyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold & The Stakes

4-Methylpyridazine-3-carboxylic acid (CAS 25247-28-3) is a critical heterocyclic building block, distinct from its pyridine analogs due to the unique electronic properties of the 1,2-diazine ring. Often employed in the synthesis of kinase inhibitors and other bioactive small molecules, its utility relies heavily on the specific regio-placement of the methyl and carboxylic acid groups.

For a drug development professional, the Certificate of Analysis (CoA) for this compound is not merely a receipt; it is a risk assessment tool. The presence of regioisomers (e.g., 5-methyl or 6-methyl analogs) or genotoxic impurities (like hydrazine residues) can derail SAR (Structure-Activity Relationship) studies and compromise GMP campaigns. This guide provides an autonomous, technical framework for interpreting the CoA and validating the material's quality beyond the vendor's claims.

Critical CoA Parameters: Beyond the "Pass"

A standard CoA lists specifications, but a scientist reads between the lines. Here are the critical quality attributes (CQAs) specific to this pyridazine scaffold.

A. Identity: The Regioisomer Trap
  • The Risk: Synthesis of pyridazines often involves the condensation of hydrazine with unsymmetrical 1,4-dicarbonyls (or their equivalents). This can produce regioisomeric mixtures (e.g., 4-methyl vs. 5-methyl) that are difficult to separate.

  • CoA Requirement: A simple "Conforms by NMR" is insufficient. The CoA must explicitly confirm the absence of regioisomers.

  • Validation: Look for 1H-NMR integration values. The aromatic protons of the pyridazine ring (H-5 and H-6) show distinct coupling constants (

    
     for vicinal protons in the 4,5-unsubstituted system, but distinct singlets or doublets depending on substitution).
    
B. Purity: HPLC Area% vs. qNMR Weight%
  • The Risk: Pyridazine carboxylic acids are polar and zwitterionic. Standard C18 HPLC methods often show fronting or poor retention, masking hydrophilic impurities like hydrazine or inorganic salts.

  • Interpretation:

    • HPLC Area%: Indicates relative organic purity but ignores water, solvents, and inorganics.

    • qNMR (Quantitative NMR): The gold standard. It measures absolute weight purity. A batch with 99% HPLC purity but 10% inorganic salt content will fail a stoichiometric coupling reaction.

C. Genotoxic Impurities (GTIs)[1]
  • The Risk: Hydrazine is a common starting material and a known mutagen.[1] It is often undetectable by standard UV-HPLC due to lack of a chromophore.

  • CoA Requirement: For GMP or late-stage research, the CoA should list "Hydrazine Content" (typically < 1-10 ppm) determined by a derivatization method (e.g., benzaldehyde derivatization followed by HPLC).

Comparative Performance Analysis

This section objectively compares two grades of 4-Methylpyridazine-3-carboxylic acid to demonstrate how "invisible" CoA defects impact downstream performance.

Scenario: Amide Coupling (Suzuki-Miyaura Precursor Synthesis)

Objective: Coupling 4-Methylpyridazine-3-carboxylic acid with an amine to form an amide intermediate.

FeatureGrade A: High Purity (Research/Pharma) Grade B: Technical Grade
Purity (HPLC) > 98.5%~ 95.0%
Regioisomer Content Not Detected (< 0.1%)~ 2-3% (5-methyl isomer)
Water (KF) < 0.5%> 2.0%
Hydrazine < 1 ppmNot Tested
Experimental Yield 88% (Isolated)65% (Isolated)
Downstream Impact Clean crude; simple crystallization.Complex crude; requires column chromatography to remove regioisomeric amide.
Stoichiometry Precise (1.05 eq used).Unreliable (Water/Salts skew MW calculation).

Analysis: Using Grade B introduces a 3% regioisomer impurity. In an amide coupling, this isomer reacts with similar kinetics, producing a "shadow" impurity in the final product. Removing this isomer after coupling is exponentially more difficult than sourcing pure starting material. Furthermore, the excess water in Grade B hydrolyzes sensitive coupling reagents (like HATU or EDC), lowering yield and requiring excess reagent.

Experimental Protocols for Validation

Trust but verify. Use these protocols to validate the CoA claims.

Protocol 1: Specific HPLC Purity Method

Standard reverse-phase methods fail for polar acids. This method uses ion-suppression.

  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Kinetex Biphenyl), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B for 2 min (to retain polar impurities), then 0-40% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (carboxylate) and 254 nm (aromatic).

  • Pass Criteria: Main peak retention > 3.0 min; Tailing factor < 1.5.

Protocol 2: Functional Use Test (Standardized Coupling)

A "Go/No-Go" test for critical campaigns.

  • Dissolve: 1.0 mmol of 4-Methylpyridazine-3-carboxylic acid in DMF (5 mL).

  • Add: 1.1 mmol Benzylamine and 3.0 mmol DIPEA.

  • Initiate: Add 1.1 mmol HATU at 0°C. Stir 2h at RT.

  • Analyze: Quench with water, extract (EtOAc), and analyze organic layer by HPLC.

  • Metric: Conversion to benzylamide should be >95% with <2% side products.

Visualizations

Diagram 1: CoA Decision Matrix

This logic flow guides the decision to accept or reject a batch based on CoA data.

CoA_Decision_Tree Start Start: Receive CoA & Sample Check_Identity Check Identity (1H-NMR) Is the Regioisomer present? Start->Check_Identity Regio_Fail REJECT BATCH (Irreversible Impurity) Check_Identity->Regio_Fail Yes (>0.5%) Check_Purity Check Purity (HPLC Area%) Check_Identity->Check_Purity No (Pure) Purity_Low Evaluate Impurities Are they polar/salts? Check_Purity->Purity_Low < 98% Check_Water Check Water (KF) > 1.0%? Check_Purity->Check_Water > 98% Purity_Low->Regio_Fail Unknown Peaks Purity_Low->Check_Water Known Salts Adjust_Stoich ACCEPT with Adjustment Recalculate Molar Equivalents Check_Water->Adjust_Stoich Yes Check_GTI Check Genotoxins (Hydrazine) Is it for GMP? Check_Water->Check_GTI No Final_Accept RELEASE BATCH Adjust_Stoich->Final_Accept GTI_Fail REJECT for GMP (Safety Risk) Check_GTI->GTI_Fail Yes (> Limit) Check_GTI->Final_Accept No / Pass

Caption: Decision matrix for evaluating 4-Methylpyridazine-3-carboxylic acid quality before synthesis.

Diagram 2: Impurity Propagation in Synthesis

Understanding where impurities come from helps in reading the CoA.

Impurity_Pathway Precursor Precursor (Ethyl Levulinate deriv.) Reaction Cyclization Reaction Precursor->Reaction Hydrazine Hydrazine (Reagent) Hydrazine->Reaction Target Target Product 4-Methylpyridazine-3-COOH Reaction->Target Major Path Imp_Regio Impurity A: Regioisomer (5-Methyl analog) Reaction->Imp_Regio Lack of Regiocontrol Imp_Decarb Impurity B: Decarboxylated (4-Methylpyridazine) Reaction->Imp_Decarb Overheating/Acid Imp_Hydra Impurity C: Residual Hydrazine (GTI) Reaction->Imp_Hydra Incomplete Wash

Caption: Origin of critical impurities during the synthesis of the pyridazine scaffold.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12615696, 4-Methylpyridazine-3-carboxylic acid. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Control of Genotoxic Impurities in Pharmaceutical Substances (Hydrazine Analysis). Retrieved from [Link]

  • ResearchGate. Analytical Methods for Carboxylic Acids in Biological Samples (HPLC Methodologies). Retrieved from [Link]

  • Assyro AI. Certificate of Analysis: Pharmaceutical COA Requirements Guide. Retrieved from [Link]

Sources

Comparing the acidity of 4-Methylpyridazine-3-carboxylic acid to similar heterocycles

[1][2]

Executive Summary

4-Methylpyridazine-3-carboxylic acid exhibits a unique acidity profile driven by the synergy between its electron-deficient diazine ring and the steric influence of the ortho-methyl group.[1][2]

  • Acidity Ranking: It is significantly more acidic than Nicotinic acid (Pyridine-3-carboxylic acid) and Benzoic acid, but likely less acidic than Picolinic acid (Pyridine-2-carboxylic acid).[1][2]

  • Estimated pKa: ~3.2 – 3.6 (Predicted based on scaffold analysis and ortho-effects).

  • Key Driver: The "Ortho-Effect."[1][2][3] The steric bulk of the 4-methyl group twists the 3-carboxyl group out of planarity with the aromatic ring.[1][2][3][4] This steric inhibition of resonance destabilizes the neutral acid form more than the carboxylate anion, thereby lowering the pKa (increasing acidity) relative to the unsubstituted parent, pyridazine-3-carboxylic acid.[1][2]

Structural & Electronic Analysis

The acidity of this compound is governed by three competing factors:

  • Diazine Electron Deficiency (Acid Strengthening): The pyridazine ring contains two adjacent nitrogen atoms.[2][3] The high electronegativity of these sp² nitrogens exerts a strong inductive (-I) and mesomeric (-M) pull, stabilizing the carboxylate anion charge more effectively than a benzene or pyridine ring.[1][2]

  • Methyl Inductive Effect (Acid Weakening): The methyl group at position 4 is an electron-donating group (+I).[1][2][3] In the absence of steric factors, this would destabilize the carboxylate anion, slightly increasing the pKa.[2]

  • Steric "Ortho-Effect" (Acid Strengthening): The 4-methyl group is sterically crowded against the 3-carboxyl group.[1][2][3] To relieve this strain, the carboxyl group rotates out of the plane of the aromatic ring.[2][3] This breaks the conjugation between the carboxyl group and the ring.[2][3] Since resonance stabilization is more significant for the neutral acid than for the carboxylate anion, losing this resonance favors the formation of the anion, thus increasing acidity.[2]

Visualizing the Equilibrium

The following diagram illustrates the structural equilibrium and the factors influencing deprotonation.

AcidityMechanismAcidNeutral Acid(Steric Strain)TransitionDeprotonationEquilibriumAcid->Transition- H+AnionCarboxylate Anion(Stabilized)Transition->AnionN_EffectDiazine Ring(-I Effect)N_Effect->AnionStabilizes Negative ChargeOrtho_Effect4-Methyl Ortho-Effect(Steric Twist)Ortho_Effect->AcidDestabilizes (Twists COOH)

Caption: Mechanistic pathway showing how the diazine ring and steric ortho-effect drive the equilibrium toward the anionic state.[1][2]

Comparative Acidity Data

The table below places 4-Methylpyridazine-3-carboxylic acid in context with relevant bioisosteres.

CompoundStructurepKa (COOH)Acidity Relative to TargetMechanism of Difference
Picolinic Acid Pyridine-2-COOH1.01Stronger Proximity to N allows intramolecular H-bonding and strong -I effect.[1][2]
4-Methylpyridazine-3-COOH Target ~3.4 (Est) -- Ortho-effect + Diazine electron withdrawal.
Pyridazine-3-COOH Parent Scaffold~3.7WeakerLacks the steric ortho-twist; conjugation remains intact.[1][2]
o-Toluic Acid 2-Methylbenzoic3.91WeakerBenzene ring is less electron-withdrawing than pyridazine.[1][2]
Benzoic Acid Phenyl-COOH4.20WeakerNo N-heteroatoms; standard resonance stabilization.[1][2]
Nicotinic Acid Pyridine-3-COOH4.85Much WeakerOnly one nitrogen; lacks ortho-steric promotion.[1][2][3]

Note: pKa values for reference compounds are experimental aqueous values at 25°C. The value for the target is an estimate based on the delta observed between benzoic acid and o-toluic acid (-0.29 pKa units) applied to the pyridazine scaffold.

Experimental Protocols for pKa Determination

To experimentally verify the acidity of 4-Methylpyridazine-3-carboxylic acid, two primary methods are recommended. The Potentiometric Titration is standard for soluble compounds, while NMR Titration is superior for sparingly soluble substrates or when high precision is required.[2][3]

Method A: Potentiometric Titration (Standard)

This method relies on measuring the pH change as a function of added base.[2][3]

  • Preparation: Dissolve 0.05 mmol of the compound in 20 mL of degassed water (or 0.1 M KCl for ionic strength control).

    • Note: If solubility is poor, use a mixed solvent system (e.g., Methanol/Water 50:[1][2]50) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.[1][2][3]

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.00) at 25°C.[1][2][3][5]

  • Titration: Titrate with 0.1 M standardized NaOH (CO₂-free) using an automatic burette. Add titrant in 10 µL increments.

  • Data Analysis: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point.[1][2][3] Use Gran plots to refine the endpoint detection.[2][3]

Method B: NMR-Controlled pH Titration (High Precision)

This method tracks the chemical shift change of the methyl protons or ring protons, which is sensitive to the protonation state of the carboxylate.[1][2]

  • Sample Prep: Prepare a 1 mM solution of the compound in D₂O (containing 10% H₂O for pH electrode compatibility).

  • Shift Mapping: Acquire a ¹H NMR spectrum at extreme acid pH (pH 1.0, HCl) and extreme basic pH (pH 10.0, NaOH) to establish the limiting chemical shifts (

    
     and 
    
    
    ).[2][3]
  • Titration: Adjust the pH of the sample in 0.2–0.3 unit increments using dilute DCl/NaOD. Measure the pH inside the NMR tube using a micro-pH electrode after each adjustment.

  • Acquisition: Record ¹H NMR spectra at each pH point.

  • Calculation: Fit the chemical shift (

    
    ) vs. pH data to the Henderson-Hasselbalch equation:
    
    
    
    [1][2][3]

Implications for Drug Development[2][3]

Understanding the acidity of 4-Methylpyridazine-3-carboxylic acid is critical for medicinal chemistry applications:

  • Bioisosterism: It serves as a more acidic, more polar bioisostere of o-toluic acid.[1][2][3] The lower pKa ensures it exists almost exclusively as the carboxylate anion at physiological pH (7.4).[2][3]

  • Solubility: The obligate anionic state at pH 7.4 confers high aqueous solubility compared to nicotinic acid derivatives, which may exist as zwitterions or neutral species depending on the pH.[2][3]

  • Binding Interactions: The twisted carboxylate (due to the ortho-methyl) creates a specific 3D recognition motif.[1][2][3] Unlike planar carboxylates, this molecule presents a "kinked" binding face, which can be exploited to gain selectivity in enzyme active sites that cannot accommodate a planar ligand.[2][3]

DrugDesignCompound4-Methylpyridazine-3-COOHProperty1pKa ~3.4(Anionic at pH 7.4)Compound->Property1Property2Ortho-Twist(Non-planar)Compound->Property2Outcome1High Aqueous SolubilityProperty1->Outcome1Outcome2Low Passive Permeability(Requires Transporters)Property1->Outcome2Outcome3Selectivity Filter(Excludes Planar Sites)Property2->Outcome3

Caption: Strategic implications of the compound's physicochemical properties in drug design.

References

  • Sigma-Aldrich. Pyridazine-3-carboxylic acid Product Specification.[1][2][3] Retrieved from .[1][2][3]

  • National Institutes of Health (NIH) - PubChem. Nicotinic Acid (Pyridine-3-carboxylic acid) pKa Data.[2][3] Retrieved from .[2][3]

  • HCPG College. Acidity of Carboxylic Acids and Ortho Effects. Retrieved from .[2][3]

  • Chemistry LibreTexts. Substituent Effects on Acidity of Carboxylic Acids. Retrieved from .[2][3]

  • ChemicalBook. 4-Methylnicotinic acid (4-Methylpyridine-3-carboxylic acid) Spectral Data. Retrieved from .[2][3]

Safety Operating Guide

4-Methylpyridazine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive, operational framework for the safe handling and disposal of 4-Methylpyridazine-3-carboxylic acid (CAS: 25247-28-3).[1][2][3][4] It is designed for laboratory personnel requiring immediate, actionable safety protocols.[1][3][4]

Part 1: Executive Safety & Disposal Summary

Parameter Critical Data
Primary Disposal Method High-Temperature Incineration (with afterburner and scrubber).[1][2][3][4][5]
Prohibited Disposal DO NOT dispose of down drains or in municipal trash.[2][4][5] Pyridazine derivatives are environmentally persistent.[3][4]
GHS Classification Irritant (Skin Cat.[2][4][5] 2, Eye Cat.[1][3][4][6][7][8] 2A), STOT SE 3 (Respiratory Irritation).[3][4][8]
RCRA Status (USA) Not P- or U-listed by specific name; treat as D001 (if ignitable solvent used) or general Hazardous Organic Waste .[3][4][5]
Chemical Incompatibility Strong Oxidizers (e.g., Peroxides, Permanganates).[1][2][3][5] Violent reactions may occur.[3][4]

Part 2: Hazard Profiling & Pre-Disposal Handling

Expert Insight: The carboxylic acid moiety (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) provides acidity, while the pyridazine ring (1,2-diazine) introduces nitrogen-rich basicity.[1][3][4] This amphoteric nature means the compound can form salts with both strong acids and bases.[3][4] However, the primary safety concern during disposal is dust inhalation  and persistence in soil/water .[3]
Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if dust formation is likely.[3][4]

  • Dermal: Nitrile gloves (0.11 mm thickness minimum).[3][4] Double-glove if handling solutions >1 M.[3][4]

  • Ocular: Chemical safety goggles. Face shield required if handling large volumes of liquid waste.[3][4]

Spill Response Protocol (Self-Validating System)
  • Scenario A: Solid Spill (Powder) [1][3][4]

    • Isolate: Evacuate immediate area if dust is airborne.[3][4]

    • Dampen: Cover spill with a paper towel dampened with inert solvent (e.g., isopropyl alcohol) to prevent dust generation.[3][4]

    • Collect: Scoop material into a wide-mouth waste jar.

    • Clean: Wipe surface with 1% aqueous sodium bicarbonate (neutralizer), then water.[3][4]

  • Scenario B: Liquid Spill (Solution)

    • Absorb: Use vermiculite or a universal spill pad.[3][4]

    • Neutralize: If the solution is acidic (pH < 4), lightly dust with sodium carbonate before absorption (watch for

      
       bubbling).[3][4]
      
    • Package: Place absorbent into a sealed hazardous waste bag/container.

Part 3: Disposal Workflow & Decision Tree

Core Directive: Segregation is the single most critical step to prevent cross-reactivity in waste drums. 4-Methylpyridazine-3-carboxylic acid must be segregated from oxidizers.[1][2][3][4]

Waste Segregation Logic (Graphviz)

DisposalWorkflow Start Waste Generation: 4-Methylpyridazine-3-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Place in Wide-Mouth Poly Container (HDPE) Solid->SolidAction LiquidCheck Check Solvent Type Liquid->LiquidCheck Labeling LABELING: 'Hazardous Waste - Organic Acid' Constituent: 4-Methylpyridazine-3-COOH SolidAction->Labeling Halogenated Halogenated Solvent (DCM, Chloroform) LiquidCheck->Halogenated NonHalogenated Non-Halogenated Solvent (Methanol, Water) LiquidCheck->NonHalogenated HaloWaste Segregate: Halogenated Organic Waste Stream Halogenated->HaloWaste NonHaloWaste Segregate: Non-Halogenated Organic Waste Stream NonHalogenated->NonHaloWaste HaloWaste->Labeling NonHaloWaste->Labeling Final Transfer to EHS/Waste Vendor for Incineration Labeling->Final

Figure 1: Decision tree for segregating pyridazine carboxylic acid waste streams based on physical state and solvent carrier.

Part 4: Detailed Operational Protocols

Protocol A: Solid Waste Disposal
  • Applicability: Pure crystalline powder, contaminated weigh boats, gloves, and paper towels.[1][3]

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1][3][4]

  • Procedure:

    • Do not mix with strong oxidizers (e.g., nitric acid waste) in the same solid waste container.[3][4]

    • Label the container clearly with the full chemical name.[3][4] Do not use abbreviations (e.g., write "4-Methylpyridazine-3-carboxylic acid," not "MPCA").

    • Secure lid tightly.[3][4] If the material is fine dust, tape the lid to prevent loosening during transport.[1][3]

Protocol B: Liquid Waste Disposal
  • Applicability: Reaction mixtures, mother liquors, or HPLC waste.[1][3]

  • Chemical Compatibility Check:

    • Ensure the waste container does not contain active oxidizing agents .[3][4][6]

    • If the solution is highly acidic (pH < 2), it is good practice to adjust pH to 4–9 using sodium bicarbonate before long-term storage to prevent container degradation, though HDPE is generally resistant.[1][3][4]

  • Segregation:

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.[3][4]

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, Acetone, or Water.[1][3][4]

    • Why? Halogenated waste requires higher incineration temperatures and is more expensive to process.[3][4] Mixing them contaminates the cheaper non-halogenated stream.[3][4]

Part 5: Regulatory Compliance & Environmental Fate

RCRA Classification (USA): While 4-Methylpyridazine-3-carboxylic acid is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic), it must be managed as hazardous waste.[1][2][3][4]

  • Characteristic Waste: If dissolved in a flammable solvent (Flash point < 60°C), it carries the D001 (Ignitable) code.[1][3][4]

  • Best Practice: Treat as a "Non-Regulated Chemical Waste" that requires destruction via incineration.[3][4]

Environmental Persistence: Pyridazine rings are heterocyclic aromatic compounds.[3][4] They are resistant to biodegradation in standard wastewater treatment plants.[3][4]

  • Critical Rule: Under no circumstances should this chemical be flushed down the drain.[3][4] It contributes to "pharmaceuticals in the environment" (PIE) load and can persist in groundwater.[3][4]

References

  • Sigma-Aldrich. (2025).[3][4][7][8] Safety Data Sheet: 4-Methylpyridazine-3-carboxylic acid. MilliporeSigma.[3][4][7][8][9]

  • National Center for Biotechnology Information (NCBI). (2025).[3][4] PubChem Compound Summary for CID 12345 (Analogous Pyridazine Structures). PubChem.[3][4][10] Link

  • U.S. Environmental Protection Agency (EPA). (2024).[3][4] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[3][4][11] EPA.gov.[3][4] Link[4]

  • Virginia Tech. (2023).[3][4] Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Link

Sources

Personal protective equipment for handling 4-Methylpyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Operational Safety & Handling Protocol for 4-Methylpyridazine-3-carboxylic acid

Executive Summary & Scientific Context

4-Methylpyridazine-3-carboxylic acid (CAS: 1060816-22-9) is a critical heterocyclic building block, frequently utilized in the synthesis of bioactive kinase inhibitors and antiviral agents. While often categorized generically as an "organic acid," its pyridazine core introduces specific handling nuances that distinguish it from simple benzoic acid derivatives.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-proven operational framework. We treat this compound as a high-potency intermediate under the precautionary principle, given that many pyridazine derivatives exhibit biological activity at nanomolar concentrations.

Core Safety Directive: The primary risks are corrosive injury to mucous membranes (due to the carboxylic acid moiety) and respiratory sensitization (due to fine particulate generation).

Hazard Mechanism & Risk Assessment

To select the correct PPE, we must understand the causality of the hazard.

  • Acidity (pKa ~3-4): The carboxylic acid proton is readily donatable. Upon contact with moisture in the eyes or respiratory tract, it lowers local pH, causing immediate protein denaturation and tissue irritation (H315, H319/H318).

  • Dust Potential: As a crystalline solid, this compound is prone to triboelectric charging (static). Standard weighing procedures often result in "fly-away" powder, significantly increasing the risk of inhalation exposure (H335).

  • Uncharacterized Toxicity: As a research intermediate, full toxicological profiling (LD50, chronic toxicity) is often incomplete. We assume a defensive posture, treating it as a potential sensitizer.

Personal Protective Equipment (PPE) Matrix

The following matrix defines the minimum acceptable barrier protection based on operational scale.

PPE CategoryStandard Handling (< 1g)Scale-Up / Stock Solution Prep (> 1g)Technical Justification
Hand Protection Single Nitrile (0.11 mm / 4 mil)Double Nitrile or Nitrile + Laminate Pyridazines are generally polar; nitrile offers excellent resistance. Double gloving prevents micro-tear exposure during long manipulations.
Eye Protection Chemical Splash Goggles Face Shield + Safety Glasses Standard safety glasses are insufficient for acidic powders that can drift around side shields. Goggles provide a seal against dust ingress.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if outside hood)Primary containment (Hood) is non-negotiable. N95 is a backup for weighing balance areas with poor airflow.
Body Defense Lab Coat (Cotton/Poly)Tyvek® Sleeves or ApronProtects wrists/forearms from dust accumulation between glove and coat cuff.

Operational Protocols: Step-by-Step

A. Solids Handling & Weighing (Critical Step)

The highest risk of exposure occurs during the transfer of the dry solid.

  • Static Neutralization: Use an ionizing bar or anti-static gun inside the balance enclosure. Organic acids are prone to static cling; "flicking" a spatula to dislodge powder often aerosolizes the compound.

  • The "Boat-in-Jar" Technique:

    • Tare your weighing boat inside a secondary glass jar with a wide mouth.

    • Transfer the solid into the boat while it is inside the jar.

    • Cap the jar before removing it from the balance enclosure to transport it to your reaction vessel.

    • Why? This creates secondary containment during transit across the lab bench.

B. Solubilization
  • Solvent Choice: This compound is typically soluble in DMSO, Methanol, or dilute aqueous base.

  • Exotherm Management: When dissolving in basic media (e.g., NaOH or NaHCO3), add the solid slowly to the liquid. Although the exotherm is mild, rapid CO2 evolution (if using bicarbonate) can cause aerosolized splicing.

C. Hierarchy of Controls Visualization

The following diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE.

PPE_Decision_Logic Start Task: Handle 4-Methylpyridazine-3-carboxylic acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution Phase State->Liquid Hood Is Fume Hood Available? Solid->Hood Splash Splash Risk? Liquid->Splash YesHood Use Fume Hood + Nitrile Gloves + Goggles Hood->YesHood Yes NoHood STOP WORK Respiratory Protection (P100) Required Hood->NoHood No HighSplash Face Shield + Goggles + Double Gloves Splash->HighSplash High (>100mL or Heating) LowSplash Safety Glasses + Nitrile Gloves Splash->LowSplash Low (Aliquot)

Figure 1: PPE and Engineering Control Decision Matrix for Pyridazine Derivatives.

Emergency Response & Spill Management

In the event of a spill, immediate action prevents area contamination.[1][2] Do not use water initially on dry powder spills, as this spreads the material.

Spill Response Workflow

Spill_Response Assess 1. Assess Volume & Hazard PPE_Don 2. Don PPE (Goggles, Double Gloves) Assess->PPE_Don Contain 3. Dry Containment (Cover with Absorbent Pads) PPE_Don->Contain Clean 4. Wet Wipe (Soap + Water) Contain->Clean Dispose 5. Bag & Tag (Hazardous Waste) Clean->Dispose

Figure 2: Sequential Spill Response Protocol.

  • Isolate: Mark the area.[3] If the spill is >10g of fine powder, evacuate the immediate lab bay to allow dust to settle.

  • Neutralize (Surface): After removing the bulk solid, wipe the surface with a saturated sodium bicarbonate solution. A cessation of bubbling indicates the acid residue has been neutralized.

  • Decontaminate: Follow with a water rinse, then an ethanol wipe to remove organic residues.

Disposal Strategy

Proper disposal ensures compliance and environmental safety.

  • Solid Waste: Dispose of contaminated weighing boats, paper towels, and solid chemical in a container labeled "Hazardous Waste - Solid Organic Acid."

  • Liquid Waste:

    • Acidic Stream: If dissolved in non-halogenated solvents, place in the organic solvent waste.

    • Aqueous Stream: If the compound is in an aqueous buffer, check pH. If < 2 or > 12.5, it must be neutralized or treated as hazardous corrosive waste.

  • Self-Validating Step: Always measure the pH of your aqueous waste stream before adding it to a communal carboy to prevent unexpected gas evolution or polymerization.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][4][5][6] National Academies Press. Retrieved from [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.